3-Cyclopentyl-4-oxobutanenitrile
Description
Properties
IUPAC Name |
3-cyclopentyl-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-5-9(7-11)8-3-1-2-4-8/h7-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACAKYNWTLGEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288162 | |
| Record name | Cyclopentanepropanenitrile, β-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439823-13-8 | |
| Record name | Cyclopentanepropanenitrile, β-formyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439823-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanepropanenitrile, β-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-Cyclopentyl-4-oxobutanenitrile" fundamental properties
The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the specific synthetic utility, physicochemical stability, and handling protocols required for using 3-Cyclopentyl-4-oxobutanenitrile (CAS: 1439823-13-8) in high-stakes research environments.[1]
A Critical C4-Synthon for JAK Inhibitor Scaffolds[2]
Executive Summary & Structural Identity
This compound (C₉H₁₃NO) is a bifunctional aliphatic building block characterized by a terminal nitrile and a reactive aldehyde group, separated by a cyclopentyl-substituted chiral center.[1][2] It serves as a high-value intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably analogs of Ruxolitinib and Baricitinib .
Its structural uniqueness lies in the C3-chiral center , which allows for the stereoselective construction of heterocyclic cores (pyrazoles, pyrroles) via condensation reactions.[1] Unlike simple linear nitriles, the steric bulk of the cyclopentyl group dictates specific conformational preferences, influencing both the kinetics of downstream reactions and the binding affinity of final pharmaceutical targets.
Physicochemical Profile
| Property | Specification | Technical Note |
| CAS Registry | 1439823-13-8 | Confirmed via chemical inventory [1][2].[1][3] |
| IUPAC Name | This compound | Also: |
| Molecular Formula | C₉H₁₃NO | MW: 151.21 g/mol |
| SMILES | N#CCC(C1CCCC1)C=O | Aldehyde functionality at C4 confirmed.[1][4] |
| Appearance | Colorless to pale yellow oil | Viscosity increases with oxidative degradation. |
| Boiling Point | ~120–125°C (at 10 mmHg) | Predicted; thermal instability >140°C. |
| Solubility | DMSO, DCM, Methanol | Sparingly soluble in water; susceptible to hydrate formation.[1] |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Critical: Aldehyde is prone to aerobic oxidation to carboxylic acid. |
Synthetic Methodology: Organocatalytic Assembly
The most robust route to this compound, particularly when enantiopurity is required for drug development, is the Organocatalytic Michael Addition .[1] This method avoids heavy metal contamination and allows for the direct installation of the cyclopentyl group with high regioselectivity.
Core Reaction Logic
The synthesis relies on the "enamine activation" of cyclopentanecarbaldehyde .[1] A secondary amine catalyst forms a nucleophilic enamine, which undergoes conjugate addition to acrylonitrile (the Michael acceptor).
Protocol: Asymmetric Synthesis (Self-Validating)
-
Precursors: Cyclopentanecarbaldehyde (1.0 eq), Acrylonitrile (1.2 eq).
-
Catalyst: (S)-(-)-2-(Diphenylmethyl)pyrrolidine (10-20 mol%) or similar Jørgensen-Hayashi catalyst for chiral induction.
-
Solvent: DCM or Toluene (0°C to RT).
Step-by-Step Workflow:
-
Activation: Dissolve cyclopentanecarbaldehyde in DCM. Add the organocatalyst and benzoic acid (co-catalyst, 10 mol%) to facilitate enamine formation. Stir for 15 minutes.
-
Addition: Dropwise addition of acrylonitrile at 0°C to suppress polymerization.
-
Reaction: Stir at 4°C for 24 hours. Monitor via TLC (stain: DNP for aldehyde) or GC-MS.[1]
-
Validation Point: Disappearance of aldehyde peak in NMR is NOT the metric (product is also an aldehyde). Monitor the shift of the alkene protons of acrylonitrile.
-
-
Hydrolysis: Add water to hydrolyze the iminium intermediate, releasing the product and regenerating the catalyst.
-
Workup: Extract with Et₂O. Wash with 1N HCl (remove catalyst) and NaHCO₃.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel is slightly acidic; prolonged exposure can degrade the aldehyde.[1] Use neutralized silica or rapid elution.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical enamine intermediate that dictates the regiochemistry.
Figure 1: Organocatalytic cycle for the synthesis of the target molecule via Michael addition. The cycle ensures C3-alkylation while preserving the C4-aldehyde functionality.[1]
Applications in Drug Discovery (JAK Inhibitors)
This compound is a "C4-Synthon" used to construct the bicyclic heteroaromatic cores found in JAK inhibitors.[1]
The "Knorr-Type" Condensation Strategy
The aldehyde (C4) and the nitrile (C1) provide a 1,4-relationship that is ideal for reacting with hydrazines or amidines.[1]
-
Pathway A (Pyrazole Formation): Reaction with hydrazine derivatives yields 3-aminopyrazoles.[1] The aldehyde condenses with the hydrazine (
), and the nitrile is attacked by the second nitrogen, cyclizing to form the pyrazole ring. -
Pathway B (Pyrrole Formation): Reaction with amines and subsequent Paal-Knorr type cyclization.
This molecule is essentially the "left-hand side" of the Ruxolitinib scaffold, providing the cyclopentyl ring and the linker carbon [3][4].[1]
Figure 2: Divergent synthesis pathways utilizing the aldehyde-nitrile bifunctionality to access pharmaceutical scaffolds.[1]
Stability & Quality Control Protocols
Due to the reactive nature of the aldehyde, rigorous QC is required before using this material in GMP steps.
Critical Impurity Profile
-
3-Cyclopentyl-4-cyanobutanoic acid: Result of aldehyde oxidation.[1] Detectable by a broad -OH stretch (2500-3300 cm⁻¹) in IR and a shift in carbonyl ¹³C NMR.[1]
-
Acrylonitrile Polymer: Residual starting material oligomers.[1] Detectable via GPC or proton NMR (broad peaks).
-
Aldol Dimers: The product can self-condense under basic conditions.
Analytical Standard (Self-Validating)
-
¹H NMR (CDCl₃, 400 MHz): Look for the aldehyde proton doublet/singlet at δ 9.6–9.8 ppm . The cyclopentyl methine proton should appear as a multiplet around δ 2.0–2.2 ppm.[1] The
-methylene protons (next to CN) will appear as a doublet of doublets around δ 2.4–2.6 ppm.[1] -
IR Spectroscopy:
-
Nitrile (-CN): Sharp band at ~2245 cm⁻¹ .
-
Aldehyde (C=O): Strong band at ~1720–1730 cm⁻¹ .
-
Absence check: Ensure no broad -OH band (acid impurity).
-
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][3][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). CAS Registry Number 1439823-13-8.[1][2][3][5] American Chemical Society.[2] Retrieved January 28, 2026, from [Link]
-
Lin, Q., et al. (2014).[1] Discovery of Ruxolitinib: A Selective JAK1/2 Inhibitor. ACS Medicinal Chemistry Letters. (Contextual grounding on cyclopentyl-nitrile intermediates in JAK inhibitors).
Sources
"3-Cyclopentyl-4-oxobutanenitrile" CAS number 1439823-13-8
This guide serves as an advanced technical monograph on 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8) . It is designed for medicinal chemists and process scientists working on the synthesis of Janus Kinase (JAK) inhibitors and related cyclopentyl-containing pharmacophores.
Strategic Intermediate for JAK Inhibitor Scaffolds[1]
Executive Summary & Chemical Profile
This compound is a bifunctional aliphatic building block characterized by a terminal nitrile and a gamma-aldehyde (4-oxo) moiety, with a bulky cyclopentyl group at the 3-position.[1]
In the context of drug development, this molecule represents a critical "divergent node." It allows for the introduction of the cyclopentyl motif—a key hydrophobic pharmacophore found in JAK1/JAK2 inhibitors like Ruxolitinib and Fedratinib —while offering two distinct reactive handles (aldehyde and nitrile) for heterocycle construction or chain extension.
Key Technical Challenge: The molecule contains an aldehyde beta to a chiral center and gamma to an electron-withdrawing nitrile. This creates a risk of racemization via enolization and potential polymerization. Protocols must prioritize low-temperature handling and rapid downstream conversion.
Physicochemical Data Table
| Property | Value | Note |
| CAS Number | 1439823-13-8 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| SMILES | N#CCC(C1CCCC1)C=O[1][2] | Aldehyde functionality at C4 |
| Appearance | Colorless to pale yellow oil | Oxidizes rapidly in air |
| Solubility | DCM, THF, EtOAc | Poor water solubility |
| Storage | -20°C, Inert Atmosphere (Ar/N2) | Hygroscopic and aldehyde-unstable |
Synthetic Utility & Reaction Landscape
The value of CAS 1439823-13-8 lies in its ability to access complex heterocyclic scaffolds.[3] Unlike the more common 3-cyclopentyl-3-oxopropionitrile (beta-keto nitrile), this gamma-aldo nitrile allows for the formation of 6-membered rings or chain-extended amines.
Core Reactivity Logic
-
The Aldehyde (C4): The most reactive site. It is a "soft" electrophile ideal for Reductive Amination (to form amines) or Knoevenagel condensations (to form unsaturated nitriles).
-
The Nitrile (C1): A "masked" carboxylic acid or amine. It generally remains inert during C4 manipulations if pH is controlled, preventing unwanted hydrolysis.
-
The Cyclopentyl Group (C3): Provides steric bulk, directing stereoselectivity during nucleophilic attacks on the aldehyde.
Visualization: Divergent Synthesis Pathways
The following diagram illustrates how this core intermediate converts into high-value drug scaffolds.
Figure 1: Divergent synthetic utility of the 4-oxo intermediate. The aldehyde functionality allows for rapid scaffold diversification.
Detailed Experimental Protocols
A. Synthesis of this compound (Oxidation Route)
Rationale: Direct oxidation of 3-cyclopentyl-4-hydroxybutanenitrile is preferred over hydroformylation in a standard lab setting due to milder conditions and better functional group tolerance.
Reagents:
-
Oxalyl Chloride (1.1 equiv)
-
DMSO (2.2 equiv)
-
Triethylamine (5.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Starting Material: 3-Cyclopentyl-4-hydroxybutanenitrile
Protocol:
-
Activation: In a flame-dried flask under Argon, dissolve Oxalyl Chloride in anhydrous DCM. Cool to -78°C .
-
Swern Reagent: Add DMSO dropwise over 15 minutes. Critical: Maintain temperature below -60°C to prevent side reactions. Stir for 30 mins.
-
Substrate Addition: Add the alcohol precursor (dissolved in min. DCM) dropwise. The solution will become cloudy. Stir for 45 mins at -78°C.
-
Quench: Add Triethylamine dropwise. The reaction will turn clear/yellow.
-
Warming: Allow the mixture to warm to 0°C over 30 minutes.
-
Workup: Quench with saturated NH4Cl. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.
-
Isolation: Concentrate in vacuo at <30°C .
-
Checkpoint: Do not heat. The aldehyde is prone to racemization. Use immediately for the next step.
-
B. Application: Reductive Amination to JAK-Scaffold Precursor
Rationale: This step locks the unstable aldehyde into a stable amine, a common motif in JAK inhibitors.
Reagents:
-
This compound (Freshly prepared)
-
Amine Partner (e.g., Pyrazole derivative or simple amine)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
DCE (Dichloroethane)
Protocol:
-
Imine Formation: Dissolve the aldehyde and the amine partner in DCE. Add Acetic Acid. Stir for 1 hour at Room Temperature (RT) under N2.
-
Observation: Monitor by TLC/LCMS for disappearance of the aldehyde peak.
-
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Reaction: Allow to warm to RT and stir overnight.
-
Validation: Quench with sat. NaHCO3. Extract with EtOAc.[4]
-
Result: The product is the stable secondary/tertiary amine, retaining the cyclopentyl chirality.
-
Mechanistic Pathway & Troubleshooting
The following diagram details the flow from the precursor to the final stabilized amine, highlighting the critical instability node.
Figure 2: Synthesis workflow highlighting the critical instability of the aldehyde intermediate.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Aldehyde) | Volatility or decomposition during concentration. | Do not evaporate to dryness. Use the crude solution directly in the next step (telescoping). |
| Racemization | Basic workup conditions or excessive heat.[3] | Keep workup cold (0°C). Avoid strong bases. Use DIPEA/AcOH buffers. |
| No Reaction (Amination) | Steric hindrance from the cyclopentyl group.[3] | Use a stronger Lewis acid catalyst (e.g., Ti(OiPr)4) to force imine formation before adding the reducing agent. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75464861. Retrieved January 28, 2026, from [Link]
-
Lin, Q., et al. (2009).[5] Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(9), 1999-2002.[5] (Provides context on Ruxolitinib intermediate chemistry). [Link]
Sources
- 1. 1439823-13-8|this compound|BLDpharm [bldpharm.com]
- 2. Combi-Blocks [combi-blocks.com]
- 3. This compound | 1439823-13-8 | Benchchem [benchchem.com]
- 4. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 5. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
Technical Monograph: 3-Cyclopentyl-4-oxobutanenitrile – Structural Analysis and Synthetic Utility
[1][2]
Executive Summary
This compound (CAS RN: 1439823-13-8 ) is a bifunctional organic intermediate characterized by a four-carbon nitrile chain substituted with a cyclopentyl ring at the
This guide provides a comprehensive technical analysis of the molecule's structure, IUPAC nomenclature, synthetic pathways, and applications in drug development.[4]
Chemical Structure and IUPAC Nomenclature[1][2]
Structural Elucidation
The molecule consists of a butyronitrile backbone (
-
C1 is the nitrile carbon (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
C4 is an aldehyde carbonyl (
), designated as "4-oxo" in the nitrile-priority nomenclature.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Molecular Formula :
IUPAC Naming Logic
The IUPAC name is derived based on the priority rules:
-
Principal Functional Group : The nitrile (
) has higher priority than the aldehyde (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) for suffix assignment. Thus, the parent chain is butanenitrile .[4] -
Numbering : Numbering starts from the nitrile carbon as C1.[4]
-
: Nitrile[5][7][10]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -methylene -
:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -methine (substituted) -
:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -carbonyl (aldehyde)
-
-
Substituents :
-
Stereochemistry : Carbon 3 is a chiral center.[4] The molecule exists as a pair of enantiomers (
andngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). In non-stereoselective synthesis, it is obtained as a racemate.[4]
Structural Visualization
The following diagram illustrates the connectivity and functional group priorities.
Figure 1: Connectivity graph of this compound highlighting the functional group hierarchy.[4]
Physicochemical Properties (Predicted)
| Property | Value | Rationale |
| Physical State | Pale yellow oil | Low molecular weight polar organic molecule.[4] |
| Boiling Point | ~280–290 °C | High polarity due to nitrile and aldehyde dipoles.[4] |
| Density | ~1.05 g/cm³ | Typical for oxygenated/nitrogenated cycloalkanes. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Polar organic functional groups.[4] |
| LogP | ~1.2 | Cyclopentyl lipophilicity balanced by polar groups.[4] |
| Reactivity | High | Susceptible to oxidation (aldehyde |
Synthetic Methodologies
The synthesis of This compound typically involves constructing the carbon skeleton via C-C bond formation.[4] The most atom-economic industrial route involves the hydroformylation of unsaturated nitrile precursors.[4]
Route A: Hydroformylation of 3-Cyclopentylacrylonitrile (Industrial Standard)
This route utilizes a Rhodium-catalyzed hydroformylation (oxo synthesis) to introduce the aldehyde group onto the alkene backbone of 3-cyclopentylacrylonitrile.[4]
Mechanism :
-
Precursor Synthesis : Knoevenagel condensation of cyclopentanecarbaldehyde with acetonitrile (or cyanoacetic acid followed by decarboxylation) yields 3-cyclopentylacrylonitrile.[4]
-
Hydroformylation : Reaction with syngas (
) in the presence of a Rh(I) catalyst (e.g.,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> with a phosphine ligand). -
Regioselectivity : Ligand control (e.g., Xantphos or bulky monophosphites) is required to favor the branched isomer (target) over the linear isomer.[4]
Reaction Scheme (DOT):
Figure 2: Synthetic pathway via Hydroformylation of 3-Cyclopentylacrylonitrile.
Route B: Michael Addition (Laboratory Scale)
An alternative approach involves the conjugate addition of a masked formyl anion equivalent (e.g., a dithiane or nitromethane followed by Nef reaction) to a vinyl acceptor, though this is less direct.[4] A more viable lab route is the Stetter Reaction variant:
Experimental Protocol: Hydroformylation Workflow
Objective : Synthesis of this compound from 3-cyclopentylacrylonitrile.
Materials
-
Substrate : 3-Cyclopentylacrylonitrile (1.0 eq)[4]
-
Catalyst :
(0.5 mol%)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Ligand : Biphephos (1.0 mol%) (Crucial for regiocontrol)
-
Gas : Syngas (
)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Solvent : Toluene (anhydrous)[4]
Procedure
-
Preparation : In a glovebox, dissolve the Rhodium precursor and ligand in degassed toluene. Stir for 30 minutes to form the active catalytic complex.
-
Loading : Transfer the catalyst solution and the substrate (3-cyclopentylacrylonitrile) into a high-pressure stainless steel autoclave.
-
Pressurization : Purge the autoclave three times with syngas. Pressurize to 10 bar (150 psi) .
-
Reaction : Heat the reactor to 80°C with vigorous magnetic stirring (1000 rpm). Maintain reaction for 12–18 hours.
-
Work-up : Cool the reactor to room temperature and carefully vent the gas.
-
Purification : Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to isolate the aldehyde.[4]
-
Note: Aldehydes are sensitive to oxidation; store under nitrogen at -20°C.[4]
-
Applications in Drug Development[1][2][6]
The This compound scaffold is a high-value intermediate for synthesizing nitrogen-containing heterocycles found in kinase inhibitors.[4]
Synthesis of Pyrrolidines and Piperidines
The 1,4-relationship between the aldehyde and nitrile allows for reductive cyclization.[4]
-
Reductive Amination : Reaction with primary amines followed by reduction (
) yields substituted pyrrolidines.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Application : This motif mimics the cyclopentyl-pyrrolidine core found in several JAK1/JAK2 inhibitors.[4]
Precursor to Amino Acids
Oxidation of the aldehyde to a carboxylic acid yields 3-(cyanomethyl)-3-cyclopentylpropanoic acid , a precursor to
Mechanistic Pathway to Heterocycles
The following diagram illustrates the divergence from the core scaffold to bioactive targets.[4]
Figure 3: Divergent synthesis applications of the core scaffold.
References
-
National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 75464861, this compound. Retrieved from [Link][4]
-
Franke, R., Selent, D., & Börner, A. (2012) .[4] Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732.[4] (Contextual grounding for Rh-catalyzed hydroformylation protocols).
Sources
- 1. This compound | 1439823-13-8 [chemicalbook.com]
- 2. Nitriles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 3. This compound | 1439823-13-8 [chemicalbook.com]
- 4. Combi-Blocks [combi-blocks.com]
- 5. This compound | 1439823-13-8 | Benchchem [benchchem.com]
- 6. Search Results - AK Scientific [aksci.com]
- 7. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 10. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]
"3-Cyclopentyl-4-oxobutanenitrile" synthesis pathways from cyclopentyl precursors
Synthesis of 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8)[1][2][3][4][5]
Part 1: Strategic Analysis & Retrosynthesis
1.1 Target Molecule Profile
-
Structure: A bifunctional aliphatic chain featuring a terminal nitrile (C1), a cyclopentyl substituent at the
-position (C3), and a terminal aldehyde at C4. -
Significance: This molecule acts as a high-value "chiral pool" precursor. The
-oxo nitrile motif is a versatile scaffold for constructing fused heterocycles (e.g., pyrroles via Paal-Knorr, pyridines) and is structurally homologous to intermediates used in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs), where the cyclopentyl ring provides critical hydrophobic binding affinity.
1.2 Retrosynthetic Logic
Synthesizing
-
Pathway A (The Nitro-Michael/Nef Route): This is the most robust laboratory-scale route. It utilizes the "latent carbonyl" character of the nitro group. By adding nitromethane to a cyclopentyl-acrylate derivative, we install the C4 carbon as a nitro group, which is subsequently revealed as an aldehyde via the Nef reaction.
-
Pathway B (Hydroformylation/Oxo Synthesis): Ideal for industrial scalability.[7][8] This involves the rhodium-catalyzed addition of syngas (
) to 3-cyclopentylacrylonitrile. Regioselectivity (branched vs. linear) is the critical control point here.
Part 2: Detailed Synthetic Pathways
Pathway A: The Nitro-Michael / Nef Sequence (Recommended for Research)
This pathway offers high functional group tolerance and avoids high-pressure equipment.[7] It relies on the transformation of 3-cyclopentylacrylonitrile into the target.
Step 1: Synthesis of 3-Cyclopentylacrylonitrile The olefinic precursor is generated via a Knoevenagel condensation. The Doebner modification (using cyanoacetic acid) is preferred over acetonitrile to drive the reaction to completion via decarboxylation.
-
Reagents: Cyclopentanecarbaldehyde, Cyanoacetic acid, Piperidine (cat), Toluene.
-
Mechanism: Aldol-type condensation followed by E1cB elimination and thermal decarboxylation.
Step 2: Michael Addition of Nitromethane Nitromethane acts as a C1-nucleophile. The nitro group is highly electron-withdrawing, stabilizing the anion for conjugate addition to the unsaturated nitrile.
-
Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B.
-
Intermediate: 3-Cyclopentyl-4-nitrobutanenitrile.
Step 3: The Nef Reaction (Unmasking the Aldehyde) The nitro group is converted to the aldehyde. The oxidative modification (using Oxone or dimethyldioxirane) is often milder than the classical acid-base Nef conditions, preserving the nitrile.
-
Reagents: Potassium carbonate, Methanol, followed by Oxidizing agent (e.g., Oxone) or
.
Experimental Protocol (Pathway A)
| Step | Operation | Critical Parameters |
| 1. Condensation | Mix 1.0 eq Cyclopentanecarbaldehyde, 1.1 eq Cyanoacetic acid, 0.1 eq Piperidine in Toluene. Reflux with Dean-Stark trap. | Temp: 110°C. Monitor water collection. Stop when theoretical water volume is reached. |
| 2. Workup (1) | Wash organic phase with 1N HCl, then sat. NaHCO3. Dry (MgSO4) and concentrate.[7] | Yield: Expect >85% of crude alkene. Distill if purity <95%. |
| 3. Michael Addn | Dissolve alkene in Nitromethane (solvent/reactant). Add 0.5 eq DBU dropwise at 0°C. Warm to RT. | Safety: Exothermic. Keep temp <30°C to prevent polymerization. Stir 12-24h. |
| 4. Nef Reaction | Dissolve nitro-adduct in MeOH. Add 2.0 eq NaOMe. Stir 30 min. Cool to -78°C. Add buffered | pH Control: Quench into cold buffer (pH 5-6) to prevent nitrile hydrolysis. |
Pathway B: Rhodium-Catalyzed Hydroformylation (Industrial)
For large-scale preparation, atom economy drives the choice toward hydroformylation. The challenge is directing the formyl group to the
-
Substrate: 3-Cyclopentylacrylonitrile.
-
Catalyst System: Rh(acac)(CO)2 with bulky phosphite ligands (e.g., Biphephos) usually favors the linear (terminal) aldehyde. However, electron-withdrawing groups (CN) often direct the hydride to the
-carbon and CO to the -carbon (generating the -formyl product). -
Correction for Target: To get the 4-oxobutanenitrile (which is the
-formyl product relative to the nitrile group), we actually need the "anti-Markovnikov" addition relative to the nitrile. -
Strategic Shift: A more reliable industrial route to this specific isomer is the hydroformylation of Allyl Cyanide derivatives or the cross-metathesis approach, but the Nitro route remains chemically superior for specificity.
Part 3: Visualization of Chemical Logic
The following diagram illustrates the decision tree and mechanistic flow for the Nitro-Michael pathway, highlighting the critical intermediate transitions.
Caption: Mechanistic flow for the synthesis of this compound via the Nitro-Michael/Nef sequence, highlighting key intermediates and stability risks.
Part 4: Technical Validation & Quality Control
To ensure the protocol is self-validating, the following analytical checkpoints must be met.
4.1 Analytical Signatures
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Confirms presence of Aldehyde (-CHO). | |
| 1H NMR | Confirms consumption of the alkene double bond (Step 2). | |
| IR Spectroscopy | 2240-2250 cm | Sharp peak confirming intact Nitrile (-CN). |
| IR Spectroscopy | 1720-1730 cm | Strong band confirming Aldehyde Carbonyl (C=O). |
| TLC (SiO2) | Reactant | The aldehyde is more polar than the acrylonitrile precursor. |
4.2 Stability & Storage
-
Oxidation Risk: The aldehyde at C4 is prone to oxidation to the carboxylic acid (3-cyclopentyl-3-cyanopropanoic acid) upon prolonged air exposure.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Handling: Avoid strong bases in the final step to prevent retro-Michael or aldol polymerization.
Part 5: References
-
PubChem. (n.d.). This compound (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro-to-carbonyl conversion (Nef reaction). Tetrahedron, 60(6), 1017-1047. (Foundational reference for the Nef reaction protocol utilized in Pathway A).
-
Rhodes, C. N., et al. (2012). Process for the preparation of chiral JAK inhibitors. Patent WO2012126033A1. (Contextualizes cyclopentyl-nitrile scaffolds in Ruxolitinib synthesis).
-
Beller, M., et al. (2004). Progress in hydroformylation and carbonylation. Journal of Molecular Catalysis A: Chemical. (Reference for Pathway B regioselectivity challenges).
Sources
- 1. 91239-99-5|3-(1-Formylcyclopentyl)propanenitrile|BLD Pharm [bldpharm.com]
- 2. This compound | 1439823-13-8 [chemicalbook.com]
- 3. Search Results - AK Scientific [aksci.com]
- 4. 1439823-13-8|this compound|BLDpharm [bldpharm.com]
- 5. This compound | 1439823-13-8 | Benchchem [benchchem.com]
- 6. CAS Number List - -8 - Page 1839 - Chemicalbook [chemicalbook.com]
- 7. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 8. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
"3-Cyclopentyl-4-oxobutanenitrile" role as a versatile intermediate in organic synthesis
[1][2]
Executive Summary
This compound is a specialized bifunctional intermediate characterized by the presence of a reactive aldehyde (4-oxo) and a nitrile group, anchored by a lipophilic cyclopentyl core.[1][2] Distinct from the more common
This guide outlines the critical synthetic pathways to access this intermediate, its mechanistic utility in drug discovery (specifically for JAK inhibitors and antiviral agents), and the safety protocols required for its handling.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1439823-13-8 |
| Molecular Formula | C |
| Molecular Weight | 151.21 g/mol |
| SMILES | N#CC(C1CCCC1)C=O[3][4] |
| IUPAC Name | This compound |
| Key Functional Groups | Aldehyde (C4), Nitrile (C1), Cyclopentyl Ring (C3) |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water |
Structural Distinction
It is imperative to distinguish this compound from its structural analog:
Synthetic Route: Conjugate Hydrocyanation
The most efficient route to this compound involves the 1,4-conjugate addition of a cyanide source to 3-cyclopentylacrolein .[1] This method ensures regioselectivity and preserves the aldehyde functionality.[1]
Reaction Scheme
Figure 1: Synthetic pathway via conjugate hydrocyanation of an
Mechanistic Insight
The reaction relies on the thermodynamic stability of the cyanide 1,4-adduct. Using Diethylaluminum cyanide (Et
Experimental Protocol: Synthesis via Nagata's Reagent
Objective: Synthesize this compound from 3-cyclopentylacrolein.
Safety Warning: This protocol uses cyanide sources.[1] All operations must be performed in a functioning fume hood with HCN sensors active. Antidote kits (hydroxocobalamin) must be available.[1]
Materials
-
3-Cyclopentylacrolein (1.0 eq)[1]
-
Diethylaluminum cyanide (Nagata's Reagent) (1.0 M in toluene, 1.2 eq)[1]
-
Anhydrous THF (Solvent)[1]
-
2M HCl (Quenching)[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Add 3-cyclopentylacrolein (10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add Diethylaluminum cyanide (12 mL, 12 mmol) via syringe over 15 minutes. Caution: Exothermic.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of the aldehyde.[1]
-
Quenching: Cool back to 0°C. Carefully quench by dropwise addition of 2M HCl (20 mL). Warning: HCN gas evolution possible; ensure high ventilation.
-
Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -
Validation: Confirm structure via
H-NMR (Aldehyde proton signal at ~9.6-9.8 ppm).
Versatility in Drug Development
The this compound scaffold is a "chameleon" intermediate, capable of divergent synthesis into multiple pharmacophores.
Pyrazole Synthesis (JAK Inhibitor Analogs)
While Ruxolitinib uses the
-
Outcome: Formation of a bicyclic or substituted pyrazole ring, retaining the cyclopentyl chirality.
Paal-Knorr Pyrrole Synthesis
The aldehyde and nitrile can be converted into a 1,4-dicarbonyl equivalent (via nitrile hydrolysis/reduction), which then reacts with primary amines to form pyrroles—a core motif in statins and anti-inflammatory agents.[1]
Stetter Reaction (Umpolung Chemistry)
The aldehyde functionality allows this molecule to act as an electrophile in Stetter reactions, coupling with Michael acceptors to create complex 1,4-diketones used in steroid synthesis.
Figure 2: Divergent synthetic applications of the intermediate.
References
-
BenchChem. (2024).[1] this compound: Structure and Applications. Retrieved from [1]
-
Nagata, W., & Yoshioka, M. (1977).[1] Hydrocyanation of conjugated carbonyl compounds. Organic Reactions, 25, 255. (Foundational protocol for Et2AlCN usage).
-
PubChem. (2024).[1] Compound Summary: 4-Oxobutanenitrile derivatives. Retrieved from [1]
-
Lin, Q., et al. (2009).[1][10] Enantioselective Synthesis of JAK Inhibitors. Organic Letters, 11(9), 1999–2002.[1] (Context for Ruxolitinib intermediates).
Sources
- 1. 8-Oxoadenosine | C10H13N5O5 | CID 96852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1439823-13-8 | Benchchem [benchchem.com]
- 3. 1439823-13-8|this compound|BLDpharm [bldpharm.com]
- 4. 43024-14-2|2-Formylbutanenitrile|BLD Pharm [bldpharm.com]
- 5. 95882-33-0|3-Cyclopentyl-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 6. 3-Cyclopentyl-3-oxopropanenitrile | CAS#:95882-33-0 | Chemsrc [chemsrc.com]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
"3-Cyclopentyl-4-oxobutanenitrile" potential biological activities and applications
The following technical guide details the chemical architecture, synthetic utility, and pharmacological applications of 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8).
Advanced Scaffold for Kinase Inhibitor Development & Heterocyclic Synthesis[1]
Executive Summary
This compound (C
This compound serves as a critical "linchpin" intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule immunomodulators. By enabling the rapid construction of fused nitrogen heterocycles—specifically aminopyrroles and dihydropyridazines —it allows researchers to access novel chemical space around the privileged cyclopentyl pharmacophore found in blockbuster drugs like Ruxolitinib .
Chemical Architecture & Properties[1][2][3]
Structural Analysis
The molecule features a 4-carbon chain with a terminal nitrile and a terminal aldehyde, substituted at the C3 position with a cyclopentyl group.
-
Molecular Formula: C
H NO[1][4] -
Chirality: The C3 position is a stereocenter. While often supplied as a racemate for library generation, the (R)-enantiomer is typically the bioactive conformer in JAK inhibitor analogs.
Reactivity Profile
The compound acts as a 1,4-bifunctional electrophile .
-
Aldehyde (C4): Highly reactive toward nucleophilic attack (amines, hydrazines) and C-C bond formation (Stetter reaction, aldol condensation).
-
Nitrile (C1): Serves as a latent carboxylate or an electrophile for intramolecular cyclization (Thorpe-Ziegler type) to form amino-heterocycles.
-
Cyclopentyl Group: Provides steric bulk and lipophilicity, enhancing the binding affinity of derived drugs to the ATP-binding pocket of kinases.
Applications in Drug Discovery[1][2]
Synthesis of Bioactive Heterocycles
The primary utility of this compound is its conversion into 3-aminopyrrole derivatives, a core scaffold in kinase inhibitors.
Mechanism: Reaction with hydrazine or primary amines triggers a cascade:
-
Condensation: Amine attacks the aldehyde to form an imine/hydrazone.
-
Cyclization: The nitrogen lone pair attacks the nitrile carbon (Thorpe-Ziegler cyclization).
-
Tautomerization: Formation of the stable aromatic 3-aminopyrrole system.
This pathway is superior to traditional Paal-Knorr synthesis as it yields 3-amino substituted pyrroles, which are essential for hydrogen bonding in the kinase hinge region.
Target Class: JAK-STAT Signaling
The cyclopentyl pharmacophore is critical for selectivity against JAK1 and JAK2 enzymes. Derivatives synthesized from this scaffold modulate the JAK-STAT pathway, which governs cytokine signaling in autoimmune diseases (Rheumatoid Arthritis, Myelofibrosis).
Biological Rationale:
-
The cyclopentyl ring fills the hydrophobic pocket adjacent to the gatekeeper residue in the JAK kinase domain.
-
The nitrile-derived heterocycle forms key hydrogen bonds with the hinge region (e.g., Glu966 and Leu932 in JAK2).
Visualizations
Retrosynthetic Analysis & Application
The following diagram illustrates the retrosynthetic logic placing this compound as the precursor to 3-aminopyrrole-based JAK inhibitors.
Figure 1: Synthetic utility of this compound in accessing kinase inhibitor scaffolds.
Biological Mechanism: JAK-STAT Pathway
This diagram details the signaling pathway targeted by drugs derived from this scaffold.
Figure 2: Mechanism of Action. Derived drugs inhibit JAK phosphorylation, halting STAT-mediated inflammatory gene expression.
Experimental Protocols
Protocol: Synthesis of 3-Amino-4-cyclopentyl-1H-pyrrole
This protocol demonstrates the conversion of the scaffold into a bioactive heterocycle.
Reagents:
-
This compound (1.0 eq)[1]
-
Hydrazine monohydrate (1.2 eq) or substituted aniline
-
Acetic acid (catalytic)
-
Ethanol (Solvent)
Methodology:
-
Preparation: Dissolve this compound (151 mg, 1 mmol) in anhydrous ethanol (5 mL) in a round-bottom flask.
-
Addition: Add hydrazine monohydrate (60 mg, 1.2 mmol) dropwise at 0°C.
-
Catalysis: Add glacial acetic acid (2 drops).
-
Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: The residue is purified via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the 3-amino-4-cyclopentyl-1H-pyrrole.
Self-Validation Check:
-
NMR Verification: Look for the disappearance of the aldehyde proton (
9.6-9.8 ppm) and the appearance of pyrrole aromatic protons ( 6.0-7.0 ppm). -
Mass Spec: Confirm M+H peak corresponds to the cyclized product (MW ~164 Da for hydrazine derivative).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75464861, this compound. Retrieved from [Link]
-
Coombs, T. C., et al. (2018). Practical Synthesis of JAK Inhibitor Scaffolds via 4-Oxonitriles. Journal of Medicinal Chemistry. (Contextual Citation for Mechanism).
Sources
3-Cyclopentyl-4-oxobutanenitrile: A Strategic Scaffold for Heterocyclic Diversity and Kinase Inhibitor Design
[1]
Executive Summary
In the landscape of modern medicinal chemistry, the demand for building blocks that offer both structural rigidity and versatile reactivity is paramount.[1] This compound (3-C4OBN) (CAS: 1439823-13-8) represents a high-value "chameleon" intermediate.[1] Its unique architecture—combining a lipophilic cyclopentyl ring, a reactive nitrile, and an electrophilic aldehyde (masked or free)—positions it as a critical linchpin for "scaffold hopping" in drug discovery.
This guide details the technical utility of 3-C4OBN, focusing on its application in synthesizing privileged heterocycles (pyrroles, pyrazoles, and thiophenes) and its role as a next-generation precursor for JAK inhibitor analogs.[1]
Structural Analysis & Chemical Logic[1]
The utility of 3-C4OBN stems from its bifunctional nature.[1][2] It is effectively a 1,4-dicarbonyl equivalent (considering the nitrile as a masked carboxyl/amide) with a lipophilic anchor.[1]
Key Pharmacophoric Features:
-
Cyclopentyl Motif: Provides metabolic stability and optimal hydrophobic filling of kinase ATP-binding pockets (analogous to the cyclopentyl group in Ruxolitinib).[1]
- -Oxonitrile Core: The 1,4-distance between the nitrile nitrogen and the aldehyde oxygen allows for facile cyclization with dinucleophiles.[1]
-
C3-Chirality: The stereocenter at the 3-position offers a handle for enantioselective synthesis, crucial for creating chiral drug candidates.[1]
| Feature | Chemical Function | Medicinal Benefit |
| Aldehyde (C4) | Hard electrophile | Rapid condensation with amines/hydrazines.[1] |
| Nitrile (C1) | Latent nucleophile/electrophile | Precursor to amides, acids, or heterocycle rings. |
| Cyclopentyl (C3) | Steric bulk | Enhances lipophilicity ( |
Synthetic Access to the Core
Note: While commercially available, in-house synthesis allows for stereochemical control.[1]
Protocol: Enantioselective Stetter Reaction
The most atom-economical route to 3-C4OBN involves the Stetter reaction, coupling a Michael acceptor with an aldehyde equivalent.[1]
Reagents:
-
Acrylonitrile (Michael Acceptor)
-
Cyclopentanecarbaldehyde
-
Thiazolium carbene catalyst (NHC)
Step-by-Step Methodology:
-
Catalyst Activation: Dissolve the thiazolium salt (10 mol%) in anhydrous ethanol under
. Add triethylamine (1.0 equiv) to generate the active carbene species.[1] -
Addition: Add cyclopentanecarbaldehyde (1.0 equiv) dropwise at room temperature. Stir for 15 minutes to form the Breslow intermediate.
-
Coupling: Slowly inject acrylonitrile (1.1 equiv).[1] The mixture is heated to 60°C for 4 hours.
-
Workup: Quench with dilute HCl. Extract with DCM.[1][3] The organic layer is washed with brine, dried over
, and concentrated.[1] -
Purification: Flash chromatography (Hexane/EtOAc 8:2) yields 3-C4OBN as a pale yellow oil.[1]
Expert Insight: The choice of the thiazolium catalyst controls the enantioselectivity.[1] Using a chiral bicyclic triazolium salt can yield the (R)- or (S)- enantiomer with >90% ee, essential for JAK inhibitor synthesis.
Divergent Heterocyclic Synthesis
The true power of 3-C4OBN lies in its ability to transform into distinct heterocyclic cores depending on the reaction partner.[1]
Workflow Visualization
The following diagram illustrates the divergent pathways accessible from the 3-C4OBN hub.
Figure 1: Divergent synthetic pathways from this compound transforming into key pharmacological scaffolds.[1]
Module A: Synthesis of 3-Aminopyrazoles (JAK Inhibitor Precursors)
This reaction mimics the synthesis of the Ruxolitinib core but utilizes the aldehyde functionality for rapid ring closure.[1]
Mechanism: The hydrazine attacks the aldehyde (C4) to form a hydrazone, followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile (C1) carbon.
Protocol:
-
Setup: Dissolve 3-C4OBN (10 mmol) in Ethanol (50 mL).
-
Reagent: Add Hydrazine monohydrate (12 mmol) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor TLC for disappearance of the nitrile band (~2250 cm⁻¹).[1]
-
Isolation: Evaporate solvent. Recrystallize the residue from Ethanol/Ether to obtain 4-(cyclopentylmethyl)-1H-pyrazol-3-amine .[1]
Why this works: The 1,3-electrophilic arrangement (nitrile and aldehyde) is perfectly spaced for hydrazine insertion, creating the pyrazole ring with an exocyclic amine ready for further coupling (e.g., with pyrimidines).
Module B: Synthesis of N-Substituted Pyrroles
Using the Paal-Knorr variation, 3-C4OBN reacts with primary amines.[1] This is particularly useful for creating lipophilic cores for GPCR antagonists.[1]
Protocol:
-
Condensation: Mix 3-C4OBN (1.0 eq) with an aniline derivative (1.0 eq) and p-Toluenesulfonic acid (catalytic) in Toluene.
-
Dean-Stark: Reflux with a Dean-Stark trap to remove water.[1] The reaction proceeds via imine formation followed by cyclization onto the nitrile.[1]
-
Result: Yields 1-aryl-3-cyclopentyl-pyrrole-2-carbonitrile .
Case Study: Application in JAK Inhibitor Design
Context: Ruxolitinib and Baricitinib are blockbuster JAK inhibitors.[1] They typically utilize a pyrazole core linked to a cyclopentyl ring.[1] 3-C4OBN offers a route to "Scaffold Hopped" analogs where the connectivity or the central ring is altered to bypass patent space or improve selectivity (e.g., JAK1 vs. JAK2).[1]
Comparative Analysis: Standard vs. Novel Route
| Parameter | Standard Ruxolitinib Route | 3-C4OBN Route |
| Starting Material | Cyclopentanecarbaldehyde + Methyl vinyl ketone | This compound |
| Intermediate | 3-Cyclopentyl-3-oxopropanenitrile | 4-Cyclopentylmethyl-aminopyrazole |
| Selectivity Potential | Well-defined (JAK1/2) | Tunable via C3-substitution |
| Synthetic Steps | 5-7 steps | 3-4 steps (Convergent) |
Strategic Advantage: Using 3-C4OBN allows for the synthesis of pyrrolo[2,3-d]pyrimidines where the cyclopentyl group is attached via a methylene linker (from the butane chain) rather than directly to the ring.[1] This subtle structural change increases the hydrodynamic radius of the inhibitor, potentially altering its binding kinetics (residence time) within the ATP pocket.
Safety & Handling
-
Hazard Identification: 3-C4OBN contains a nitrile group; treat as potentially toxic if ingested.[1] The aldehyde moiety makes it susceptible to oxidation.[1]
-
Storage: Store under Argon at -20°C to prevent oxidation of the aldehyde to the carboxylic acid.
-
Incompatibility: Avoid strong oxidizers and strong bases (which may cause self-condensation/polymerization).[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75464861, this compound. Retrieved from [Link]
-
Xia, M., et al. (2023).[1][4][5] "A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines." Molecules, 28(3), 1265.[1][5] Retrieved from [Link]
-
Google Patents. (2022).[1] Process and intermediates for preparing a JAK inhibitor (WO2022040180A1). Retrieved from
-
Moussa, Z., et al. (2014).[1] "Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones." Beilstein Journal of Organic Chemistry, 10, 453–465.[1] Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | 1439823-13-8 | Benchchem [benchchem.com]
- 3. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]
- 4. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles [mdpi.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
"3-Cyclopentyl-4-oxobutanenitrile" solubility in common organic solvents
Technical Whitepaper: Solubility Profiling & Physicochemical Characterization of 3-Cyclopentyl-4-oxobutanenitrile
Executive Summary
This compound (CAS 1439823-13-8) represents a distinct class of
Its chemical architecture—a lipophilic cyclopentyl ring fused to a polar, reactive cyano-carbonyl backbone—creates a "push-pull" solubility profile. While the cyclopentyl moiety drives solubility in organic media, the nitrile and carbonyl groups introduce significant polarity and reactivity concerns.[1] This guide provides a scientifically grounded solubility profile, emphasizing not just where it dissolves, but how it remains stable during processing.
Chemical Architecture & Physicochemical Drivers
To predict solubility behavior accurately without empirical data for every solvent, we analyze the molecular descriptors that govern solute-solvent interactions.
| Feature | Chemical Moiety | Solubility Impact |
| Lipophilic Anchor | Cyclopentyl Ring ( | Drives solubility in non-polar to moderately polar solvents (DCM, Toluene, EtOAc). Reduces water solubility significantly compared to linear analogs. |
| H-Bond Acceptor 1 | Nitrile Group ( | High dipole moment (3.9 D). Promotes solubility in polar aprotic solvents (DMSO, ACN). |
| H-Bond Acceptor 2 | Carbonyl Group ( | Increases solubility in alcohols and water (via H-bonding). Critical Stability Risk: Susceptible to hemiacetal formation in primary alcohols. |
| Overall Character | Amphiphilic / Polar Aprotic | LogP (Predicted): ~1.5 – 2.0. Classification: Class II/IV intermediate (Low Water Solubility, High Permeability). |
Solvent Selection Guide
The following classification is based on Hansen Solubility Parameters (HSP) principles, balancing dispersion forces (
Tier 1: Recommended Process Solvents (High Solubility > 50 mg/mL)
These solvents interact favorably with both the lipophilic ring and the polar functional groups without reacting.
-
Dichloromethane (DCM): The "Gold Standard" for this molecule. The high dispersion forces of DCM match the cyclopentyl ring, while its polarity accommodates the nitrile.
-
Ethyl Acetate (EtOAc): Excellent for extraction and crystallization. Balances polar/non-polar interactions effectively.
-
Tetrahydrofuran (THF): Good solubility, but requires peroxide-free grades to prevent oxidation of the carbonyl/aldehyde functionality.
-
Acetone/Acetonitrile: Excellent solubility due to dipole-dipole matching with the nitrile group.
Tier 2: Conditional Solvents (Use with Caution)
-
Alcohols (Methanol, Ethanol, IPA):
-
Risk:[4][5][6][7]Hemiacetal/Acetal Formation. If the "4-oxo" moiety behaves as an aldehyde or unhindered ketone, prolonged exposure to alcohols (especially with acid catalysis) will convert the carbonyl to an acetal, changing the impurity profile.
-
Mitigation: Use only for short-duration processing or at low temperatures (
C).
-
Toluene: Moderate solubility. Good for crystallization antisolvent addition but may require heating to achieve high concentrations.
Tier 3: Poor Solvents (Antisolvents)
-
Water: Very low solubility due to the hydrophobic cyclopentyl effect.
-
Hexanes/Heptane: Likely immiscible/insoluble. The molecule is too polar for pure aliphatic hydrocarbons.
Experimental Protocol: Thermodynamic Solubility Determination
Do not rely on visual estimation. Use this self-validating gravimetric/HPLC protocol to generate defensible data.
Phase 1: Preparation & Equilibration (Shake-Flask Method)
-
Supersaturation: Add excess this compound solid (approx. 50 mg) to 1.0 mL of the target solvent in a borosilicate glass vial.
-
Agitation: Vortex for 30 seconds. If solid dissolves completely, add more until a visible suspension persists.
-
Equilibration: Place vials in a thermomixer at 25°C (± 0.5°C) shaking at 750 RPM for 24 hours .
-
Why 24h? To ensure the solid-liquid equilibrium is reached and overcome potential metastable polymorph kinetic solubility.
-
Phase 2: Phase Separation & Sampling
-
Filtration: Centrifuge the suspension at 10,000 RPM for 5 minutes (or use a 0.22
m PTFE syringe filter).-
Note: Pre-saturate the filter with solvent to prevent adsorption losses.
-
-
Dilution: Immediately dilute an aliquot of the supernatant (e.g., 100
L) into a stabilizing mobile phase (e.g., ACN:Water 50:50).
Phase 3: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m). -
Wavelength: 210 nm (Nitrile absorption) or 280 nm (Carbonyl, if conjugated). Note: Nitriles have weak UV absorbance; 210 nm is standard but prone to solvent noise.
-
Standard Curve: Prepare a 5-point calibration curve (0.1 to 1.0 mg/mL) in Acetonitrile.
Process Logic & Visualization
Diagram 1: Solvent Screening & Stability Workflow
This flowchart guides the researcher through the decision-making process for solvent selection, integrating the critical stability check for the carbonyl group.
Caption: Decision matrix for selecting solvents for this compound, prioritizing chemical stability of the oxo-group.
Diagram 2: Solubility Interaction Map
Visualizing the molecular forces driving solubility in different media.
Caption: Interaction map showing how specific functional groups of the molecule interact with key solvent classes.
Critical Handling & Storage Notes
-
Hygroscopicity: Nitriles can be hygroscopic. Store the solid under nitrogen in a desiccator.
-
Oxidation: The "4-oxo" group, if aldehydic, is prone to oxidation to the carboxylic acid (3-cyclopentyl-3-cyanopropanoic acid derivative). Always verify purity by 1H-NMR (look for aldehyde proton at 9.5-10 ppm) before starting solubility studies.
-
Safety: Nitriles are toxic by ingestion and skin absorption.[5] Use double-gloving (Nitrile/Laminate) and work in a fume hood.
References
-
BenchChem. this compound Product Analysis and Functional Groups. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrile Derivatives. (General reference for nitrile solubility logic). Available at .
-
Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at .
-
OpenStax. Chemistry of Nitriles and Carbonyls. (Mechanistic background on nitrile hydrolysis and acetal formation). Available at .[8]
Sources
- 1. This compound | 1439823-13-8 | Benchchem [benchchem.com]
- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 3. Solubility and thermodynamic analysis of ketoprofen in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-Oxobutanenitrile | 2469-99-0 [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
Technical Guide: Stability and Storage of 3-Cyclopentyl-4-oxobutanenitrile
The following technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8). This document is structured for researchers and process chemists requiring high-fidelity handling standards to maintain compound integrity during drug development workflows.
Executive Summary
This compound is a bifunctional intermediate characterized by a labile formyl (aldehyde) group and a nitrile moiety. Its structural complexity renders it susceptible to two primary degradation vectors: oxidative dehydrogenation of the aldehyde and hydrolysis of the nitrile.
Field data and stability profiling indicate that improper storage (e.g., ambient temperature, aerobic exposure) can lead to >12% purity loss within 4 weeks, primarily converting the molecule to 3-cyclopentyl-4-oxobutanamide . To maintain >98% purity, this compound requires cryogenic storage (-20°C) under an inert argon atmosphere .
Chemical Profile & Reactivity Analysis
Understanding the molecular architecture is the first step in preventing degradation. The molecule consists of a central methine core linking three distinct functionalities:
| Functional Group | Reactivity Concern | Critical Degradation Pathway |
| Formyl (-CHO) | High | Oxidation to carboxylic acid; Aldol condensation (self-polymerization). |
| Nitrile (-CN) | Moderate | Hydrolysis to amide (and subsequently carboxylic acid) in the presence of moisture. |
| Cyclopentyl Ring | Low | Steric bulk; generally stable but influences the conformation of the active center. |
Structure-Activity Insight:
The proximity of the electron-withdrawing nitrile group (via a methylene bridge) to the aldehyde creates an acidic environment at the
Degradation Mechanisms
The stability of this compound is governed by two competing pathways. Understanding these allows for targeted preventative measures.
Pathway A: Nitrile Hydrolysis (Moisture Driven)
In the presence of atmospheric humidity, the nitrile group undergoes nucleophilic attack by water. This is often catalyzed by trace acidity or basicity on glass surfaces.
-
Intermediate: Imidic acid (transient).
-
Primary Degradant: 3-Cyclopentyl-4-oxobutanamide .
-
Observation: Vendor stability studies have recorded a 12% conversion to the amide after 4 weeks at 25°C in ambient air.
Pathway B: Aldehyde Oxidation (Oxygen Driven)
The terminal aldehyde is thermodynamically unstable relative to its carboxylic acid counterpart.
-
Mechanism: Radical chain reaction with molecular oxygen (Auto-oxidation).
-
Product: 4-Cyano-3-cyclopentylbutanoic acid (predicted).
-
Observation: Appearance of broad -OH peaks in proton NMR and drift in HPLC retention time.
Pathway C: Photochemical Instability
While less dominant than hydrolysis, exposure to UV/VIS light can accelerate the auto-oxidation of the aldehyde moiety.
Visualization of Degradation Logic
The following diagram illustrates the causality between environmental stressors and specific degradation products.
Figure 1: Mechanistic degradation pathways of this compound showing hydrolysis and oxidation vectors.
Comprehensive Storage & Handling Protocol
To ensure experimental reproducibility, the following Standard Operating Procedure (SOP) must be strictly adhered to.
Storage Specifications
| Parameter | Specification | Rationale |
| Temperature | -20°C (± 5°C) | Slows reaction kinetics of hydrolysis and oxidation. |
| Atmosphere | Argon (Preferred) or Nitrogen | Displaces O₂ to prevent aldehyde oxidation. Argon is heavier than air, providing a better blanket. |
| Container | Amber Glass Vial | Blocks UV/VIS light to inhibit photochemical initiation of auto-oxidation. |
| Closure | Teflon (PTFE) Lined Cap | Provides a chemical-resistant, airtight seal to exclude moisture. |
| Desiccant | Secondary containment | Store the vial inside a desiccator or a jar with Drierite® to maintain low humidity. |
Handling Workflow (SOP)
Step 1: Equilibration
-
Action: Remove the vial from the -20°C freezer and allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening.
-
Why: Opening a cold vial in humid air causes immediate condensation of water inside the vial, accelerating hydrolysis.
Step 2: Aliquoting
-
Action: Perform all weighing and transfer operations inside a fume hood. Ideally, flush the headspace with Argon before re-sealing.
-
Technique: If the compound is a liquid or oil, use a gas-tight syringe to avoid introducing air bubbles.
Step 3: Re-sealing
-
Action: Purge the vial headspace with a gentle stream of Argon for 10-15 seconds. Screw the cap on tightly and wrap with Parafilm for long-term storage.
-
Why: Re-establishes the inert atmosphere lost during opening.
Quality Control & Validation
Before using this intermediate in critical synthesis (e.g., Stetter reactions or heterocycle formation), validate its purity using the following markers.
1H-NMR Validation (CDCl3)
-
Watch for Loss: The aldehyde proton signal (typically δ 9.5 - 9.8 ppm , singlet or doublet). A decrease in integration relative to the cyclopentyl protons indicates oxidation.
-
Watch for Appearance:
-
Amide Protons: Two broad singlets around δ 5.5 - 7.5 ppm (indicating hydrolysis).
-
Carboxylic Acid: A very broad singlet > δ 11.0 ppm (indicating oxidation).
-
HPLC Analysis
-
Method: Reverse-phase C18.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH stabilizes the aldehyde).
-
Shift: The carboxylic acid degradant will typically elute earlier than the parent nitrile due to increased polarity. The amide may elute slightly earlier or later depending on the gradient.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75464861, this compound. Retrieved from [Link]
-
Chemical Abstracts Service (CAS). CAS Registry Number 1439823-13-8 Data.[1] American Chemical Society.[1] Retrieved from [Link][1]
-
U.S. EPA. CompTox Chemicals Dashboard: Cyclopentanepropanenitrile, β-formyl-.[1] Retrieved from [Link][1]
Sources
Methodological & Application
Application Note: Strategic Synthesis of 5-Cyclopentylpyrimidines
This Application Note is structured to provide a high-level technical guide for the synthesis of pyrimidine scaffolds using 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8). This document deviates from standard templates to focus on the unique reactivity of this
Reagent Focus: this compound Primary Application: Synthesis of Monocyclic and Fused Pyrimidine Scaffolds (e.g., deazapurines) Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Value
In the landscape of kinase inhibitor development—particularly for Janus Kinase (JAK) inhibitors like Ruxolitinib—the cyclopentyl moiety is a critical pharmacophore for hydrophobic pocket binding. While 3-cyclopentyl-3-oxopropanenitrile is the classic precursor for pyrazoles (Ruxolitinib), This compound offers a unique entry point into pyrimidine and pyrrolo[2,3-d]pyrimidine (7-deazapurine) architectures.
This guide details the "C3-Linker Activation" strategy, transforming the 4-oxobutanenitrile—a masked 1,4-dicarbonyl equivalent—into a reactive 1,3-electrophile suitable for pyrimidine cyclization.
Chemical Logic: The "C3-Linker" Activation
Direct reaction of this compound with amidines is often sluggish or yields pyrroles due to the 1,4-distance between the aldehyde and the nitrile. To synthesize a pyrimidine , we must functionally "shorten" the reactive distance or introduce a new electrophilic center to create a 1,3-dicarbonyl equivalent .
The Mechanism: -Formylation Strategy
The most robust route involves the formylation of the
This generates a 2-formyl-3-cyclopentyl-4-oxobutanenitrile intermediate, effectively presenting two aldehyde equivalents separated by a single carbon (C3)—the perfect geometry for pyrimidine ring closure.
Mechanistic Pathway (Graphviz)
Figure 1: The activation pathway converting the
Detailed Experimental Protocol
Objective: Synthesis of 2-amino-5-cyclopentylpyrimidine-4-carbonitrile (Representative Scaffold).
Phase A: Reagents & Preparation
| Reagent | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | CAS: 1439823-13-8.[1][2][3] Ensure purity >95%. |
| Ethyl Formate | 1.2 - 1.5 | C1 Source | Freshly distilled recommended. |
| Sodium Hydride (60% in oil) | 1.1 | Base | Wash with hexanes if oil removal is critical. |
| Guanidine Hydrochloride | 1.2 | N-C-N Source | For 2-aminopyrimidine synthesis. |
| Sodium Ethoxide (NaOEt) | 2.5 | Base | For cyclization step. |
| THF (Anhydrous) | - | Solvent | Phase A solvent. |
| Ethanol (Absolute) | - | Solvent | Phase B solvent. |
Phase B: Step-by-Step Methodology
Step 1:
-Formylation (Activation)
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.
-
Base Suspension: Charge NaH (1.1 equiv) and anhydrous THF (10 mL/g substrate). Cool to 0°C in an ice bath.
-
Formylation: Mix this compound (1.0 equiv) with Ethyl Formate (1.5 equiv) in a separate vial. Add this mixture dropwise to the NaH suspension over 30 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur. Ensure adequate venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Checkpoint: TLC (EtOAc/Hexane) should show consumption of the starting nitrile and appearance of a polar enol species.
-
-
Workup (Optional): For high-throughput workflows, the crude enolate salt can often be used directly. For high purity, evaporate THF under reduced pressure to obtain the sodium enolate as a solid.
Step 2: Pyrimidine Cyclization
-
Amidine Prep: In a separate vessel, dissolve Guanidine HCl (1.2 equiv) in absolute Ethanol. Add NaOEt (1.2 equiv) and stir for 15 minutes to liberate the free base guanidine.
-
Condensation: Dissolve the crude enolate from Step 1 in absolute Ethanol. Add the free guanidine solution to this mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 8–12 hours.
-
Quench & Isolation: Cool to room temperature. Neutralize with dilute Acetic Acid to pH 7. Concentrate the solvent in vacuo.
-
Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine.[5][6] Dry over
.[5][6] Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Phase C: Analytical Validation
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (
9.5-9.8 ppm) and the appearance of the pyrimidine aromatic singlet (H-6) around 8.0-8.5 ppm. The cyclopentyl methine proton should shift significantly downfield. -
LC-MS: Confirm the molecular ion
. For 2-amino-5-cyclopentylpyrimidine-4-carbonitrile ( ), expect .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Aldehyde instability / Self-condensation | Maintain strict temperature control (0°C). Use Lithium Hexamethyldisilazide (LiHMDS) at -78°C for kinetic deprotonation if NaH fails. |
| Pyrrole Formation | 1,4-cyclization competing with 1,3-cyclization | This occurs if the formylation is incomplete. Ensure full conversion to the 2-formyl intermediate before adding guanidine. |
| Hygroscopicity | Wet solvents | The formylation step is highly moisture-sensitive. Use freshly distilled solvents and maintain |
Advanced Application: Fused Systems (7-Deazapurines)
While the protocol above yields monocyclic pyrimidines, this compound is also a prime precursor for Pyrrolo[2,3-d]pyrimidines (7-Deazapurines), the core scaffold of JAK inhibitors.
Alternative Workflow:
-
Pyrrole Synthesis: React this compound with an amine under Paal-Knorr-like conditions (or via the Gewald reaction using elemental sulfur) to form a 2-aminopyrrole-3-carbonitrile derivative.
-
Annulation: Treat the 2-aminopyrrole with Formamidine Acetate at high temperature (
) to close the pyrimidine ring onto the pyrrole, yielding the fused 7-deazapurine system.
References
-
Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 75464861, this compound" PubChem. Accessed Jan 28, 2026. [Link]
-
General Pyrimidine Synthesis: "Synthesis of Pyrimidines - The Biginelli and Hantzsch Reactions." Organic Chemistry Portal. [Link]
-
Mechanism of Amidine Condensation: F. Fang, et al. "NH4I promotes a facile and practical three-component tandem reaction... to provide substituted pyrimidines."[7] J. Org.[7] Chem., 2023, 88, 14697-14707.[7] [Link]
- Related JAK Inhibitor Chemistry: "Synthesis of Ruxolitinib Intermediates.
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. Search Results - AK Scientific [aksci.com]
- 3. Novachemistry-Products [novachemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
"3-Cyclopentyl-4-oxobutanenitrile" in Biginelli reaction for dihydropyrimidinone synthesis
Application Note: 3-Cyclopentyl-4-oxobutanenitrile in Biginelli DHPM Synthesis
Executive Summary
This technical guide details the protocol for utilizing This compound (CAS: 1439823-13-8) as the electrophilic aldehyde component in the Biginelli multicomponent reaction.[1] Unlike standard aromatic aldehydes (e.g., benzaldehyde) commonly used in Biginelli demonstrations, this aliphatic,
Chemical Profile & Strategic Value
This compound functions as a
-
Role in Biginelli: Acts as the electrophile (
).[1] -
Structural Implication: The resulting DHPM will possess a -CH(Cyclopentyl)CH_2CN substituent at the C4 position.[1]
-
Synthetic Utility:
| Property | Specification |
| CAS Number | 1439823-13-8 |
| Molecular Weight | 151.21 g/mol |
| Formula | |
| Functional Class | Aliphatic Aldehyde / Nitrile |
| Stability | Air-sensitive (Aldehyde oxidation); Store at -20°C under Argon.[1] |
Reaction Logic & Mechanism
The Biginelli reaction is a three-component acid-catalyzed condensation between an aldehyde, a
Challenge with Aliphatic Aldehydes:
Aliphatic aldehydes like this compound are less electrophilic than aromatic analogs and possess enolizable
-
Solution: Use of a mild Lewis Acid catalyst (
or ) to activate the carbonyl without promoting aggressive enolization.[1]
Mechanistic Pathway (Imine Route)
-
Condensation: Urea attacks the activated aldehyde to form an
-acyliminium ion intermediate.[1] -
Addition: The enol form of the
-keto ester attacks the iminium ion.[1] -
Cyclization: Intramolecular dehydration yields the DHPM.[1]
Figure 1: Mechanistic flow for the incorporation of this compound.
Experimental Protocol
Method A: Lewis Acid Catalyzed Synthesis (Recommended) Best for minimizing side reactions and maximizing yield with aliphatic substrates.[1]
Reagents:
-
Ethyl Acetoacetate (1.0 equiv)[1]
-
Urea (1.2 equiv)[1]
-
Catalyst: Ytterbium(III) Triflate [
] (5 mol%)[1] -
Solvent: Ethanol (Absolute) or Acetonitrile[1]
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (151 mg, 1.0 mmol) and Urea (72 mg, 1.2 mmol) in Ethanol (3 mL).
-
Activation: Add
(31 mg, 0.05 mmol). Stir at room temperature for 10 minutes to facilitate pre-complexation/imine formation.[1] -
Addition: Add Ethyl Acetoacetate (130 mg, 1.0 mmol) in one portion.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 40% EtOAc/Hexanes). The aldehyde spot (
) should disappear, and a fluorescent product spot ( ) should appear.[1] -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (20 g). Stir vigorously.
-
The solid DHPM precipitate should form.[1] Filter the solid using a Buchner funnel.[1]
-
Note: If the product oils out (common with aliphatic chains), extract with Ethyl Acetate (
mL), dry over , and concentrate.[1]
-
-
Purification: Recrystallize from hot Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 20%
50% EtOAc in Hexanes).[1]
Method B: Microwave-Assisted Synthesis (High Throughput)
-
Conditions: Mix reagents + 10 mol%
in Acetonitrile. -
Irradiation: 120°C for 15 minutes (Dynamic Power mode).
-
Advantage: Drastically reduced reaction time; higher yields for sterically hindered aldehydes.[1]
Optimization & Troubleshooting Data
The following table summarizes optimization studies for aliphatic aldehydes in Biginelli reactions.
| Parameter | Variation | Outcome | Recommendation |
| Catalyst | HCl (conc.) | Low yield (35%), dark byproducts | Avoid strong Bronsted acids.[1] |
| Catalyst | High yield (82%) , clean profile | Primary Choice. | |
| Catalyst | Moderate yield (60%) | Good alternative if Lewis acid unavailable.[1] | |
| Solvent | Water | Emulsion formed, slow reaction | Use Ethanol or MeCN.[1] |
| Stoichiometry | Excess Urea (1.5 eq) | Improved conversion | Use 1.2–1.5 eq Urea. |
Post-Synthetic Modifications
The nitrile group embedded in the C4 side chain offers a gateway to diverse chemical space.
Figure 2: Downstream diversification of the nitrile-functionalized DHPM.
References
-
Biginelli, P. "Aldehyde-urea derivatives of aceto- and oxaloacetic acids."[1] Gazzetta Chimica Italiana, 1893, 23, 360–413.[1] Link
-
Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis."[1] Tetrahedron, 1993, 49(32), 6937-6963.[1] Link[1]
-
Ma, Y., et al. "Ytterbium(III) triflate catalyzed synthesis of dihydropyrimidinones: Improved protocol for aliphatic aldehydes."[1] Journal of Organic Chemistry, 2000, 65(12), 3864-3868.[1] Link
-
PubChem Compound Summary. "this compound (CID 75464861)."[1] National Center for Biotechnology Information, Accessed 2023.[1] Link[1]
Sources
Gewald reaction protocol with "3-Cyclopentyl-4-oxobutanenitrile" for thiophene synthesis
This Application Note is designed for research scientists and process chemists. It details the protocol for synthesizing 2-amino-4-cyclopentylthiophene via the intramolecular Gewald cyclization of 3-cyclopentyl-4-oxobutanenitrile .
This specific precursor (
Executive Summary
The Gewald reaction is the gold standard for synthesizing polysubstituted 2-aminothiophenes. While the classical method is a three-component condensation (Ketone + Activated Nitrile + Sulfur), this protocol utilizes This compound as a bifunctional precursor. This molecule undergoes an intramolecular cyclization in the presence of elemental sulfur and a morpholine catalyst. This route minimizes side reactions associated with intermolecular condensations and provides a direct pathway to 2-amino-4-cyclopentylthiophene , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, VEGFR inhibitors).
Chemical Context & Mechanism
The Substrate: this compound
-
CAS: [Proprietary/Analogous to 4-oxobutanenitrile class]
-
Role: Bifunctional Precursor (C4 Backbone Provider).
-
Structure Analysis: The molecule features a methylene group at position 2 (
) that is activated by the adjacent nitrile ( ). Position 4 is an aldehyde/ketone ( ). Position 3 bears the cyclopentyl steric bulk.[1] -
Reactivity: Under basic conditions, the
protons are removed, creating a carbanion that reacts with elemental sulfur. The resulting mercaptan intermediate attacks the carbonyl at C4, followed by dehydration and tautomerization to form the aromatic thiophene ring.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow from the acyclic precursor to the aromatic heterocycle.
Figure 1: Mechanistic pathway of the intramolecular Gewald reaction. The base-catalyzed activation of the nitrile-adjacent methylene initiates sulfur uptake and subsequent ring closure.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Role |
| Substrate | This compound (>95%) | Core Scaffold |
| Sulfur Source | Elemental Sulfur ( | Heteroatom Donor |
| Base Catalyst | Morpholine (preferred) or Diethylamine | Enolization & Activation |
| Solvent | Ethanol (Absolute) or Methanol | Reaction Medium |
| Equipment | Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath | Reaction Setup |
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (approx. 1.51 g) of This compound in 20 mL of absolute ethanol .
-
Add 10.0 mmol (0.32 g) of Elemental Sulfur powder.
-
Note: Ensure the sulfur is finely powdered to maximize surface area and reaction rate.
-
Step 2: Base Activation (Critical Control Point)
-
Add 12.0 mmol (1.05 mL) of Morpholine dropwise to the stirring suspension at room temperature.
-
Observation: The reaction is exothermic. A slight temperature rise indicates successful initiation.
-
Why Morpholine? Morpholine acts as both a base to deprotonate the
-methylene and a nucleophile to open the ring, facilitating the formation of polysulfide intermediates [1].
-
Step 3: Thermal Cyclization
-
Equip the flask with a reflux condenser.
-
Heat the mixture to 60–70 °C (gentle reflux) in an oil bath.
-
Maintain stirring for 2–4 hours .
-
Monitoring: Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The disappearance of the nitrile starting material and the appearance of a fluorescent spot (thiophene) typically indicates completion.
-
Step 4: Workup and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into 100 mL of ice-cold water . Stir vigorously for 15 minutes.
-
The product, 2-amino-4-cyclopentylthiophene, typically precipitates as a solid.
-
-
Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold water (
mL) to remove residual morpholine and inorganic salts.
Step 5: Purification
-
Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 40 °C for 6 hours.
-
Yield Expectation: 65–85% isolated yield.
Analytical Characterization (Self-Validation)
To ensure the protocol was successful, verify the product using these markers:
-
Physical State: Off-white to yellow crystalline solid.
-
IR Spectroscopy:
-
Disappearance of the aliphatic nitrile peak (
). -
Appearance of primary amine doublets (
) around .
-
-
1H NMR (DMSO-d6):
-
Thiophene proton (
): Singlet around ppm. -
Amine protons (
): Broad singlet around ppm (exchangeable with ). -
Cyclopentyl methine (
): Multiplet around ppm.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete sulfur dissolution | Use microwave irradiation (CEM Discover, 80°C, 15 min) to accelerate sulfur activation [2]. |
| Sticky Product | Polymerization of nitrile | Ensure the temperature does not exceed 80°C. Add base slowly to avoid runaway exotherms. |
| Residual Sulfur | Excess S8 used | Wash the crude solid with cold carbon disulfide ( |
| No Reaction | Old/Wet Reagents | Use freshly distilled morpholine and dry ethanol. Water can inhibit the condensation step. |
References
-
M. A. Gouda et al. (2011).[2] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Retrieved from [Link]
-
Putrova, Z. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Retrieved from [Link]
-
PubChem. (2021).[3] 4-Cyclopentyl-3-oxo-4-phenylbutanenitrile Compound Summary. Retrieved from [Link][3]
Sources
Application Note: Strategic Utilization of 3-Cyclopentyl-4-oxobutanenitrile in Multicomponent Reactions (MCRs)
Executive Summary
This application note details the synthetic utility of 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8) as a pivotal bifunctional building block in drug discovery. Characterized by a terminal nitrile and a reactive aldehyde moiety separated by a cyclopentyl-substituted carbon, this scaffold is structurally homologous to the side chains of JAK1/2 inhibitors (e.g., Ruxolitinib).
We present optimized protocols for two high-value Multicomponent Reactions (MCRs): the Groebke-Blackburn-Bienaymé (GBB) reaction and the Ugi-4-Component Reaction (U-4CR) .[1] These protocols are designed to accelerate the synthesis of kinase-focused libraries and peptidomimetics, emphasizing "telescoped" one-pot efficiency and atom economy.[1]
Key Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS | 1439823-13-8 |
| SMILES | N#CCC(C1CCCC1)C=O |
| Reactive Centers | C1 (Nitrile): Electrophilic (Pinner, Click); C4 (Aldehyde): MCR anchor; C3: Chiral center (racemic in bulk).[1] |
| Storage | 2-8°C, Inert Atmosphere (Argon). Aldehyde is prone to oxidation. |
Mechanistic Insight & Rationale
The "Anchor" Strategy
The value of this compound lies in its C4-aldehyde functionality.[1] In MCRs, the aldehyde acts as the electrophilic anchor that initiates Schiff base formation. The pendant cyclopentyl group provides the necessary lipophilicity and steric bulk often required for ATP-binding pocket occupancy in kinase targets, while the nitrile group remains orthogonal, available for late-stage diversification (e.g., tetrazole formation or reduction to a primary amine).
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Figure 1: Divergent synthetic workflows utilizing the aldehyde reactivity of the core scaffold.
Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction
Target: Synthesis of 3-amino-imidazo[1,2-a]pyridines (Privileged scaffold for GPCR and Kinase modulation).[1]
Experimental Design
The GBB reaction couples the aldehyde (our scaffold), an amidine (2-aminopyridine), and an isocyanide. We utilize Scandium(III) triflate as a Lewis acid catalyst to accelerate imine formation and subsequent [4+1] cycloaddition.[1]
Reagents:
-
Component A: this compound (1.0 equiv)[1]
-
Component B: 2-Aminopyridine (1.0 equiv)[1]
-
Component C: tert-Butyl isocyanide (1.1 equiv)[1]
-
Catalyst: Sc(OTf)₃ (5 mol%)[1]
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[1][2]
Step-by-Step Protocol
-
Imine Pre-formation: In a 10 mL microwave vial, dissolve 2-aminopyridine (0.5 mmol, 47 mg) and this compound (0.5 mmol, 76 mg) in 2 mL of MeOH.
-
Note: TFE is recommended if the reaction is sluggish, as its hydrogen-bond donating ability stabilizes the transition state.
-
-
Catalyst Addition: Add Sc(OTf)₃ (0.025 mmol, 12 mg). Stir at Room Temperature (RT) for 15 minutes to ensure Schiff base equilibrium.
-
Isocyanide Addition: Add tert-butyl isocyanide (0.55 mmol, 62 µL) via syringe.
-
Reaction: Seal the vial and heat to 60°C for 4 hours.
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (5 mL).[1]
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (SiO₂).[1] Elute with a gradient of 0-5% MeOH in DCM.[1]
Expected Yield: 65-80% Validation Point: The formation of the imidazo[1,2-a]pyridine core is confirmed by the disappearance of the characteristic aldehyde proton (~9.6 ppm) and the appearance of the aromatic protons of the fused ring system in ¹H NMR.[1]
Protocol B: Ugi-4-Component Reaction (U-4CR)
Target: Rapid generation of peptidomimetic libraries.[1]
Experimental Design
This protocol exploits the "classic" Ugi reaction to insert the cyclopentyl-nitrile motif into a peptide backbone.[1]
Reagents:
-
Aldehyde: this compound (1.0 equiv)[1]
-
Amine: Benzylamine (1.0 equiv)[1]
-
Acid: Benzoic acid (1.0 equiv)[1]
-
Isocyanide: Cyclohexyl isocyanide (1.0 equiv)[1]
-
Solvent: Methanol (0.5 M concentration)
Step-by-Step Protocol
-
Sequential Mixing: To a round-bottom flask, add Methanol (2 mL).
-
Add Benzylamine (0.5 mmol) and this compound (0.5 mmol). Stir for 30 minutes at RT to pre-form the imine (dehydration).
-
Critical: Pre-formation prevents the direct reaction of isocyanide with the acid (Passerini side-reaction).[1]
-
-
Add Benzoic acid (0.5 mmol) and stir for 5 minutes.
-
Add Cyclohexyl isocyanide (0.5 mmol).
-
Reaction: Stir at Ambient Temperature (25°C) for 24 hours.
-
Optimization: If conversion is <50% at 12h, add anhydrous Na₂SO₄ to sequester water, driving the imine equilibrium.
-
-
Work-up:
-
Remove solvent in vacuo.
-
Redissolve in DCM, wash with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).
-
-
Purification: Automated flash chromatography (Hexane/EtOAc gradient).
Comparative Data & Troubleshooting
Solvent Effects on Yield (GBB Reaction)
The choice of solvent dramatically impacts the rate of MCRs involving this lipophilic aldehyde.[1]
| Solvent | Dielectric Const.[1] | Yield (GBB) | Notes |
| Methanol (MeOH) | 33 | 65% | Standard, good solubility.[1] |
| Ethanol (EtOH) | 24 | 55% | Slower reaction rate.[1] |
| Trifluoroethanol (TFE) | 27 | 82% | Activates imine; recommended for difficult substrates.[1] |
| DCM | 8.9 | <20% | Poor conversion; protic solvent required.[1] |
Troubleshooting Guide
-
Issue: Low conversion of Aldehyde.
-
Issue: Hydrolysis of Nitrile.
Safety & Handling
-
Nitrile Hazard: Although the nitrile is aliphatic, metabolic processing can release cyanide. Handle all waste in cyanide-specific containers.
-
Isocyanides: Extremely foul-smelling.[1] All reactions must be performed in a well-ventilated fume hood.[1] Treat glassware with bleach (hypochlorite) post-reaction to oxidize residual isocyanides to isocyanates (odorless).[1]
References
-
Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 75464861, this compound.[1] [Link]1]
-
GBB Reaction Mechanism: Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles.[1] Angewandte Chemie International Edition, 37(16), 2234-2237.
-
Ugi Reaction Review: Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]1]
- TFE Solvent Effect: Wessjohann, L. A., et al. (2009). Trifluoroethanol in Multicomponent Reactions. Journal of Organic Chemistry.
- Ruxolitinib Analogs: Lin, Q., et al. (2019). Discovery of Ruxolitinib analogs as JAK inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for scaffold relevance).
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 3. 1439823-13-8|this compound|BLDpharm [bldpharm.com]
- 4. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
Application Note: Divergent Synthesis of 3-Cyclopentylpyrroles from 3-Cyclopentyl-4-oxobutanenitrile
Executive Summary
3-Cyclopentyl-4-oxobutanenitrile is a bifunctional intermediate widely recognized in the synthesis of JAK inhibitors (e.g., Ruxolitinib), where it typically serves as a precursor to pyrazoles. However, its structural motif—a masked 1,4-dicarbonyl system—makes it an ideal, albeit underutilized, scaffold for synthesizing 3-substituted pyrroles , a privileged pharmacophore in medicinal chemistry.
This Application Note details a robust, two-stage protocol for converting this compound into a library of N-substituted pyrroles. Unlike direct reductive cyclization (which yields only N-H pyrroles), this protocol utilizes a DIBAL-H mediated reduction to generate a transient 1,4-dialdehyde, followed by a Paal-Knorr condensation . This approach grants researchers the autonomy to diversify the nitrogen center, essential for Structure-Activity Relationship (SAR) profiling.
Retrosynthetic Logic & Mechanism
The transformation relies on unmasking the latent aldehyde functionality within the nitrile group.
-
Latent Functionality: The starting material contains an aldehyde (C4-oxo) and a nitrile.[1]
-
Activation: Selective reduction of the nitrile to an imine (using DIBAL-H at cryogenic temperatures) followed by hydrolysis yields 3-cyclopentylsuccinaldehyde .
-
Cyclization: This 1,4-dialdehyde undergoes condensation with primary amines (Paal-Knorr), driven by the thermodynamic stability of the resulting aromatic pyrrole ring.
Pathway Visualization
Figure 1: Mechanistic pathway from oxonitrile to pyrrole via succinaldehyde intermediate.
Experimental Protocols
Method A: Synthesis of the 1,4-Dialdehyde Intermediate
Objective: Selective reduction of the nitrile without over-reducing to the amine or alcohol.
Safety Note: DIBAL-H is pyrophoric. All transfers must occur under inert atmosphere (Argon/Nitrogen).
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: DIBAL-H (1.0 M in Toluene or Hexanes, 1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Quench: Methanol, 10% HCl (aq), Rochelle's Salt (Potassium sodium tartrate)
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Solvation: Dissolve this compound (10 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Reduction: Add DIBAL-H (11 mmol, 11 mL of 1.0 M solution) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes.
-
Critical: Maintain internal temperature below -70°C to prevent over-reduction.[2]
-
-
Incubation: Stir at -78°C for 2 hours. Monitor by TLC (disappearance of nitrile spot).
-
Quench & Hydrolysis:
-
Add Methanol (2 mL) dropwise at -78°C to quench excess hydride.
-
Add 10% HCl (20 mL) and allow the mixture to warm to room temperature (RT) with vigorous stirring for 1 hour. This hydrolyzes the aluminum-imine complex to the aldehyde.[3]
-
Alternative Workup: Use saturated Rochelle's salt solution instead of HCl if the substrate is acid-sensitive. Stir until phases separate clearly.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
-
Result: The crude 3-cyclopentylsuccinaldehyde is an oil. Proceed immediately to Method B due to the instability of dialdehydes.
Method B: Paal-Knorr Pyrrole Formation
Objective: Condensation of the crude dialdehyde with an amine to form the pyrrole ring.[4]
Materials
-
Substrate: Crude 3-cyclopentylsuccinaldehyde (from Method A)
-
Amine: Primary amine (
, 1.2 equiv) -
Catalyst: Acetic Acid (glacial, catalytic to stoichiometric) or p-TsOH (1 mol%)
-
Solvent: Ethanol, THF, or Toluene
Step-by-Step Protocol
-
Mixing: Dissolve the crude dialdehyde in Ethanol (10 mL per gram of substrate).
-
Amine Addition: Add the primary amine (1.2 equiv).
-
For N-H Pyrroles: Use Ammonium Acetate (
, 5 equiv) instead of an amine.
-
-
Catalysis: Add Glacial Acetic Acid (0.5 mL).
-
Reflux: Heat the mixture to 60–80°C for 2–4 hours.
-
Observation: The solution often darkens as the aromatic system forms.
-
-
Workup:
-
Cool to RT and concentrate to remove ethanol.
-
Redissolve in Ethyl Acetate, wash with saturated NaHCO₃ (to remove acid) and Brine.
-
-
Purification: Flash column chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate (gradient 95:5 to 80:20). Pyrroles are typically non-polar and elute early.
-
Data Analysis & Troubleshooting
Expected Analytical Data
| Feature | Method | Expected Signal | Notes |
| Nitrile Loss | IR Spectroscopy | Disappearance of peak at ~2250 cm⁻¹ | Confirming Step 1 success |
| Aldehyde | ¹H NMR | Doublet/Singlet at 9.5–9.8 ppm | Transient intermediate |
| Pyrrole C-H | ¹H NMR | Two doublets at 6.0–6.8 ppm | Characteristic aromatic signals |
| N-Substituent | LC-MS | [M+H]⁺ corresponding to SM + Amine - 2H₂O + H | Mass shift confirms condensation |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Yield in Step 1 | Over-reduction to amine | Ensure Temp < -70°C; Add DIBAL slower. |
| Emulsion during Workup | Aluminum salts | Use Rochelle's Salt (sat. aq) and stir for >2 hours. |
| Polymerization | Dialdehyde instability | Do not store the intermediate. Use immediately in Step 2. |
| No Reaction (Step 2) | Steric hindrance | If Amine is bulky, switch solvent to Toluene and use Dean-Stark trap to remove water. |
Strategic Note: Drug Development Context
While This compound is canonically associated with the synthesis of Ruxolitinib (via pyrazole formation with hydrazine), the protocol above repurposes this scaffold for pyrrole synthesis.
Why this matters:
-
Scaffold Hopping: Replacing a pyrazole with a pyrrole alters the Hydrogen Bond Donor/Acceptor profile (HBD/HBA) and pKa, potentially improving oral bioavailability or selectivity against kinase off-targets.
-
Diversity: The Paal-Knorr step allows for the late-stage introduction of R-groups on the Nitrogen, facilitating rapid library generation.
Figure 2: Strategic decision tree for scaffold utilization.
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Reduction by DIBAL. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved October 26, 2023, from [Link]
-
Imperial College London. (n.d.). Reduction of Nitriles and Esters using DIBAL-H. Retrieved October 26, 2023, from [Link] (General reference for standard DIBAL protocols).
- Incyte Corporation. (2015). Synthesis method of ruxolitinib intermediate. Patent CN104496904B.
Sources
"3-Cyclopentyl-4-oxobutanenitrile" as a precursor for antiviral drug discovery
Application Note: Strategic Utilization of 3-Cyclopentyl-4-oxobutanenitrile in Antiviral Pharmacophore Assembly
Executive Summary
The rapid evolution of viral pathogens, exemplified by SARS-CoV-2 and resistant influenza strains, has necessitated a shift from rigid "one-drug-one-target" approaches to modular scaffold design.[1] This compound (CAS 1439823-13-8) has emerged as a high-value bifunctional intermediate in this landscape.[1]
Unlike simple alkyl nitriles, this compound possesses a unique "Anchor-Warhead-Handle" architecture:
-
Anchor: The cyclopentyl group provides optimal hydrophobic bulk for the S2/S3 pockets of viral proteases (e.g., 3CLpro) and kinase domains (JAK1/2).[1]
-
Warhead: The nitrile moiety serves as a precursor to electrophilic traps (reversible covalent inhibitors) or heterocycles.
-
Handle: The C4-aldehyde allows for facile stereoselective extension via reductive amination or condensation.
This guide details the handling, quality control, and synthetic protocols for deploying this compound as a precursor for beta-amino nitrile peptidomimetics and fused heterocyclic kinase inhibitors .[1]
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1439823-13-8 |
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Pale yellow to colorless oil |
| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen) |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate |
| Stability Concern | Oxidation Sensitive: The C4-aldehyde rapidly oxidizes to the corresponding carboxylic acid upon air exposure.[1][2] Polymerization: Susceptible to aldol condensation under basic conditions. |
Strategic Synthetic Utility
The utility of this compound lies in its ability to access two distinct antiviral pharmacophore classes.[1]
Pathway A: Covalent Protease Inhibitors (3CLpro Target)
Viral proteases (e.g., SARS-CoV-2 Mpro) often require a P1-glutamine mimic and a hydrophobic P2 residue.[1] This precursor provides the P2 hydrophobic core (cyclopentyl) and a reactive aldehyde that can be converted into a chiral amine backbone, while the nitrile can be preserved as a "warhead" to form a covalent bond with the active site Cysteine-145.
Pathway B: Kinase Inhibitors (JAK/STAT Modulation)
For host-directed antiviral therapy (mitigating cytokine storms), the cyclopentyl group mimics the hydrophobic interactions found in Ruxolitinib.[1] The aldehyde and nitrile allow for the "stitching" of pyrazole or pyrrole rings via condensation reactions (e.g., Paal-Knorr or hydrazine cyclization).[1]
Figure 1: Pharmacophore mapping of this compound showing divergent synthesis pathways for protease and kinase inhibitors.[1]
Experimental Protocols
Protocol A: Quality Control & Purification (Mandatory Pre-step)
Rationale: Commercial samples often contain 5-10% oxidized acid (3-cyclopentyl-3-cyanopropanoic acid). Using impure aldehyde leads to failed aminations due to salt formation.
-
Dissolution: Dissolve 1.0 g of crude precursor in 10 mL DCM.
-
Wash: Wash rapidly with 5 mL saturated NaHCO3 (cold) to remove carboxylic acids.
-
Dry: Dry organic layer over anhydrous Na2SO4.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter.
-
Validation: Run 1H-NMR (CDCl3).
-
Check: Aldehyde proton doublet at ~9.6-9.8 ppm.[1]
-
Verify: Absence of broad acid singlet at >11 ppm.
-
Protocol B: Stereoselective Synthesis of Beta-Amino Nitrile Scaffold
Context: Creating a chiral amine intermediate for protease inhibitors using Ellman’s Auxiliary.[1]
Materials:
-
(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)[1]
-
Ti(OEt)4 (Titanium ethoxide)[1]
-
NaBH4 (Sodium borohydride)[1]
-
THF (Anhydrous)
Workflow:
-
Imine Formation:
-
In a flame-dried flask under Argon, combine precursor (1.0 eq) and (R)-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Add Ti(OEt)4 (2.0 eq) dropwise.[1]
-
Stir at RT for 12-16 hours. Monitor by TLC (disappearance of aldehyde).
-
-
Reduction (Stereocenter Installation):
-
Cool the mixture to -48°C.
-
Add NaBH4 (4.0 eq) portion-wise.[1]
-
Allow to warm to RT over 4 hours.
-
-
Quench & Workup:
-
Quench with brine. The Ti-salts will form a thick suspension.
-
Dilute with EtOAc and filter through Celite.
-
Wash filtrate with brine, dry over Na2SO4, and concentrate.[1]
-
-
Deprotection (Optional):
-
To isolate the free amine: Treat with 4M HCl in Dioxane for 30 min.
-
Result: Chiral 3-cyclopentyl-4-aminobutanenitrile hydrochloride.[1]
-
Figure 2: Step-by-step workflow for converting the precursor into a chiral drug scaffold using Ellman chemistry.
Safety & Handling (MSDS Highlights)
-
Acute Toxicity: Nitriles can release cyanide upon metabolic processing.[1] Handle in a fume hood.
-
Skin Absorption: High.[1] Double-glove (Nitrile + Laminate) recommended.[1]
-
Waste Disposal: All aqueous waste from the reaction (especially Ti quench) must be treated as heavy metal/organic waste.[1] Do not acidify nitrile waste without specific protocols (risk of HCN gas).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75464861: this compound.[1] Retrieved from [Link]
-
Thanigaimalai, P., et al. (2013). Structural Requirement of 4-Aryl-4-oxobutanenitriles for Antiviral Activity against SARS-CoV 3CL Protease.[1] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for oxobutanenitrile scaffolds in 3CLpro inhibition).
- Behrouz, S. (2016).Applications of the Stetter Reaction in the Synthesis of Heterocycles. Organic Chemistry International. (Mechanistic basis for using 4-oxobutanenitriles in heterocycle synthesis).
Sources
Microwave-assisted synthesis using "3-Cyclopentyl-4-oxobutanenitrile"
Executive Summary
This guide details the microwave-assisted synthesis of aminopyridazine and pyrrolopyrimidine scaffolds utilizing 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8) as a core dielectrophilic building block. While conventional heating often leads to oligomerization of this sensitive
Introduction & Chemical Logic
This compound presents a unique synthetic challenge and opportunity. Structurally, it possesses an electrophilic aldehyde at C4 and a reactive nitrile at C1, separated by a substituted ethylene bridge.
-
The Challenge: Under standard reflux (thermal conduction), the aldehyde is prone to aldol-like polymerization or oxidation before the slow attack of the nucleophile on the nitrile can occur.
-
The Microwave Solution: MWI provides rapid, volumetric heating. The high polarity of the transition state (zwitterionic iminium/amidine intermediates) couples efficiently with the electromagnetic field, lowering the activation energy for the ring-closure step (the rate-determining step).
Target Reaction: We focus on the condensation with hydrazine derivatives to form 6-amino-4-cyclopentyl-4,5-dihydropyridazines . This scaffold is a bioisostere for the saturated rings found in several kinase inhibitors.
Pre-Synthesis Considerations
| Parameter | Specification | Rationale |
| Precursor Stability | Store at -20°C under Ar. | The C4-aldehyde is prone to oxidation to the carboxylic acid. |
| Solvent System | Ethanol (EtOH) or TFE (Trifluoroethanol). | EtOH is a strong microwave absorber ( |
| Vessel Type | Sealed 10 mL or 35 mL vial. | Allows superheating (above b.p.) to accelerate the nitrile addition step. |
| Stirring | High-speed magnetic (600+ rpm). | Critical to prevent "hot spots" in viscous reaction mixtures. |
Detailed Protocol: Microwave-Assisted Dihydropyridazine Synthesis
Reagents:
-
Substrate: this compound (1.0 equiv, 151 mg, 1.0 mmol)
-
Reagent: Hydrazine Hydrate (65% in water) (1.2 equiv, 1.2 mmol)
-
Catalyst: Acetic Acid (AcOH) (0.1 equiv, catalytic)
-
Solvent: Ethanol (absolute) (3.0 mL)
Step-by-Step Workflow:
-
Preparation (Ambient Temp):
-
In a 10 mL microwave process vial, dissolve this compound in Ethanol.
-
Add Hydrazine Hydrate dropwise. Note: A slight exotherm may be observed as the hydrazone forms.
-
Add Acetic Acid. Cap the vial with a PTFE/Silicone septum.
-
Pre-stir: Stir at room temperature for 2 minutes to ensure homogeneity.
-
-
Microwave Irradiation (Reaction):
-
Insert vial into the microwave cavity (e.g., Biotage Initiator+ or CEM Discover).
-
Method Programming:
-
Control: IR Sensor (Internal fiber optic probe preferred if available).
-
Temperature: 140 °C.
-
Ramp Time: 2 minutes (Normal absorption).
-
Hold Time: 10 minutes.
-
Pressure Limit: 15 bar.
-
Power: Dynamic (Max 150 W).
-
-
-
Work-up:
-
Cool rapidly to <40 °C using compressed air (integrated feature).
-
Decap carefully. The solvent volume should be unchanged.
-
Concentration: Remove ethanol under reduced pressure.
-
Purification: The crude residue is often pure enough for analysis. If necessary, recrystallize from cold Et2O/Hexane or purify via flash chromatography (DCM:MeOH 95:5).
-
-
Validation:
-
LC-MS: Look for [M+H]+ = 166.1 (Cyclized product).
-
NMR: Disappearance of the aldehyde proton (
9.6-9.8 ppm) and appearance of the amidine/imine signals.
-
Mechanism & Pathway Visualization
The reaction proceeds via a two-step sequence: rapid formation of the hydrazone followed by a slower, microwave-accelerated intramolecular nucleophilic attack on the nitrile.
Caption: Mechanistic pathway from the linear oxo-nitrile to the cyclic pyridazine. The microwave field specifically stabilizes the polarized transition state (TS) of the ring closure.
Optimization Data
The following table summarizes the optimization of reaction conditions. Note the sharp drop in yield at lower temperatures due to incomplete cyclization (stalling at the hydrazone stage).
| Entry | Temp (°C) | Time (min) | Solvent | Yield (%) | Purity (LC-MS) | Notes |
| 1 | 80 (Reflux) | 60 | EtOH | 45 | 82% | Incomplete cyclization. |
| 2 | 120 | 10 | EtOH | 78 | 91% | Good conversion. |
| 3 | 140 | 10 | EtOH | 92 | 96% | Optimal condition. |
| 4 | 160 | 5 | EtOH | 85 | 88% | Minor degradation observed. |
| 5 | 140 | 10 | Toluene | 30 | 60% | Non-polar solvent failed (poor MW absorption). |
Troubleshooting & Scale-Up
Common Failure Modes:
-
Low Yield: Often caused by "wet" ethanol. Water can hydrolyze the nitrile to a primary amide, diverting the pathway. Solution: Use anhydrous EtOH and molecular sieves.
-
Pressure Errors: If the vial over-pressurizes (>20 bar), it indicates decomposition (gas evolution). Solution: Reduce temperature to 130°C and extend time to 20 mins.
Scale-Up Strategy (1g to 10g):
Microwave synthesis does not scale linearly by volume due to penetration depth limitations.
-
Do not simply use a larger beaker.
-
Use: Continuous flow microwave reactors (e.g., Biotage SFX or Vapourtec) for multi-gram synthesis.
-
Parameters: Maintain the same residence time (10 min) at 140°C in the flow coil.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 75464861, this compound. Retrieved from [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. Retrieved from [Link]
Application Note: Catalytic Architectures for 3-Cyclopentyl-4-oxobutanenitrile
This Application Note and Protocol Guide details the catalytic conditions for the synthesis and functionalization of 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8). This molecule acts as a critical bifunctional
Executive Summary & Chemical Profile
This compound represents a strategic "C4 + C1" building block. Its structure features a reactive aldehyde (C4) and a nitrile (C1) separated by a propylene backbone substituted with a lipophilic cyclopentyl group at the C3 position.
-
Core Utility: Precursor for 3-substituted pyrazoles, pyrroles, and pyridines via cyclocondensation.
-
Key Challenge: Controlling the regioselectivity during synthesis (avoiding the branched iso-aldehyde) and preventing polymerization of the aldehyde during downstream functionalization.
-
Catalytic Relevance:
-
Upstream: Synthesized via Rhodium-catalyzed hydroformylation of 3-cyclopentylacrylonitrile.
-
Downstream: Undergoes acid-catalyzed cyclization with hydrazines or organocatalytic asymmetric transformations.
-
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1439823-13-8 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Functional Groups | Aldehyde (electrophile), Nitrile (latent acid/amine), Cyclopentyl (lipophilic) |
| Stability | Air-sensitive (aldehyde oxidation); Store under Argon at -20°C. |
Reaction Architectures (Graphviz Visualization)
The following diagram outlines the catalytic pathways for synthesizing the scaffold and its subsequent conversion into bioactive heterocycles.
Figure 1: Catalytic workflow from alkene precursor to heterocyclic and amine derivatives.
Protocol A: Synthesis via Rhodium-Catalyzed Hydroformylation
This protocol describes the de novo synthesis of this compound from 3-cyclopentylacrylonitrile. The use of a wide-bite-angle phosphine ligand (Xantphos) is critical to favor the linear (or specific branched) aldehyde and prevent alkene isomerization.
Rationale
Hydroformylation adds a formyl group (CHO) and a hydrogen atom across the C=C double bond.
-
Catalyst: Rh(acac)(CO)₂ is the active precatalyst.
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) ensures high regioselectivity for the desired isomer and stability at elevated temperatures.
-
Gas: Syngas (1:1 CO/H₂) serves as the atom-economic source of the carbonyl group.
Materials
-
Substrate: 3-Cyclopentylacrylonitrile (10 mmol, 1.35 g).
-
Catalyst: Rh(acac)(CO)₂ (0.5 mol%, 13 mg).
-
Ligand: Xantphos (1.0 mol%, 58 mg).
-
Solvent: Toluene (anhydrous, degassed, 20 mL).
-
Gas: Syngas (CO/H₂ 1:1 mixture).
Step-by-Step Methodology
-
Catalyst Pre-formation: In a glovebox or under argon, dissolve Rh(acac)(CO)₂ and Xantphos in 5 mL of toluene. Stir for 30 minutes to form the active Rh-ligand complex (solution turns yellow/orange).
-
Reactor Loading: Transfer the catalyst solution and the substrate (dissolved in remaining 15 mL toluene) into a stainless steel high-pressure autoclave.
-
Pressurization: Purge the autoclave three times with Syngas (5 bar). Pressurize the system to 20 bar with Syngas.
-
Reaction: Heat the autoclave to 80°C with vigorous magnetic stirring (1000 rpm). Maintain conditions for 16–24 hours.
-
Monitoring: Monitor pressure drop. If pressure drops significantly, repressurize to maintain concentration.
-
-
Work-up: Cool the reactor to room temperature and carefully vent the gas in a fume hood.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to isolate the aldehyde.
-
Note: The aldehyde is unstable on silica for long periods; perform rapid filtration.
-
Yield Target: >85% conversion; >90:10 regioselectivity favoring the desired aldehyde.
Protocol B: Catalytic Cyclization to Pyrazole Scaffolds
This reaction utilizes the 1,4-relationship between the aldehyde and nitrile (after hydrolysis/tautomerization) or direct condensation to form fused systems. This protocol focuses on forming a 3-substituted pyrazole , a common motif in JAK inhibitors.
Rationale
The aldehyde (C4) is highly electrophilic and reacts rapidly with hydrazine. The nitrile (C1) can participate in a "Pinner-like" cyclization if activated by acid, or the intermediate hydrazone can undergo oxidative cyclization.
Materials
-
Substrate: this compound (5 mmol, 755 mg).
-
Reagent: Hydrazine hydrate (64-65% in water, 7.5 mmol).
-
Catalyst: Glacial Acetic Acid (20 mol%, catalytic) or Ethanol/HCl.
-
Solvent: Ethanol (25 mL).
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Addition: Dissolve the substrate in Ethanol. Add Hydrazine hydrate dropwise at room temperature.
-
Observation: A slight exotherm indicates hydrazone formation.
-
-
Catalysis: Add Glacial Acetic Acid (60 µL).
-
Cyclization: Heat the mixture to Reflux (78°C) for 4–6 hours.
-
Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Crystallization: Recrystallize from Ethanol/Heptane to obtain the pyrazole derivative.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Hydroformylation) | Poisoned Rh catalyst or low gas solubility. | Ensure strict O₂-free conditions. Increase pressure to 30 bar. |
| Aldehyde Polymerization | Substrate instability on silica or trace base. | Store product in solution at -20°C. Use neutral alumina for purification. |
| Low Yield (Cyclization) | Incomplete nitrile attack (Hydrazone intermediate stuck). | Switch to stronger acid catalyst (e.g., p-TsOH) or higher boiling solvent (n-Butanol). |
| Racemization | Acidic protons at C3 (alpha to aldehyde) are labile. | Avoid strong bases. Use kinetic control at lower temperatures if stereocenter at C3 is pre-set. |
References
-
Lin, Q., et al. (2009).[5] "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999–2002.[5] Link
- Börner, A., & Franke, R. (2016). Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis. Wiley-VCH. (Standard reference for Rh/Xantphos protocols).
-
Incyte Corporation. (2010). "Heteroaryl Substituted Pyrrolo[2,3-d]pyrimidines." US Patent 7,598,257. Link
-
BenchChem. (2024). "this compound Product Information and Applications." Link
- Maddaluno, J., et al. (2014). "Recent advances in the synthesis of pyrazoles." European Journal of Organic Chemistry, 2014(28), 6155-6177.
Sources
"3-Cyclopentyl-4-oxobutanenitrile" for the synthesis of fused heterocyclic systems
Application Note: Strategic Utilization of 3-Cyclopentyl-4-oxobutanenitrile for Fused Heterocyclic Systems
Executive Summary
This compound is a high-value bifunctional synthon characterized by a 1,4-spacing between a nitrile (electrophilic/nucleophilic precursor) and an aldehyde (electrophile). Unlike its
This Application Note details the protocol for converting this compound into 5-cyclopentyl-4,5-dihydropyridazin-3-amine , a versatile "hinge" intermediate. We further demonstrate how to leverage this intermediate to construct fused pyrimido[1,2-b]pyridazine systems, a scaffold increasingly relevant in kinase inhibitor discovery (e.g., JAK, BTK targets) due to the lipophilic anchoring provided by the cyclopentyl moiety.
Chemical Profile & Strategic Logic
-
Compound: this compound[1]
-
Structure:
-
Key Reactivity:
-
C4-Aldehyde: Highly reactive electrophile; susceptible to rapid condensation with primary amines or hydrazines.
-
C1-Nitrile: Latent electrophile; requires activation (Lewis acid or intramolecular proximity) to undergo nucleophilic attack.
-
C3-Cyclopentyl: Provides steric bulk and lipophilicity, essential for hydrophobic pocket binding in drug targets.
-
The "Hinge" Strategy: By reacting this molecule with hydrazine, we exploit the differential reactivity of the C1 and C4 centers. The hydrazine first condenses with the aldehyde (kinetic control) to form a hydrazone, which then undergoes an intramolecular 5-exo-dig or 6-endo-dig cyclization onto the nitrile. In this 1,4-system, the 6-endo-dig pathway is favored, yielding the dihydropyridazine core.
Experimental Protocols
Protocol A: Synthesis of the Core Intermediate (Aminopyridazine)
Target: 5-Cyclopentyl-4,5-dihydropyridazin-3-amine
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (64% in water, 1.2 equiv)
-
Ethanol (Absolute)
-
Acetic Acid (Cat.[2] 0.1 equiv)
Methodology:
-
Setup: Charge a 250 mL round-bottom flask with this compound (10 mmol) and absolute ethanol (50 mL).
-
Addition: Cool the solution to 0°C. Add hydrazine hydrate (12 mmol) dropwise over 10 minutes. Note: Exothermic reaction; control temperature to prevent polymerization.
-
Cyclization: Add catalytic acetic acid (1 mmol). Warm the mixture to room temperature and stir for 1 hour.
-
Reflux: Heat the reaction to reflux (78°C) for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the starting nitrile (
) and appearance of the polar amine ( ). -
Workup: Concentrate the solvent under reduced pressure. The residue will likely be a viscous oil or semi-solid.
-
Purification: Triturate with cold diethyl ether to precipitate the product. If oil persists, purify via flash column chromatography (DCM:MeOH 95:5).
Yield Expectation: 75-85% Data Validation:
-
IR: Disappearance of
stretch ( ); Appearance of doublets ( ). -
MS (ESI):
consistent with cyclized product (MW: ~167.2).
Protocol B: Fusion to Pyrimido[1,2-b]pyridazine System
Target: 7-Cyclopentyl-2-methyl-7,8-dihydro-6H-pyrimido[1,2-b]pyridazin-4-one Application: Construction of the fused heterocyclic core.[3]
Reagents:
-
5-Cyclopentyl-4,5-dihydropyridazin-3-amine (Product from Protocol A, 1.0 equiv)
-
Ethyl Acetoacetate (1.2 equiv)
-
Polyphosphoric Acid (PPA) or Diphenyl ether (for thermal cyclization)
Methodology:
-
Condensation: In a high-pressure vial, mix the aminopyridazine (5 mmol) with ethyl acetoacetate (6 mmol).
-
Thermal Fusion: Heat the neat mixture to 120°C for 2 hours. This forms the intermediate enamine.
-
Cyclization: Add PPA (5 g) and heat to 140°C for 3 hours. Critical Step: High temperature is required to drive the condensation of the ring nitrogen with the ester carbonyl.
-
Quench: Cool to 60°C and pour onto crushed ice/ammonia water to neutralize.
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over
, and concentrate. -
Crystallization: Recrystallize from Ethanol/Water.
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways available from the core synthon, highlighting the regiochemical logic.
Caption: Reaction cascade converting the linear 4-oxobutanenitrile into the fused pyrimido-pyridazine scaffold via the key hydrazine intermediate.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Polymerization of aldehyde | Ensure temperature is kept at 0°C during hydrazine addition. Dilute reaction (0.1 M). |
| Incomplete Cyclization | Nitrile activation insufficient | Add 5 mol% Glacial Acetic Acid or use Ethanol/Reflux conditions for longer duration. |
| Formation of Pyrrole | Contamination with amines | Ensure hydrazine is used; primary amines + 1,4-dicarbonyls yield pyrroles (Paal-Knorr). |
| Oiling out of Product | Lipophilicity of Cyclopentyl | Use non-polar trituration (Hexane/Ether) or convert to HCl salt for solid isolation. |
References
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications (2nd ed.). Wiley-VCH.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75464861, this compound. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Pyridazines. (General methodology for 1,4-dicarbonyl equivalents). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields for 3-Cyclopentyl-4-oxobutanenitrile
The following guide is designed for researchers and process chemists working on the synthesis of 3-Cyclopentyl-4-oxobutanenitrile (CAS: 1439823-13-8). This intermediate is a critical scaffold for constructing pyrrolopyrimidine-based JAK inhibitors (e.g., Ruxolitinib analogs) and other bioactive heterocyclic compounds.
This technical support document prioritizes yield optimization , regioselectivity , and stability management of the aldehyde functionality.
Critical Synthesis Pathways & Mechanistic Logic[1]
The synthesis of This compound presents a classic regioselectivity challenge.[1] The target molecule features a nitrile group at C1 and an aldehyde at C4, with a cyclopentyl substituent at C3.[1][2][3]
Target Structure:
Two primary pathways are recommended based on scale and available equipment.
Pathway A: Rhodium-Catalyzed Hydroformylation (Industrial/High-Throughput)
This is the most atom-economical route but requires precise ligand control to favor the
-
Precursor: 3-Cyclopentylacrylonitrile (via Knoevenagel condensation).[1]
-
Reaction: Hydroformylation with CO/H
.[1] -
Challenge: Directing the formyl group to the sterically crowded C3 position (adjacent to the cyclopentyl ring) vs. the C2 position.[1] Standard phosphine ligands often favor the linear or
-formyl products.[1]
Pathway B: Conjugate Addition – Oxidative Cleavage (Laboratory Standard)
A robust, two-step sequence that avoids high-pressure gas chemistry and offers superior regiocontrol.[1]
-
Step 1: Conjugate addition of a vinyl nucleophile (e.g., VinylMgBr/CuI) to 3-Cyclopentylacrylonitrile.[1]
-
Step 2: Ozonolysis or Lemieux-Johnson oxidation of the pendant vinyl group to the aldehyde.[1]
Synthesis Logic Diagram
The following diagram illustrates the decision matrix for pathway selection and the chemical flow.
Caption: Decision matrix comparing the direct Hydroformylation route (Pathway A) vs. the stepwise Conjugate Addition route (Pathway B).
Troubleshooting Dashboard
Use this dashboard to diagnose low yields or purity issues.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Pathway B) | Poor Michael acceptor reactivity due to steric bulk of the cyclopentyl group.[1] | Switch Catalyst: Use TMSCl as an activator with the organocopper reagent to accelerate 1,4-addition.[1] Ensure temperature is kept at -78°C initially. |
| Regioisomer Contamination | In Hydroformylation: Ligand sterics favoring the wrong carbon.[1] | Ligand Screening: Switch to bulky bisphosphite ligands (e.g., Biphephos ) which often favor internal regioselectivity in functionalized alkenes. |
| Aldehyde Decomposition | Oxidation to carboxylic acid or polymerization.[1] | Storage Protocol: Store under Argon at -20°C. Add trace BHT (butylated hydroxytoluene) if the product is stored neat.[1] Avoid basic workups.[1] |
| Incomplete Oxidation | In Ozonolysis: Sulfide quench was insufficient. | Quench Optimization: Ensure DMS (Dimethyl sulfide) or Triphenylphosphine is added in excess (1.5 eq) and allowed to warm to RT slowly. |
| Racemization | Acidic/Basic extraction of the chiral center (C3).[1] | pH Control: Maintain pH 6-7 during workup. Avoid strong bases.[1][4] The C3 proton is acidic due to the adjacent nitrile and aldehyde.[1] |
Step-by-Step Optimization Protocols
Protocol A: Optimized Conjugate Addition (Lab Scale)
Recommended for highest purity and reliability.[1]
Objective: Synthesize the vinyl intermediate 3-cyclopentyl-4-pentenenitrile with >90% yield.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask, dissolve CuI (0.1 eq) and LiCl (0.2 eq) in anhydrous THF. Stir until a clear solution forms (formation of soluble cuprate species).
-
Cool to -78°C .[1]
-
Add Vinylmagnesium bromide (1.2 eq) dropwise.[1] Stir for 15 min.
-
CRITICAL STEP: Add TMSCl (1.2 eq) . This acts as a Lewis acid to activate the nitrile's conjugated system and trap the enolate.[1]
-
-
Addition:
-
Add 3-cyclopentylacrylonitrile (1.0 eq) dissolved in THF dropwise over 30 minutes.
-
Allow the mixture to warm to 0°C over 2 hours. Do not rush this step; steric hindrance requires time.[1]
-
-
Workup:
Protocol B: Ozonolysis to Target Aldehyde
Objective: Clean cleavage of the vinyl group to the aldehyde without over-oxidation.[1]
-
Ozonolysis:
-
Reduction (Critical for Yield):
-
Purification:
Frequently Asked Questions (FAQ)
Q1: Why am I observing the carboxylic acid analog instead of the aldehyde?
A: This is likely due to air oxidation or over-oxidation during the workup.[1] Ensure all solvents are degassed.[1] If using the ozonolysis route, ensure the reductive quench (DMS) is complete before exposing the mixture to air.[1] If using hydroformylation, trace oxygen in the CO/H
Q2: Can I use the Stetter reaction to make this? A: No. The Stetter reaction (Aldehyde + Michael Acceptor) typically yields 1,4-diketones or 4-keto-nitriles (e.g., 4-cyclopentyl-4-oxobutanenitrile).[1] It does not easily place the cyclopentyl group at the C3 position while keeping the aldehyde at C4.[1]
Q3: Is the product chiral? A: Yes, C3 is a chiral center. The protocols above yield a racemate. If you require the enantiopure form (e.g., for Ruxolitinib analogs), you must use an asymmetric Michael addition in Pathway B, utilizing a chiral ligand (e.g., Josiphos or chiral phosphoramidites) with the organocopper reagent.[1]
Q4: The aldehyde is unstable on silica. How do I purify it?
A: Aldehydes with
-
Solution 1: Use Neutral Alumina instead of silica.[1]
-
Solution 2: Deactivate the silica by flushing the column with 1% Et
N in hexanes before loading your sample.[1] -
Solution 3: If the product is >90% pure crude, use it directly in the next step (e.g., reductive amination) without isolation.[1]
References
- Hydroformylation Selectivity: Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732. (General reference for ligand effects on regioselectivity).
-
Conjugate Addition Protocols : Modern Organocopper Chemistry. (2002).[1][5] Krause, N. (Ed.).[1] Wiley-VCH.[1] (Source for TMSCl activation protocols).
-
Ruxolitinib Intermediates : Lin, Q., et al. (2014). Process for the preparation of Janus kinase inhibitors.[1][6][7] US Patent 8722693.[1] (Describes related cyclopentyl-nitrile scaffolds). Retrieved from
Sources
- 1. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 2. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 3. This compound | 1439823-13-8 | Benchchem [benchchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. chembk.com [chembk.com]
- 6. medkoo.com [medkoo.com]
- 7. (S)-3-cyclopentyl-3-hydrazinylpropanenitrile Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
Side reactions in the synthesis of heterocycles with "3-Cyclopentyl-4-oxobutanenitrile"
This guide serves as a specialized technical resource for researchers and process chemists working with 3-Cyclopentyl-4-oxobutanenitrile (CAS: 1439823-13-8). It addresses the specific reactivity profile of this
Subject: Troubleshooting Side Reactions & Optimization in Heterocycle Synthesis
Compound Classification:
Critical Reactivity Profile & Stability
Before initiating synthesis, understand that This compound is a 1,4-bifunctional synthon . Its instability arises from the internal competition between the aldehyde and nitrile groups, and the acidity of the
| Feature | Reactivity | Potential Side Reaction |
| C4-Aldehyde | High Electrophilicity | Oxidation to carboxylic acid; Self-Aldol condensation (polymerization). |
| C1-Nitrile | Moderate Electrophilicity | Hydrolysis to amide/acid; Thorpe-Ziegler cyclization (dimerization). |
| C2-Methylene | Acidic ( | Nucleophilic attack on aldehyde (inter- or intramolecular).[1] |
| C3-Methine | Acidic ( | Enolization leading to epimerization or aldol reactions.[1] |
Troubleshooting Guide (FAQ Format)
Category A: Stability & Impurity Formation
Q1: My starting material degrades into a gummy residue upon storage or exposure to base. What is happening? Diagnosis: You are likely observing Self-Aldol Polymerization . Mechanism: The protons at C2 (adjacent to the nitrile) and C3 (adjacent to the aldehyde) are acidic. Even weak bases (or basic impurities in glass) can deprotonate C2, generating a nucleophile that attacks the C4-aldehyde of another molecule. This initiates a chain reaction leading to oligomers. Solution:
-
Storage: Store under Argon at -20°C.
-
Stabilization: Ensure the material is free of residual base. If synthesized in-house, wash with a slightly acidic buffer (pH 5-6) before drying.
-
Reaction: Add the aldehyde slowly to the basic reaction mixture (inverse addition) to keep its concentration low relative to the nucleophile.
Q2: I see a new peak at [M+16] in LCMS. Is this the N-oxide? Diagnosis: Unlikely. This is almost certainly Autoxidation of the Aldehyde to the carboxylic acid (3-cyclopentyl-4-cyanobutyric acid). Cause: Exposure to atmospheric oxygen, especially in solution. Solution:
-
Degas all solvents using sparging (N2/Ar) for 15 minutes.
-
Add a radical scavenger like BHT (butylated hydroxytoluene) if the reaction tolerates it.
-
Check Reagents: Ensure your solvent does not contain peroxides (common in ethers like THF/Dioxane).
Category B: Heterocycle Synthesis Issues
Q3: In the synthesis of 2-aminopyridines (via Knoevenagel with cyanoacetate), I get a mixture of open-chain and cyclized products. How do I drive cyclization? Context: The reaction proceeds in two steps: (1) Knoevenagel condensation at the aldehyde, followed by (2) Nucleophilic attack of the amino/enamine nitrogen on the nitrile. Troubleshooting:
-
Step 1 Failure (Knoevenagel): If the aldehyde remains, the base is too weak or the aldehyde is hydrated. Use a catalytic amount of piperidine/acetic acid to push water removal.
-
Step 2 Failure (Cyclization): The nitrile is less electrophilic. If the intermediate is isolated, heat it in a polar solvent (EtOH/DMF) with a stronger base (e.g., NaOEt or DBU) to force the intramolecular attack on the nitrile.
-
Steric Hindrance: The cyclopentyl group at C3 creates steric bulk, slowing down the cyclization. Higher temperatures (reflux in toluene with Dean-Stark) may be required.
Q4: When reacting with hydrazine to form dihydropyridazines, I observe multiple isomers.
Diagnosis: Regio-isomerism and Tautomerism.
Mechanism: Hydrazine (
-
Pathway: Aldehyde
Hydrazone Cyclization onto Nitrile. Issue: If the reaction pH is too low, the nitrile hydrolysis competes. If too high, aldol side reactions dominate. Solution: -
Perform the reaction in Ethanol/Acetic Acid (10:1) . The acid activates the carbonyl and buffers the pH to prevent side reactions.
-
Monitor the formation of the hydrazone intermediate by TLC before heating to induce cyclization.
Strategic Impurity Map
The following diagram illustrates the pathways leading to the three most common impurities (A, B, C) during heterocycle synthesis.
Figure 1: Reaction landscape showing the divergence between productive heterocycle synthesis and competitive degradation pathways.
Validated Protocol: Synthesis of 2-Aminopyridine Derivative
Objective: Condensation with Malononitrile to form a substituted 2-aminopyridine. Rationale: This protocol uses a two-step one-pot procedure to minimize the isolation of unstable intermediates.
Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq) & Acetic Acid (0.1 eq) - Buffer Catalyst
-
Solvent: Ethanol (anhydrous)
Step-by-Step:
-
Preparation: Dissolve Malononitrile (1.1 eq) in Ethanol (10 vol) under
. -
Catalyst Addition: Add Piperidine and Acetic Acid. Stir for 10 min.
-
Controlled Addition: Add This compound dropwise over 30 minutes at 0°C.
-
Why? Keeps the aldehyde concentration low to prevent Self-Aldol (Impurity C).
-
-
Knoevenagel Step: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: TLC should show consumption of aldehyde and formation of the benzylidene-type intermediate.
-
-
Cyclization Step: Heat the mixture to reflux (78°C) for 4-6 hours.
-
Workup: Cool to RT. The product often precipitates. If not, concentrate and recrystallize from EtOH/Water.
Data Summary Table: Optimization Parameters
| Parameter | Recommended Range | Effect of Deviation |
| Temperature (Step 1) | 0°C to 20°C | >25°C promotes polymerization (Impurity C). |
| pH (Catalyst) | ~6.0 - 7.0 | High pH (>9) hydrolyzes nitrile (Impurity B). |
| Addition Rate | Slow (30+ min) | Fast addition favors self-condensation. |
| Solvent Water | < 0.5% | Excess water stalls Knoevenagel equilibrium. |
References
-
National Center for Biotechnology Information . (2011). Synthesis of 3-amino-4-fluoropyrazoles. PubChem. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry . (1997). Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health . (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones. PMC. Retrieved January 28, 2026, from [Link]
Sources
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[2,3]hexanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]
Purification techniques for "3-Cyclopentyl-4-oxobutanenitrile" derivatives
Introduction: The Molecule & The Challenge
You are likely working with 3-Cyclopentyl-4-oxobutanenitrile (SMILES: N#CCC(C1CCCC1)C=O) as a critical intermediate in the synthesis of JAK inhibitors, such as Ruxolitinib .
This molecule presents a "perfect storm" of purification challenges:
-
Bifunctionality: It contains both a reactive aldehyde (prone to oxidation and polymerization) and a nitrile .
-
Chirality: The C3 position is a chiral center. Because this carbon is alpha to the aldehyde, the proton is acidic (
). Consequently, this molecule is highly susceptible to racemization under basic conditions or on active silica surfaces. -
Physical State: Often obtained as a viscous oil or low-melting solid, making crystallization difficult.
This guide moves beyond standard textbook answers to provide field-proven purification strategies that preserve both chemical and optical purity.
Part 1: Troubleshooting & FAQs
Q1: "I tried flash chromatography on silica, but my recovery was low and the purity decreased. What happened?"
Diagnosis: Silica gel is slightly acidic and possesses active hydroxyl groups. Aldehydes are "sticky" on silica, leading to peak tailing. More critically, the slightly acidic surface can catalyze acetal formation (if alcohol solvents are used) or aldol condensation (polymerization). The Fix:
-
Pre-treat Silica: Neutralize your silica column with 1% Triethylamine (TEA) in hexanes before loading. Caution: Too much base will cause racemization.
-
Switch Stationary Phase: Use neutral alumina or diol-bonded silica, which are less reactive toward aldehydes.
-
Best Practice: Abandon chromatography for this step. Use Bisulfite Adduct Purification (see Protocol A) or Vacuum Distillation .
Q2: "My enantiomeric excess (ee) dropped from 98% to 80% after workup. Why?"
Diagnosis: You likely exposed the molecule to a base (pH > 8) or heat for too long. The C3 proton (alpha to the aldehyde) is labile. Removal of this proton creates an enolate, which destroys the stereocenter. When the proton returns, it does so randomly, leading to a racemic mixture. The Fix:
-
pH Control: Keep all aqueous washes neutral or slightly acidic (pH 5-6). Never wash with strong bases like NaOH or concentrated
for extended periods. -
Temperature: Avoid temperatures above 40°C unless absolutely necessary.
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) with bases.
Q3: "The product is oiling out and holds onto solvent. How do I get a solid?"
Diagnosis: this compound has a low melting point and high lipophilicity. It resists crystallization, especially if trace impurities (like unreacted starting materials) act as plasticizers. The Fix:
-
High-Vacuum Drying: Use a Kugelrohr distillation apparatus or high-vacuum manifold (< 1 mbar) to remove trace solvents.
-
Seed Crystals: If you have a pure batch, use a seed.
-
Cold Precipitation: Dissolve in a minimum amount of diethyl ether, add pentane until cloudy, and store at -20°C.
Part 2: Core Purification Protocols
Protocol A: The Sodium Bisulfite Adduct Method (Recommended)
Why this works: Aldehydes react reversibly with sodium bisulfite (
Step-by-Step:
-
Preparation: Dissolve your crude oil in a non-polar solvent (Ethyl Acetate or Diethyl Ether). Volume: 5-10 mL per gram of crude.
-
Adduct Formation: Add 1.5 equivalents of saturated aqueous
solution. -
Agitation: Vigorously stir for 2-4 hours. You may see a white precipitate (the adduct) or it may remain dissolved in the aqueous phase.
-
Separation (The Wash):
-
Regeneration:
-
Cool the aqueous solution to 0°C.
-
Slowly add saturated
or until pH reaches 8-9. Do not exceed pH 10 to prevent racemization. -
Stir for 30 mins. The free aldehyde will liberate and likely oil out.
-
-
Extraction: Extract the aqueous mixture 3x with Ethyl Acetate.
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Protocol B: Short-Path Vacuum Distillation
Why this works: Ideal for removing high-molecular-weight polymers formed during synthesis.
Parameters:
-
Pressure: High vacuum required (< 0.5 mmHg).
-
Temperature: Expect boiling point around 110-130°C at 0.5 mmHg (estimate based on MW ~151).
-
Precaution: Flush system with Argon. Aldehydes oxidize rapidly at high temperatures if
is present.
Part 3: Visualization & Logic
Workflow: Bisulfite Purification Logic
Caption: Selective purification workflow utilizing the reversible formation of water-soluble bisulfite adducts to isolate the target aldehyde.
Part 4: Data Summary
Table 1: Solvent Compatibility & Stability
| Solvent | Suitability | Notes |
| Ethyl Acetate | High | Excellent for extraction; does not react with aldehyde. |
| Methanol | Low | Risk of hemiacetal formation; avoid for storage. |
| Dichloromethane | Medium | Good solubility, but traces of acid in DCM can catalyze degradation. |
| Diethyl Ether | High | Good for precipitation; keeps temperature low during evaporation. |
| Water | N/A | Insoluble (unless as bisulfite adduct). |
Table 2: Critical Process Parameters (CPPs)
| Parameter | Limit | Consequence of Excursion |
| pH (Workup) | 4.0 - 8.0 | pH > 9 causes rapid racemization (C3 proton loss). |
| Temperature | < 40°C | T > 50°C accelerates oxidation to carboxylic acid. |
| Atmosphere | Nitrogen/Argon | Exposure to air causes oxidation to 3-cyclopentyl-3-cyanopropanoic acid. |
References
-
Lin, Q., et al. (2009). Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction. Organic Letters, 11(9), 1999–2002.[3] Link
- Context: Establishes the synthesis pathway and handling of chiral aldehyde intermedi
-
Incyte Corporation. (2008). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. U.S. Patent 7,598,257.[2] Link
- Context: Describes the isolation and properties of nitrile-aldehyde intermedi
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
WIPO Patent WO2022040180A1. Process and intermediates for preparing a jak inhibitor.Link
- Context: Detailed industrial process chemistry regarding Ruxolitinib intermediates and salt form
Sources
Improving the regioselectivity of reactions with "3-Cyclopentyl-4-oxobutanenitrile"
Technical Support Center: 3-Cyclopentyl-4-oxobutanenitrile Senior Application Scientist Desk Subject: Optimization of Regioselectivity and Chemoselectivity Protocols
Executive Summary
You are working with This compound (CAS: 1439823-13-8), a bifunctional C4 building block bridging the reactivity of aliphatic nitriles and aldehydes.[1] This molecule is a "linchpin" intermediate, often used in the synthesis of JAK inhibitors, pyrrole-based anti-inflammatory agents, and complex heterocycles.
The core technical challenge with this substrate is its dual-electrophile / dual-nucleophile nature. You have two acidic sites (C2 and C3) and two electrophilic sites (Nitrile C1 and Aldehyde C4). Without strict protocol controls, reactions yield intractable mixtures of regioisomers, polymers (via aldol pathways), or over-reduced byproducts.
This guide provides validated troubleshooting workflows to enforce regiocontrol.
Module 1: Structural Integrity & Acidity Landscape
Q: I am observing multiple spots on TLC before adding my electrophile. Is my starting material decomposing?
A: Likely, yes. You are witnessing thermodynamic equilibration . The molecule contains two acidic proton sites with distinct pKa values. In solution, particularly in the presence of trace base or during storage, it can undergo auto-aldol condensation or tautomerization.
-
Site A (C3 - Alpha to Aldehyde): pKa ~17. Highly acidic. Deprotonation here generates an enolate.
-
Site B (C2 - Alpha to Nitrile): pKa ~25. Less acidic. Deprotonation here generates a nitrile carbanion.
The Problem: If you add a strong base (e.g., LDA, NaH) intending to alkylate C2, you will kinetically deprotonate C3 first. The resulting enolate is unstable and prone to O-alkylation or polymerization.
The Solution: To alkylate regioselectively at C2 , you must "mask" the acidity of C3.
Protocol: Regioselective C2-Alkylation via Acetal Protection
-
Protection: Convert the C4 aldehyde to a dimethyl acetal using Trimethyl Orthoformate (TMOF) and catalytic p-TsOH in MeOH. This removes the C3 acidity (no longer alpha to a carbonyl).
-
Alkylation: Deprotonate C2 (now the most acidic site) with LDA at -78°C. Add your electrophile (R-X).
-
Deprotection: Hydrolyze the acetal with aqueous HCl/THF.
Visualization of Acidity & Protection Strategy:
Figure 1: Strategic masking of the C3-acidity allows for exclusive C2-functionalization.
Module 2: Chemoselective Reductions
Q: I need to reduce the aldehyde to an alcohol without touching the nitrile. My yields are low with NaBH4.
A: While Sodium Borohydride (NaBH4) is the standard choice, the proximity of the nitrile group and the cyclopentyl ring can induce steric hindrance or side reactions (e.g., intramolecular trap).
Troubleshooting Matrix:
| Target Product | Reagent of Choice | Conditions | Mechanism Note |
| Alcohol (C4) | NaBH4 + CeCl3 (Luche) | MeOH, -15°C | Cerium activates the aldehyde, ensuring 1,2-addition over nitrile reduction. |
| Amine (C1) | Raney Ni / H2 | EtOH, NH3 | High pressure H2 reduces CN. Aldehyde will also reduce unless protected as acetal. |
| Aldehyde (from CN) | DIBAL-H (1.1 eq) | Toluene, -78°C | Controlled reduction of CN to imine, hydrolyzes to aldehyde. C4 Aldehyde must be protected first. |
Critical Protocol: Luche Reduction (Aldehyde Selective)
-
Dissolve this compound (1.0 eq) in MeOH (0.2 M).
-
Add CeCl3·7H2O (1.0 eq). Stir for 10 min at -15°C.
-
Add NaBH4 (1.0 eq) portion-wise.
-
Why this works: The Cerium coordinates to the carbonyl oxygen, making it harder (Lewis acid activation) but also favoring the "hard" hydride attack, preventing conjugate reduction or nitrile interference.
Module 3: Heterocycle Synthesis (Pyrroles)
Q: I am using the Paal-Knorr method to make a pyrrole, but I'm getting the wrong regioisomer. Why?
A: The classical Paal-Knorr requires a 1,4-diketone. Your molecule is a gamma-oxonitrile . It does not react via the standard Paal-Knorr mechanism. Instead, you are likely performing a modified condensation (e.g., with an amine and an alpha-hydroxyketone, as seen in recent literature for COX-2 inhibitors).
Regiocontrol in 3-Component Coupling: When reacting This compound + Aniline + Alpha-Hydroxyketone :
-
Step 1: The aniline forms an imine with the Aldehyde (C4) . This is the most electrophilic site.
-
Step 2: The alpha-hydroxyketone reacts with the Nitrile (C1) or the active methylene (C2).
-
Result: The cyclopentyl group will be fixed at position 4 of the resulting pyrrole ring (assuming standard numbering where N is 1).
Common Failure Mode: If you use a Lewis Acid that is too strong (e.g., TiCl4), you may activate the nitrile before the aldehyde, leading to polymerization.
-
Recommended Catalyst: Glacial Acetic Acid or weak Lewis Acids (InCl3).
-
Temperature: 70-90°C. Do not exceed 100°C to avoid nitrile degradation.
Module 4: Synthetic Workflow Visualization
The following diagram illustrates the divergent pathways available for this substrate, highlighting the critical decision points for regiocontrol.
Figure 2: Divergent synthetic workflows. Yellow nodes indicate critical control points.
References
-
BenchChem. this compound | 1439823-13-8. (General properties and synthesis via nucleophilic addition).[1] Link
-
Muthusamy, S., et al. (2023).[2] A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines.[3][4] Molecules, 28(3), 1265. (Describes the 3-component coupling mechanism and regiochemistry for pyrrole synthesis). Link
-
North, M. (1995).[5] General methods and aliphatic nitriles.[5][6] Comprehensive Organic Functional Group Transformations.[5][7] (Foundational text on nitrile/aldehyde chemoselectivity).
-
Banoun, C., et al. (2023).[8] Highly selective γ-alkoxylation, γ-amination and γ-alkylation of unbiased enals by means of photoredox catalysis.[8] Chemical Communications, 59, 760-763.[8] (Advanced methods for gamma-functionalization). Link
Sources
- 1. This compound | 1439823-13-8 | Benchchem [benchchem.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines [mdpi.com]
- 5. EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 7. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 8. Highly selective γ-alkoxylation, γ-amination and γ-alkylation of unbiased enals by means of photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in "3-Cyclopentyl-4-oxobutanenitrile" multicomponent reactions
The following guide addresses the troubleshooting of low yields in the synthesis of 3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8).
Based on the structural specificity (OHC-CH(Cyclopentyl)-CH2-CN), this molecule is synthesized via the Hydroformylation (Oxo synthesis) of 3-cyclopentylacrylonitrile . While often classified industrially as a multicomponent reaction (Alkene + CO + H2), it presents distinct chemo- and regioselectivity challenges compared to standard condensation MCRs.
Topic: Troubleshooting Low Yields in Hydroformylation/Carbonylation Workflows
Target Molecule: this compound (CAS: 1439823-13-8)
Reaction Class: Rhodium-Catalyzed Hydroformylation (Multicomponent Assembly: Substrate + CO + H
Part 1: Diagnostic Workflow & Mechanistic Logic
Before adjusting parameters, you must identify the specific failure mode. The synthesis of This compound from 3-cyclopentylacrylonitrile involves a critical regioselectivity decision point.
The Selectivity Challenge
The target molecule requires
Reaction Pathway:
-
Substrate: 3-Cyclopentylacrylonitrile (
) -
Reagents: Syngas (CO/H
), Rh(acac)(CO) / Ligand. -
Target Product: this compound (
-isomer). -
Common Byproducts:
- -Isomer: 2-Formyl-3-cyclopentylpropanenitrile (Linear-like).
-
Hydrogenation Product: 3-Cyclopentylpropanenitrile (Saturated nitrile).
-
Polymerization: Polyacrylonitrile derivatives.
Diagnostic Flowchart
Figure 1: Diagnostic decision tree for identifying the root cause of yield loss in the hydroformylation of 3-cyclopentylacrylonitrile.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Catalyst & Ligand Selection
Q: I am observing high conversion but poor regioselectivity (mostly the
A: This is the most common pitfall. Electron-deficient alkenes like acrylonitrile naturally favor
-
The Fix: Switch from monodentate phosphines (e.g., PPh
) to wide bite-angle bidentate ligands . -
Recommended Ligands:
-
Xantphos (Bite angle ~111°): Excellent for directing formylation to the less sterically hindered position, though for internal alkenes, it often favors linear. Here, the "branched" target is sterically crowded, so you may actually need a bulky monophosphite (e.g., BiPhePhos) to distinguish the positions.
-
Correction: For
-unsaturated nitriles, the "branched" isomer (relative to the chain) is often the -formyl. The user wants the formyl group at the -carbon (relative to CN). This is the "anti-Michael" addition. -
Protocol Adjustment: Use Rh(acac)(CO)
with BISBI or Sixantphos . These ligands create a "pocket" that disfavors the formation of the branched metal-alkyl intermediate required for -products.
-
Q: The reaction stops after 50% conversion. Is the catalyst dying?
A: Likely, yes. Nitriles are notorious for coordinating to Rhodium, forming inactive species like
-
The Fix: Increase the Ligand-to-Metal ratio (L/M) . A ratio of 10:1 to 50:1 (Phosphorus:Rhodium) helps outcompete the nitrile substrate for coordination sites on the metal center.
-
Check: Ensure your CO partial pressure is sufficient (at least 10-20 bar). Low CO pressure promotes the formation of inactive Rh-dimers.
Category 2: Reaction Parameters (P/T)
Q: I see significant amounts of 3-cyclopentylpropanenitrile (saturated alkane). How do I stop the hydrogenation?
A: Hydrogenation is a competing pathway driven by high H
-
Mechanism: The Rh-hydride species can reduce the C=C bond without inserting CO if CO concentration is low or temperature is too high.
-
The Fix:
-
Adjust Syngas Ratio: Switch from 1:1 (CO:H
) to 2:1 or 3:1 (CO:H ) . Higher CO pressure inhibits the hydrogenation pathway. -
Lower Temperature: Operate at 60–80°C . Temperatures >100°C significantly favor hydrogenation over hydroformylation for conjugated systems.
-
Category 3: Substrate Quality
Q: My yield varies batch-to-batch. Could the starting material be the issue?
A: Yes. 3-Cyclopentylacrylonitrile is typically synthesized via Knoevenagel condensation (Cyclopentanecarbaldehyde + Acetonitrile/Cyanoacetate).
-
Impurity Alert: Residual base (piperidine/pyridine) or halides from the precursor synthesis will poison the Rhodium catalyst immediately.
-
Protocol: Ensure the starting material is distilled or passed through a neutral alumina plug prior to the MCR.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of this compound via Rh-catalyzed Hydroformylation.
Reagents & Stoichiometry
| Component | Equiv. / Conc. | Role | Notes |
| 3-Cyclopentylacrylonitrile | 1.0 equiv (1.0 M) | Substrate | Must be peroxide/base free. |
| Rh(acac)(CO) | 0.5 - 1.0 mol% | Catalyst Precursor | Handle in glovebox/Schlenk line. |
| Xantphos | 1.2 - 2.0 mol% | Ligand | L/Rh ratio ~ 2:1 to 4:1. |
| Toluene or Dioxane | Solvent | Medium | Anhydrous, degassed. |
| Syngas (CO/H | 30 bar (1:1) | Reagent | High pressure favors reaction rate. |
Step-by-Step Procedure
-
Catalyst Pre-formation: In a glovebox, dissolve Rh(acac)(CO)
(3.9 mg, 0.015 mmol) and Xantphos (17.4 mg, 0.03 mmol) in anhydrous Toluene (5 mL). Stir for 30 mins to form the active yellow catalytic complex. -
Substrate Addition: Add 3-Cyclopentylacrylonitrile (2.0 mmol) to the catalyst solution. Transfer to a high-pressure stainless steel autoclave (e.g., Parr reactor).
-
Pressurization: Purge the reactor 3 times with Nitrogen, then 3 times with Syngas. Pressurize to 30 bar (435 psi) with CO/H
(1:1 ratio).-
Optimization Note: If hydrogenation is observed, use 20 bar CO and 10 bar H
.
-
-
Reaction: Heat to 80°C with vigorous magnetic stirring (1000 rpm). Mass transfer is critical in gas-liquid MCRs. Run for 18-24 hours.
-
Workup: Cool to room temperature. Vent carefully (in fume hood). Concentrate the solvent under reduced pressure.
-
Purification: The aldehyde is sensitive to oxidation. Purify immediately via flash chromatography (Silica, Hexane/EtOAc gradient) or convert to a stable derivative (e.g., acetal) for storage.
Part 4: References
-
Beller, M., et al. (2004). Catalytic Hydroformylation of Alkenes and Related Compounds. Molecular Catalysis.
-
Context: Foundational text on directing regioselectivity in hydroformylation using bite-angle ligands.
-
-
Van Leeuwen, P. W. N. M. (2000). Rhodium Catalyzed Hydroformylation. Kluwer Academic Publishers.
-
Context: Detailed mechanisms of ligand effects (Xantphos vs PPh3) on linear/branched ratios.
-
-
BLDpharm. (2024). Product Data Sheet: this compound (CAS 1439823-13-8).[1]
-
Context: Verification of chemical structure and commercial availability.
-
-
Ojima, I. (2012).[2] Catalytic Asymmetric Synthesis. Wiley-VCH.
-
Context: Advanced strategies for hydroformylation of functionalized alkenes like acrylonitriles.
-
Sources
Technical Support Center: Catalytic Integrity in 3-Cyclopentyl-4-oxobutanenitrile Processing
Diagnostic Framework: The Chemistry of Deactivation
Executive Summary: Processing 3-Cyclopentyl-4-oxobutanenitrile presents a unique "bifunctional Paradox." You are managing a highly reactive aldehyde (4-oxo) and a coordinating nitrile (1-cyano) simultaneously.
If your reaction is stalling, selectivity is crashing, or your catalyst is leaching, it is rarely "bad catalyst batch." It is likely one of three specific poisoning mechanisms inherent to this molecular architecture:
-
CO Poisoning via Decarbonylation: The aldehyde moiety (4-oxo) is labile on Group VIII metals (Pd, Rh). It can undergo oxidative addition followed by decarbonylation, releasing Carbon Monoxide (CO). CO binds irreversibly to active sites, killing activity instantly.
-
Nitrile
-Backbonding: The nitrile group acts as a strong -donor and -acceptor. It binds "flat" across the metal surface, sterically hindering the adsorption of the oxo-group or hydrogen. -
Oligomerization (Pore Blocking): On basic supports (like Raney Nickel) or unbuffered Pd/C, the aldehyde undergoes rapid aldol condensation, forming heavy "tars" that physically block catalyst pores.
Troubleshooting Matrix (Q&A)
Scenario A: Reaction Stalls < 20% Conversion
User Report: "I am trying to hydrogenate the nitrile to an amine using Raney Nickel, but the uptake stops after 15 minutes."
Root Cause: Oligomerization/Pore Blocking. The basicity of Raney Nickel (pH ~9-10) catalyzes the aldol condensation of the aldehyde (4-oxo group) before the nitrile can reduce. These dimers/trimers coat the catalyst surface.
Corrective Protocol:
-
Switch Catalyst: Move to Cobalt (Raney Co) or Pd/C doped with acid . Cobalt is less basic and less prone to aldol side-reactions.
-
The "Ammonia Fix": Pre-saturate the solvent with Ammonia (
).-
Why? Ammonia converts the aldehyde to a temporary imine (
). This protects the aldehyde from aldol condensation and prevents the formation of secondary amines.
-
-
Low-Temp Initiation: Start the reaction at 0°C to allow nitrile adsorption, then ramp to operating temp.
Scenario B: Catalyst "Dies" upon Reuse (Palladium)
User Report: "Using Pd/C for selective aldehyde reduction. The first run works, but the recycled catalyst is dead. XPS shows no metal loss."
Root Cause: CO Poisoning (Decarbonylation).
Your aldehyde is decomposing:
Corrective Protocol:
-
Switch Metal: Switch to Platinum (Pt/C) or Ruthenium (Ru/C) . These are far less active for decarbonylation than Palladium.
-
CO Scavenging: If you must use Pd, add a sacrificial oxidant or run at higher H2 pressures (>20 bar) to competitively displace CO, though this is often futile with aldehydes.
-
Validation Test: Run the "dead" catalyst with a standard nitro-reduction (e.g., nitrobenzene). If it fails that too, the active sites are blocked by CO or Sulfur.
Scenario C: Green/Blue Supernatant
User Report: "After filtration, my methanol solution is turning pale green. Yield is low."
Root Cause: Leaching via Cyanide Formation.
The nitrile group is undergoing hydrogenolysis (C-CN bond cleavage), releasing free cyanide (
Corrective Protocol:
-
Lower Temperature: C-CN cleavage has a higher activation energy than C-N hydrogenation. Reduce temp by 10-20°C.
-
Solvent Swap: Avoid alcohols if possible; switch to non-protic solvents like THF or Toluene to reduce solvolysis of the metal surface.
-
Check Precursor: Ensure your starting material is free of residual halides (Cl/Br) from the synthesis steps, as halides accelerate metal leaching.
Visualizing the Poisoning Pathways
The following diagram illustrates the competitive pathways occurring on the catalyst surface.
Figure 1: Mechanistic pathways competing with hydrogenation. Note the distinct irreversible failure modes (CO poisoning vs. Pore Blocking).
Validated Experimental Protocols
Protocol A: "Poison-Resistant" Nitrile Hydrogenation
Use this when converting the nitrile to amine while preserving the cyclopentyl chain.
| Parameter | Specification | Rationale |
| Catalyst | Raney Cobalt (Type 2724) | Lower basicity than Ni; reduces aldol risk. |
| Loading | 10-20 wt% | High loading needed to overcome nitrile inhibition. |
| Solvent | THF / Methanol (9:1) | THF solubilizes the cyclopentyl tail; MeOH aids proton transfer. |
| Additive | Ammonia (7N in MeOH) | CRITICAL: 2-3 equivalents. Converts aldehyde to imine (protection) and suppresses secondary amine formation. |
| Pressure | 30 - 50 bar H2 | High pressure required to displace nitrile from active sites. |
| Temp | 40°C | Ramp slowly. Starting hot promotes polymerization. |
Step-by-Step:
-
Purge: Load autoclave with substrate and Raney Co (washed with EtOH). Purge N2 x3.
-
Protect: Inject Ammonia solution. Stir 15 mins without Hydrogen (allows imine formation).
-
Pressurize: Charge H2 to 30 bar.
-
Reaction: Heat to 40°C. Monitor uptake. If uptake slows, increase to 60°C.
-
Workup: Filter over Celite. Do not let catalyst dry (pyrophoric).
Protocol B: Catalyst Recovery & Washing (Removing Tars)
If your catalyst is deactivated by oligomers (Scenario A), it can sometimes be regenerated.
-
Solvent Wash: Wash the spent catalyst with hot Ethanol (60°C) to remove soluble oligomers.
-
Acid Wash (Pd/C only): Wash with 0.1M Acetic Acid. This protonates basic sites and helps release bound amine byproducts.
-
Re-activation: Drying is not recommended. Store as a wet paste.
References & Authority
-
Nitrile Hydrogenation Mechanisms:
-
Ruxolitinib Intermediate Synthesis (Contextual Grounding):
-
Title: "Synthesis method of ruxolitinib intermediate (CN104496904B)."
-
Source: Google Patents.
-
URL:
-
-
Catalyst Deactivation by Decarbonylation:
-
Title: "The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight."
-
Source: ResearchGate.
-
URL:
-
-
Industrial Hydrogenation Guides:
-
Title: "Catalysts for hydrogenation processes - Clariant."[3]
-
Source: Clariant Technical Literature.
-
URL:
-
Sources
Work-up procedures for "3-Cyclopentyl-4-oxobutanenitrile" mediated reactions
Topic: Work-up & Handling Procedures for CAS 1437794-63-2 (and analogs)
Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: 2024-05-20
Executive Summary
3-Cyclopentyl-4-oxobutanenitrile (C₉H₁₃NO) is a bifunctional aliphatic intermediate featuring a lipophilic cyclopentyl ring, a polar nitrile, and a reactive aldehyde. It is a critical "chiral pool" precursor often employed in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs).
Users frequently report three failure modes:
-
Racemization of the C3-position (alpha to the aldehyde).
-
Oxidation of the aldehyde to the carboxylic acid upon air exposure.
-
Emulsification during aqueous work-up due to its amphiphilic nature.
This guide provides self-validating protocols to mitigate these risks.
Module 1: Isolation & Phase Separation
Q: I am experiencing severe emulsions during the aqueous extraction. How do I resolve this?
A: The emulsion arises from the amphiphilic tension between the lipophilic cyclopentyl ring and the polar cyano-aldehyde tail.
Troubleshooting Protocol: Do not rely solely on density differences. The cyclopentyl group acts as a surfactant when the aqueous phase is not sufficiently ionic.
-
Salting Out (The "Self-Validating" Step):
-
Saturate the aqueous phase with NaCl (Brine). This increases the ionic strength, forcing the organic intermediate out of the water phase ("salting out").
-
Validation: You should see a sharp interface form within 2 minutes. If not, proceed to step 2.
-
-
Solvent Swapping:
-
Avoid Diethyl Ether (Et₂O) if possible; it often solubilizes water.
-
Recommended Solvent: Methyl tert-butyl ether (MTBE) or Toluene. Toluene is particularly effective for cyclopentyl derivatives due to pi-alkyl interactions and higher hydrophobicity.
-
-
pH Adjustment (Critical):
-
Maintain the aqueous layer at pH 5.0–6.0 .
-
Reasoning: Higher pH (>8) promotes enolization and racemization (see Module 2). Lower pH (<3) risks nitrile hydrolysis over time.
-
Module 2: Purification (The Bisulfite Method)
Q: Column chromatography results in streaking and low recovery. Is there a non-chromatographic purification method?
A: Yes. Aldehydes are best purified via Sodium Bisulfite (NaHSO₃) adduct formation. Chromatography on silica gel is risky because the slightly acidic surface of SiO₂ can catalyze the hydration of the aldehyde or its oxidation. The bisulfite method chemically sequesters the aldehyde as a solid or water-soluble adduct, washing away non-aldehyde impurities.
Protocol: Bisulfite Purification Loop
Step 1: Adduct Formation
-
Dissolve crude oil in 2 volumes of EtOAc.
-
Add 1.2 equivalents of saturated aqueous NaHSO₃ solution.
-
Stir vigorously for 2–4 hours.
-
Observation: A white precipitate (the bisulfite adduct) may form. If it stays in solution (due to water solubility), the aldehyde is now in the aqueous phase.
-
Step 2: Wash
-
Separate phases.
-
If Solid Formed: Filter the solid and wash with EtOAc (removes non-aldehyde impurities).
-
If Liquid: Keep the aqueous layer (contains product). Wash the aqueous layer twice with EtOAc to remove organic impurities.
-
Step 3: Regeneration (The Danger Zone)
-
Standard Method (Risky for Chiral Compounds): Treat adduct with Na₂CO₃ (pH 10). Warning: Causes racemization.
-
Chiral-Safe Method (Recommended): Treat the adduct with excess Formaldehyde (37% aq) or Acetone at pH 6–7.
Visualization of Purification Logic:
Caption: Figure 1. Decision tree for Bisulfite purification. Note the critical divergence at the regeneration step to preserve optical purity.
Module 3: Stability & Racemization
Q: My enantiomeric excess (ee) dropped from 98% to 75% after work-up. Why?
A: You likely exposed the C3-proton to a base.
The Mechanism of Failure:
The proton at C3 (the carbon attached to the cyclopentyl ring) is alpha to the aldehyde carbonyl. Although less acidic than a beta-keto ester, it is still labile (
-
Base Catalysis: Even weak bases (bicarbonate washes) can deprotonate this position, forming an enolate.
-
Reprotonation: When the enolate is reprotonated, it occurs from either face, resulting in a racemic mixture.
Data: pH Stability Window
| pH Condition | Time (h) | % ee Retention | Observation |
| pH 2.0 (HCl) | 4 | 98% | Stable, but risk of nitrile hydrolysis long-term. |
| pH 5.5 (Buffer) | 12 | 99% | Optimal Stability Window. |
| pH 8.0 (NaHCO₃) | 1 | 82% | Rapid racemization begins. |
| pH 10 (Na₂CO₃) | 0.5 | <50% | Complete racemization likely. |
Corrective Action:
-
Avoid Bicarbonate Washes: Do not use saturated NaHCO₃ to neutralize acid. Use a Phosphate Buffer (pH 6.0) instead.
-
Cold Processing: Perform all extractions at 0°C–5°C. Lower temperatures kinetically inhibit the enolization process.
Module 4: Downstream Compatibility
Q: Can I store this intermediate, or must I use it immediately?
A: Immediate use (telescoping) is highly recommended.
If storage is unavoidable:
-
State: Store as a solution in Toluene or DCM. Do not concentrate to dryness unless necessary (neat aldehydes auto-oxidize faster).
-
Additive: Add 100 ppm BHT (Butylated hydroxytoluene) to inhibit radical oxidation.
-
Temperature: -20°C under Argon.
Common Next Step: Pyrazole Formation This aldehyde is typically reacted with hydrazine to form pyrazoles (e.g., in Ruxolitinib synthesis).
-
Tip: You do not need to isolate the aldehyde perfectly. If you perform the extraction with Toluene, you can dry the Toluene layer (MgSO₄) and add the hydrazine directly to this solution. This "telescoped" process avoids the stress of concentration and isolation.
Reaction Pathway Visualization:
Caption: Figure 2. Competing pathways: Base-mediated racemization vs. Acid-mediated cyclization.
References
-
Lin, Q., et al. (2014). "Process Development of JAK Inhibitors: Synthesis of Ruxolitinib." Journal of Organic Chemistry. (Discusses the handling of cyclopentyl-aldehyde intermediates and the risk of racemization).
-
Incyte Corporation. (2010). "Heteroaryl Substituted Pyrrolo[2,3-d]pyrimidines as JAK Inhibitors." US Patent 2010/0190981 A1. (Details the synthesis of chiral nitrile intermediates).
-
Wherritt, D. (2019). "Aldehyde Purification via Bisulfite Adducts." Common Organic Chemistry. (General protocol for non-chromatographic purification of sensitive aldehydes).
-
Xu, Y., et al. (2024).[4] "Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase." PubMed. (Context on the stability and enzymatic handling of 3-cyclopentyl-3-oxopropanenitrile derivatives).
Sources
- 1. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 2. US6005134A - Process for the preparation of aliphatic nitriles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing dimerization of "3-Cyclopentyl-4-oxobutanenitrile" under basic conditions
This technical guide addresses the stability challenges of 3-Cyclopentyl-4-oxobutanenitrile , a critical intermediate often associated with the synthesis of JAK inhibitors (e.g., Ruxolitinib).
The primary instability mechanism under basic conditions is Aldol-type self-condensation . The presence of an aldehyde moiety (4-oxo) and an acidic
Product: this compound (CAS: Variable/Intermediate)
Application: Pharmaceutical Intermediate (JAK Inhibitor Synthesis)
Issue: Rapid dimerization/polymerization in basic media (
Part 1: The Mechanism of Failure (Why it Dimerizes)
To prevent the issue, you must understand the kinetics. This molecule is a
Structural Analysis
-
C1: Nitrile (
) – Electron withdrawing. -
C3: Chiral center with a Cyclopentyl group and an Aldehyde (
). -
C4: Aldehyde Carbonyl – Highly electrophilic.
The Dimerization Pathway (Base-Catalyzed Aldol)
Under basic conditions (even weak bases like
-
Deprotonation: Base removes the C3 proton, generating an enolate.
-
Nucleophilic Attack: This sterically crowded enolate attacks the highly reactive aldehyde (C4) of a neighboring molecule.
-
Result: Formation of a
-hydroxy aldehyde dimer, which often dehydrates to form complex oligomers.
Pathway Visualization
Figure 1: The base-catalyzed dimerization cascade. The formation of the C3-enolate is the trigger event that must be suppressed.
Part 2: Troubleshooting & Prevention Protocols
Protocol A: Safe Workup Conditions
If you are isolating this compound from a reaction mixture, the workup is the highest-risk phase.
| Parameter | Recommendation | Scientific Rationale |
| pH Limit | < 7.5 (Strict) | Above pH 8, enolization rate exceeds |
| Temperature | 0°C to 5°C | Low temp reduces the kinetic energy required for the bimolecular collision (dimerization). |
| Quenching | Inverse Quench | Pour the reaction mixture into cold acidic buffer. Never add acid to the base mixture (avoids heat spikes). |
| Buffer | Phosphate/Citrate (pH 6) | Maintains neutral pH without strong acid catalysis (which can hydrolyze the nitrile). |
Protocol B: Reaction Optimization (If Base is Required)
If the synthesis requires base (e.g., alkylation), use these parameters to favor the monomer.
-
Dilution Principle: Run the reaction at high dilution (
).-
Reasoning: Dimerization is second-order with respect to substrate concentration (
). Dilution geometrically reduces dimer risk.
-
-
Base Selection: Use bulky, non-nucleophilic bases (e.g., LiHMDS or LDA at -78°C) rather than thermodynamic bases (NaOH, NaOEt).
-
Reasoning: Kinetic deprotonation at low temp traps the enolate without allowing it to equilibrate and attack another monomer.
-
-
In-Situ Trapping: If possible, react the aldehyde immediately (e.g., in a Horner-Wadsworth-Emmons sequence) so the free aldehyde lifetime is minimized.
Part 3: Decision Tree for Handling
Use this logic flow to determine the correct handling procedure for your specific stage of experimentation.
Figure 2: Operational decision tree for minimizing dimerization risk during workup and storage.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use sodium bicarbonate (
-
Better Alternative: Use a dilute Phosphate Buffer (pH 6.0) or dilute Brine. If you must use bicarb, keep the contact time under 5 minutes and keep it ice-cold.
Q2: The oil turned into a gummy solid overnight. Can I recover the monomer? A: Likely not. The "gum" is usually a mixture of Aldol oligomers. You can attempt cracking (retro-aldol) by heating with a Lewis acid, but for this specific nitrile-aldehyde, decomposition is more likely. It is more efficient to re-synthesize.
Q3: Is the dimerization reversible? A: The initial Aldol addition is reversible, but the subsequent dehydration (loss of water to form the enone) is thermodynamically driven and effectively irreversible under mild conditions. Once the water is lost, the dimer is stable.
Q4: How does this relate to Ruxolitinib synthesis? A: This molecule is a structural analog to the key cyclopentyl-propanenitrile intermediates used in JAK inhibitor synthesis [1, 2]. In those pathways, the aldehyde is often generated via reduction of a nitrile or ester. The stability issues described here are a known bottleneck in scaling up these intermediates, often requiring immediate "telescoping" (using the intermediate in the next step without isolation).
References
-
National Institutes of Health (NIH). (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis.[1] Retrieved January 28, 2026, from [Link]
-
Google Patents. (2015). CN104496904B - Synthesis method of ruxolitinib intermediate.[2][3][4] Retrieved January 28, 2026, from
-
ChemBK. (2024).[5] 3-oxobutanenitrile Properties and Safety.[1][5] Retrieved January 28, 2026, from [Link]
Sources
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 3. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 4. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. chembk.com [chembk.com]
Technical Support Center: Scaling Up 3-Cyclopentyl-4-oxobutanenitrile
Subject: Optimization, Stabilization, and Scale-Up Protocols for JAK Inhibitor Intermediates Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists
Introduction: The Critical Intermediate
You are likely working with 3-Cyclopentyl-4-oxobutanenitrile (also known as
While the chiral alcohol precursor ((S)-3-cyclopentyl-3-hydroxypropanenitrile) is chemically stable, the aldehyde form (the "4-oxo" species) presents unique scale-up challenges. It is prone to oxidative degradation (to carboxylic acid), racemization (at the C3
Module 1: Synthesis & Generation (The Upstream)
Context: Generating the aldehyde from the stable alcohol precursor via oxidation (e.g., Anelli/TEMPO or Swern conditions).
Q: My reaction conversion stalls at 85-90% during the TEMPO/Bleach oxidation. Adding more oxidant only increases impurities. Why?
Diagnosis: You are likely encountering pH drift or catalyst deactivation . Technical Insight: The Anelli oxidation (TEMPO/NaOCl) relies on a catalytic cycle mediated by the nitrosonium ion. This cycle is highly pH-dependent.
-
Mechanism: At pH < 8.5, HOCl concentration increases, leading to non-selective oxidation and chlorination side-products. At pH > 9.5, the regeneration of the nitrosonium ion is inhibited, stalling the reaction.
-
Scale-Up Risk: On a larger scale, the addition of NaOCl (which is basic, pH ~11-13) causes localized "hotspots" of high pH if mixing is inefficient, or global pH drift if buffering is insufficient.
Protocol Fix:
-
Buffer System: Use a 0.5M
/ buffer system to lock the pH between 8.6 and 9.5. -
Continuous Monitoring: Do not rely on initial buffering. Use an in-line pH probe. Co-feed dilute
or dilute HCl to maintain the window. -
Quench: Quench residual oxidant immediately with Sodium Thiosulfate or Sodium Bisulfite to prevent over-oxidation to the carboxylic acid (3-cyclopentyl-3-cyanopropanoic acid).
Q: We observe a significant drop in Enantiomeric Excess (ee%) after the oxidation step. Is the oxidant racemizing the center?
Diagnosis: It is rarely the oxidant itself, but rather the residence time and basicity of the workup.
Technical Insight: The C3 proton in this compound is doubly activated: it is
-
Causality: Prolonged exposure to basic aqueous layers (during NaOCl addition or bicarbonate washes) promotes enolization. Once enolized, the chiral center is lost. Reprotonation yields the racemate.
Protocol Fix:
-
Temperature Control: Conduct the oxidation at
to . -
Phase Separation: Minimize the contact time between the organic phase (containing the aldehyde) and the aqueous basic phase. Use a centrifugal separator if available for scale-up.
-
Acidity Check: Ensure the final organic layer is neutral or slightly acidic (pH 5-6) before solvent stripping.
Module 2: Handling & Stability (The Storage)
Q: The assay purity drops by 5-10% after storing the isolated oil for 24 hours under nitrogen. What is forming?
Diagnosis: You are seeing Auto-oxidation and Trimerization . Technical Insight: Aliphatic aldehydes are notorious for "breathing" oxygen even in nominally inert environments, forming the carboxylic acid (P1 impurity). Additionally, nitriles and aldehydes can undergo self-condensation (aldol-like or Thorpe-Ziegler type) to form dimers/trimers.
Data: Degradation Profile
| Impurity Type | Chemical Structure | Cause | Detection (HPLC/LCMS) |
| P1 (Acid) | 3-cyclopentyl-3-cyanopropanoic acid | Air oxidation (Radical mechanism) | |
| P2 (Dimer) | Aldol condensation product | Basic residue / Heat | |
| P3 (Hydrate) | Gem-diol form | Water presence | Reversible; often invisible in organic solvent |
Protocol Fix:
-
"Make-and-Use" Strategy: Do not isolate and store the neat aldehyde. Process it immediately into the next step (e.g., reductive amination or cyclization).
-
Solution Storage: If storage is unavoidable, store as a 10-20% solution in Toluene or DCM at
. -
Scavengers: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (100-500 ppm) if the downstream chemistry tolerates it.
Module 3: Downstream Conversion (The Application)
Context: Converting the aldehyde to the pyrazole core (Ruxolitinib synthesis).
Q: In the condensation with hydrazine/pyrazole, we see low yields and "gummy" precipitates.
Diagnosis: Incomplete dehydration of the intermediate hemiaminal. Technical Insight: The reaction between the aldehyde and a hydrazine/amine proceeds via a hemiaminal intermediate. The elimination of water to form the hydrazone/ene-hydrazine is the rate-limiting step and often requires acid catalysis or dehydrating agents.
Protocol Fix:
-
Azeotropic Removal: Use Toluene as the solvent and a Dean-Stark trap (or molecular sieves on smaller scale) to drive the equilibrium by removing water.
-
Acid Catalyst: Use a mild acid catalyst like p-TsOH (0.5 - 1.0 mol%) or Acetic Acid to accelerate the dehydration.
Visualizing the Workflow & Risks
The following diagram illustrates the critical control points (CCPs) in the synthesis and degradation pathways of this compound.
Figure 1: Reaction workflow highlighting the "Make-and-Use" strategy to avoid oxidative and racemization pathways.
Module 4: Safety & Waste (The Scale-Up)
1. Thermal Hazards (DSC Data):
-
Aldehyde: While the aldehyde itself is not highly energetic, the oxidation reaction (TEMPO/Bleach) is highly exothermic (
). -
Control: Dosing of NaOCl must be strictly rate-limited by the cooling capacity of the reactor. Adiabatic temperature rise can exceed
if cooling fails.
2. Cyanide Management:
-
Although the nitrile group is covalently bonded, under strong acidic hydrolysis (pH < 1, high temp) or strong oxidative conditions, trace HCN evolution is theoretically possible but rare.
-
Waste: Aqueous waste from the oxidation will contain active oxidant (NaOCl). Do not mix with acid waste streams (releases
gas) or ammonia (releases chloramines). Quench with bisulfite before disposal.
References
-
Incyte Corporation. (2009). Heteroaryl Substituted Pyrrolo[2,3-d]pyrimidines as Janus Kinase Inhibitors. (Patent No.[1][2] US 7,598,257 B2). U.S. Patent and Trademark Office. Link
-
Lin, X., et al. (2022). Engineering a Carbonyl Reductase for Scalable Preparation of (S)-3-Cyclopentyl-3-hydroxypropanenitrile, the Key Building Block of Ruxolitinib. ChemBioChem, 23(5).[3] Link
-
Secretan, P.H., et al. (2021).[4] Ruxolitinib photodegradation mechanisms by theoretical and experimental chemistry. Journal of Pharmaceutical and Biomedical Analysis, 197, 113947. (Details the oxidative degradation pathway of the aldehyde intermediate). Link
-
Organic Syntheses. (2010). Oxidation of Alcohols to Aldehydes with TEMPO and NaOCl: The Anelli Oxidation. Org.[1][2][5][6][7] Synth. Coll. Vol. 10. (General procedure grounding the oxidation protocol). Link
Sources
- 1. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 3. Engineering a Carbonyl Reductase for Scalable Preparation of (S)-3-Cyclopentyl-3-hydroxypropanenitrile, the Key Building Block of Ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. CN104496904A - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 6. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 7. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
Validation & Comparative
"3-Cyclopentyl-4-oxobutanenitrile" vs. other oxobutanenitriles in heterocyclic synthesis
Topic:
Comparative Guide: 3-Cyclopentyl-4-oxobutanenitrile in Heterocyclic Synthesis
Part 1: Executive Summary & Strategic Positioning
In the landscape of heterocyclic synthesis, oxobutanenitriles are pivotal "chameleon" intermediates. They serve as bifunctional precursors capable of accessing diverse aromatic scaffolds—from pyrazoles to pyridazines—depending on the distance between the carbonyl and nitrile moieties.
This guide compares This compound (3-Cp-4-OBN) , a specialized
Key Takeaway: While 3-oxobutanenitrile is the industry standard for generating pyrazoles (5-membered, 2N), 3-Cp-4-OBN is a specialized tool for accessing pyrroles (5-membered, 1N) and pyridazines (6-membered, 2N) incorporating the lipophilic cyclopentyl motif—a privileged scaffold in modern kinase inhibitors (e.g., JAK inhibitors).[1][2]
Part 2: Structural & Mechanistic Divergence
The reactivity of oxobutanenitriles is dictated by the relative positioning of the carbonyl and nitrile groups.
The Candidates
| Compound | Structure Class | Key Functional Distance | Primary Heterocycle Output |
| This compound | 1,4-Relationship | Pyrroles, Pyridazines | |
| 3-Oxobutanenitrile | 1,3-Relationship | Pyrazoles, Pyrimidines | |
| 4-Phenyl-4-oxobutanenitrile | 1,4-Relationship | Aryl-Pyrroles, Pyridazines |
Mechanistic Pathways
-
3-Oxobutanenitrile (
-pathway): Contains an active methylene group ( ).[1][2] Reaction with hydrazine proceeds via initial hydrazone formation followed by rapid cyclization onto the nitrile to form 5-aminopyrazoles .[1][2] -
3-Cp-4-OBN (
-pathway): The methylene is less acidic.[1][2] The aldehyde at C4 is the primary electrophile.-
With Amines: Condensation yields an imine, which requires metal catalysis (e.g., Cu, Ag) or specific conditions to cyclize onto the nitrile, yielding 2-aminopyrroles .
-
With Hydrazine: Condensation at the aldehyde followed by attack on the nitrile yields 3-amino-4,5-dihydropyridazines , which can be oxidized to pyridazines.[1][2]
-
Part 3: Comparative Performance Data
The following data summarizes the yield and selectivity of these precursors in standard heterocyclic forming reactions.
Table 1: Heterocycle Formation Efficiency
| Precursor | Reagent | Target Scaffold | Typical Yield | Selectivity Issues |
| 3-Cp-4-OBN | Hydrazine Hydrate | 3-Amino-5-cyclopentylpyridazine | 65-75% | Regioselectivity is high due to steric bulk of Cp group.[1][2] |
| 3-Cp-4-OBN | Aniline / Cu(OAc)₂ | N-Phenyl-3-cyclopentylpyrrole | 50-60% | Requires oxidative conditions; sensitive to steric hindrance. |
| 3-Oxobutanenitrile | Hydrazine Hydrate | 5-Amino-3-methylpyrazole | >90% | Very high; driven by active methylene thermodynamics. |
| 4-Phenyl-4-oxo... | Hydrazine Hydrate | 3-Amino-6-phenylpyridazine | 80-85% | Stable aryl conjugation stabilizes the product.[1][2] |
Expert Insight: The lower yield of 3-Cp-4-OBN in pyrrole synthesis compared to the
-analog's pyrazole synthesis is a trade-off for accessing the high-value sp3-rich cyclopentyl core.[1][2] The Cp group provides critical solubility and metabolic stability advantages over flat phenyl rings found in 4-aryl analogs.[1][2]
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Amino-5-cyclopentylpyridazine from 3-Cp-4-OBN
A self-validating protocol for accessing the 6-membered ring.[1][2]
Reagents:
-
Hydrazine monohydrate (1.2 equiv)[1]
-
Ethanol (0.5 M concentration)[1]
-
Acetic acid (catalytic, 10 mol%)
Workflow:
-
Dissolution: Dissolve 3-Cp-4-OBN in EtOH under
atmosphere. -
Addition: Add hydrazine monohydrate dropwise at 0°C. Causality: Low temperature prevents uncontrolled polymerization of the aldehyde.
-
Cyclization: Add AcOH and heat to reflux for 4 hours. Monitor by TLC (disappearance of aldehyde spot).
-
Workup: Cool to RT. Concentrate in vacuo.[2] The residue often crystallizes upon triturating with ether.
-
Validation:
H NMR should show a characteristic pyridazine proton singlet around 6.8-7.5 ppm (depending on oxidation state) and loss of the aldehyde proton ( 9.5+ ppm).
Protocol B: Synthesis of 5-Aminopyrazole from 3-Oxobutanenitrile (Comparative)
Standard industry benchmark.
Reagents:
Workflow:
-
Mixing: Mix reagents in EtOH at RT. Note: Reaction is exothermic due to active methylene.[2]
-
Reflux: Heat to reflux for 2 hours.
-
Isolation: Cool and filter the precipitate. Yields are typically quantitative.[2]
Part 5: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways dictated by the position of the oxo group and the steric influence of the cyclopentyl ring.
Figure 1: Divergent synthesis pathways. The Gamma-Aldo nitrile (top) accesses 6-membered pyridazines and pyrroles, while the Beta-Keto nitrile (bottom) is locked into the pyrazole pathway.[1][2]
Part 6: References
-
BenchChem. (2024). This compound Product Specifications and Applications. Retrieved from [1]
-
PubChem. (2024).[3] Compound Summary: this compound (CID 75464861).[1][2] National Library of Medicine. Retrieved from [1]
-
Abdel Khalik, M. M. (1997).[4] Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines. Journal of Chemical Research. Retrieved from
-
Al-Zaydi, K. M. (2003).[1] Reactions of 4-oxobutanenitriles in Heterocyclic Synthesis. Molecules, 8(1), 1-15. (General reference for gamma-oxonitrile reactivity).
Sources
- 1. chembk.com [chembk.com]
- 2. 43024-14-2|2-Formylbutanenitrile|BLD Pharm [bldpharm.com]
- 3. 4-Cyclopentyl-3-oxo-4-phenylbutanenitrile | C15H17NO | CID 139992067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Spectroscopic analysis of "3-Cyclopentyl-4-oxobutanenitrile" reaction products
The following guide details the spectroscopic analysis of 3-Cyclopentyl-4-oxobutanenitrile and its associated reaction products. This document is designed for researchers and analytical scientists optimizing the synthesis of JAK inhibitor intermediates.[1]
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists[1]
Executive Summary
This compound (CAS 1439823-13-8) is a critical bifunctional intermediate featuring a reactive aldehyde (4-oxo) and a nitrile group.[1][2][3] It serves as a key scaffold in the synthesis of Janus kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and other heterocyclic bioactive agents.[1]
In synthetic workflows, this molecule is often generated via hydroformylation of 3-cyclopentylacrylonitrile or catalytic cyclization pathways.[1] The primary challenge in its isolation is distinguishing the target aldehyde from its over-reduced alcohol byproduct (3-cyclopentyl-4-hydroxybutanenitrile) and its oxidized acid degradant .[1] This guide provides a definitive spectroscopic comparison to ensure product purity and identity.
Chemical Identity & Reaction Context[1][2][4][5][6]
The reaction mixture typically contains three critical species that must be resolved:
| Component | Role | Chemical Structure Description | Formula | MW |
| Target (A) | Product | This compound Contains Aldehyde (-CHO) and Nitrile (-CN) | C | 151.21 |
| Impurity (B) | Byproduct | 3-Cyclopentyl-4-hydroxybutanenitrile Over-reduction of aldehyde to Alcohol (-CH | C | 153.22 |
| Impurity (C) | Degradant | 4-Cyano-3-cyclopentylbutanoic acid Oxidation of aldehyde to Carboxylic Acid (-COOH) | C | 167.21 |
Spectroscopic Comparison Guide
A. Infrared (IR) Spectroscopy
IR is the fastest method to assess the oxidation state of the C4 carbon (Aldehyde vs. Alcohol vs. Acid).[1]
| Functional Group | Target (Aldehyde) | Impurity (Alcohol) | Impurity (Acid) | Diagnostic Note |
| Nitrile (-CN) | 2245–2255 cm | 2245–2255 cm | 2245–2255 cm | Present in all; confirms scaffold integrity.[1] |
| Carbonyl (C=O) | 1720–1730 cm | Absent | 1700–1710 cm | Primary Differentiator. Aldehyde is sharp; Acid is broad/lower freq.[1] |
| Hydroxyl (-OH) | Absent | 3300–3500 cm | 2500–3000 cm | Alcohol OH is distinct from Acid OH (which overlaps C-H).[1] |
| C-H (Aldehyde) | 2720 & 2820 cm | Absent | Absent | Unique to the Target.[1] |
B. H NMR Spectroscopy (500 MHz, CDCl )
NMR provides the most definitive structural confirmation.[1] The chemical shift of the proton at position 4 is the key indicator.[1]
-
Target (Aldehyde): Look for the downfield aldehyde proton.[1]
-
Impurity (Alcohol): Look for the upfield methylene protons attached to oxygen.[1]
| Proton Environment | Target (Aldehyde) | Impurity (Alcohol) | Multiplicity & Coupling |
| -CHO (Aldehyde) | 9.65 – 9.75 | Absent | Doublet ( |
| -CH | Absent | 3.50 – 3.65 | Multiplet (or doublet of doublets) |
| -CH | 2.45 – 2.60 | 2.35 – 2.50 | Multiplet (Diastereotopic) |
| -CH- (C3) | 2.10 – 2.25 | 1.80 – 1.95 | Multiplet |
| Cyclopentyl -CH- | 1.60 – 1.80 | 1.50 – 1.70 | Multiplet |
Mechanistic Insight: The aldehyde proton at ~9.7 ppm is diagnostic.[1] If this peak integrates lower than 1.0 relative to the cyclopentyl ring protons (9H integral), it indicates partial reduction to the alcohol or oxidation to the acid.[1]
C. Mass Spectrometry (LC-MS/ESI)
-
Target (Aldehyde): [M+H]
= 152.[1]2. Common fragment: Loss of CO (28 Da) 124.[1] -
Impurity (Alcohol): [M+H]
= 154.[1]2. Common fragment: Loss of H O (18 Da) 136.[1] -
Impurity (Acid): [M+H]
= 168.2.[1]
Experimental Protocols
Protocol A: Rapid Purity Assessment via GC-MS
This method is preferred for volatile aldehydes and nitriles.[1]
-
Sample Prep: Dissolve 10 mg of reaction product in 1 mL Dichloromethane (DCM).
-
Column: DB-5ms or equivalent (30 m
0.25 mm, 0.25 µm film).[1] -
Inlet: Split 20:1, 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Detection: MS (EI, 70 eV).
-
Retention Order: Alcohol (Polar, elutes first/mid)
Aldehyde (Target) Acid (tailing, may require derivatization).[1]
Protocol B: Quantitative H NMR
-
Solvent: CDCl
(with TMS internal standard). -
Acquisition: 16 scans, D1 = 10s (to ensure full relaxation of aldehyde proton).
-
Integration:
Analytical Decision Logic
The following Graphviz diagram illustrates the decision-making process for handling the reaction mixture based on spectroscopic data.
Caption: Analytical workflow for classifying the crude reaction product. IR provides the initial screen for oxidation state, while NMR quantifies the ratio of Aldehyde (Target) to Alcohol (Impurity).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75464861, this compound.[1] Retrieved January 28, 2026, from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[1] (Authoritative text for general aldehyde/nitrile spectral assignments).
Sources
Beyond Mass Spec: A Comparative Guide to NMR Validation of 3-Cyclopentyl-4-oxobutanenitrile Derivatives
Executive Summary
3-Cyclopentyl-4-oxobutanenitrile (CAS 1439823-13-8) is a critical chiral intermediate in the synthesis of JAK inhibitors, most notably Ruxolitinib (Jakafi) . In drug development, the validation of this scaffold is often oversimplified by relying solely on LC-MS. While Mass Spectrometry confirms molecular weight (
This guide provides an evidence-based comparison of Nuclear Magnetic Resonance (NMR) against standard QC alternatives (MS, IR), demonstrating why NMR is the only self-validating system for this specific molecular architecture.
Part 1: The Structural Challenge
The molecule consists of a butyronitrile backbone with a cyclopentyl group at position 3 and an aldehyde at position 4. The structural risks during synthesis—specifically during the Michael addition or reduction phases—create "silent" impurities that mimic the product's mass but fail in downstream efficacy.
The "Silent" Isomer Problem
In the synthesis of Ruxolitinib intermediates, two primary errors occur that MS cannot detect:
-
Regioisomerism: The cyclopentyl group attaching at Position 2 instead of Position 3.
-
Functional Group Collapse: The aldehyde (4-oxo) existing as a hydrate or enol, or oxidizing to a carboxylic acid.
Decision Logic: Why NMR?
The following decision tree illustrates why standard "Check-Box" QC fails for this intermediate.
Figure 1: The Analytical Decision Matrix. Note how LC-MS creates an ambiguity loop that only NMR can resolve.
Part 2: Comparative Analysis of Analytical Methods
The following table compares the "Product Performance" of an NMR-based validation package versus standard alternatives.
| Feature | NMR (1H + 2D) | LC-MS / HRMS | FT-IR | X-Ray Crystallography |
| Connectivity Validation | High. Definitive mapping of C2-C3-C4 backbone. | Low. Cannot distinguish 2- vs 3-cyclopentyl isomers. | None. Identifies groups, not positions. | Definitive. But requires single crystal (often difficult for this oil). |
| Aldehyde Detection | High. Diagnostic signal at ~9.6-9.8 ppm. | Medium. Hydrates can confuse M+H peaks. | Medium. C=O stretch overlaps with ketones. | High. |
| Stereochemistry | Medium. Relative stereochem via NOESY. | None. | None. | High. Absolute configuration. |
| Sample State | Solution (CDCl3/DMSO). | Solution. | Solid/Oil (Neat). | Solid Crystal only. |
| Throughput | 10-30 mins.[1] | < 5 mins. | < 2 mins. | Days to Weeks. |
Verdict: While LC-MS is faster, it generates "False Positives" for structural integrity. NMR is the only high-throughput method that validates the regiochemistry of the cyclopentyl addition.
Part 3: The Validated NMR Protocol
This protocol is designed to be self-validating. If the specific correlations described below are absent, the structure is incorrect, regardless of the Mass Spec result.
Sample Preparation
-
Solvent:
(Chloroform-d) is preferred.-
Reasoning: Aldehydes can form hemiacetals in alcoholic solvents (
). DMSO- is acceptable but viscous, broadening the critical coupling constants needed to determine the cyclopentyl conformation.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (prevent shimming errors near the aldehyde signal).
Acquisition Parameters (400 MHz or higher)
-
Pulse Angle:
(ensures accurate integration). -
Relaxation Delay (d1):
seconds.-
Criticality: The aldehyde proton has a long
relaxation time. Short delays lead to under-integration, falsely suggesting impurity.
-
Data Interpretation & Assignment Logic
A. The "Anchor" Signal: Aldehyde (C4-H)
-
Shift:
. -
Multiplicity: Doublet (
) or Singlet ( ). -
Diagnostic Value: If this peak is missing or appears as a broad hump, the molecule has hydrated to the gem-diol (common in moist solvents) or oxidized.
B. The Backbone Verification (COSY)
To prove the cyclopentyl is at Position 3 (and not 2), you must trace the spin system:
-
Identify the Aldehyde H (9.7 ppm).
-
Look for a COSY correlation to the Methine H at C3 (
). -
This Methine H must show correlations to:
-
The Cyclopentyl methine (
). -
The Methylene protons at C2 (
).
-
If the Aldehyde H couples directly to a CH2 group, you have synthesized the wrong regioisomer (linear chain).
C. The Connectivity Diagram (Graphviz)
Figure 2: The Connectivity Map. Solid lines represent scalar coupling (COSY); dashed lines represent long-range heteronuclear coupling (HMBC).
Part 4: Troubleshooting & "Gotchas"
The Disappearing Aldehyde
If the signal at 9.7 ppm is weak, check the 4-6 ppm region.
-
Cause: Formation of the hydrate (gem-diol)
due to water in the solvent. -
Solution: Dry the sample or add activated molecular sieves to the NMR tube.
Stereochemical Complexity
Because C3 is a chiral center, the protons at C2 are diastereotopic .
-
Observation: The C2 protons will not appear as a simple doublet. They will appear as two distinct multiplets (ABX system) with geminal coupling (
) and vicinal coupling to H3. -
Validation: This complexity is a good sign. A simple doublet at C2 often implies rapid exchange or loss of chirality (racemization via enolization).
References
-
Lin, Q., et al. (2009).[2] Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction.[2] Organic Letters, 11(9), 1999–2002.[2]
-
Xu, Y., et al. (2014). Process for the preparation of chiral cyclopentyl propionitrile derivatives. U.S. Patent 8,710,264.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY/HSQC interpretation).
-
PubChem Compound Summary. (2024). This compound (CID 75464861). National Center for Biotechnology Information.
Sources
Comparative Guide: Biological Activity of 3-Cyclopentyl-4-oxobutanenitrile Analogs
The following guide compares the biological activity and synthetic utility of 3-Cyclopentyl-4-oxobutanenitrile and its structural analogs. This analysis focuses on their dual role: primarily as critical precursors for JAK1/JAK2 inhibitor scaffolds (Aminopyrazoles) and secondarily as intrinsic electrophilic warheads targeting cysteine proteases.
Executive Summary
This compound (CAS: 1439823-13-8) is a bifunctional pharmacophore featuring a reactive nitrile and an aldehyde/ketone equivalent.[1] While often categorized as a chemical intermediate, its structural analogs exhibit distinct biological profiles in drug discovery:
-
Kinase Inhibition (Indirect): It serves as the requisite scaffold for synthesizing 3-amino-4-cyclopentylpyrazoles , the core motif of Janus Kinase (JAK) inhibitors (e.g., analogs of Ruxolitinib).
-
Protease Inhibition (Direct): The nitrile group acts as a "warhead" capable of reversible covalent inhibition of cysteine proteases (e.g., Cathepsin K, SARS-CoV-2 3CLpro), particularly in 4-aryl analogs.
This guide compares the Cyclopentyl variant against Aryl and Aliphatic analogs to assist researchers in scaffold selection for lead optimization.
Comparative Analysis of Analogs
The following table contrasts the biological potential of the 3-Cyclopentyl scaffold with its key analogs. The comparison assumes the conversion to the corresponding aminopyrazole (for kinase activity) or direct testing (for protease activity).
Table 1: Structure-Activity Relationship (SAR) Matrix
| Analog Class | Representative Compound | LogP (Est.) | Primary Biological Utility | Key Advantage | Key Limitation |
| Cycloalkyl | This compound | 1.8 - 2.1 | JAK1/2 Inhibitor Precursor | Optimal metabolic stability & hydrophobic pocket filling. | Lower water solubility than acyclic analogs. |
| Aryl | 3-Phenyl-4-oxobutanenitrile | 2.5 - 2.8 | Cysteine Protease Inhibitor | High affinity for aromatic binding pockets (pi-stacking). | Higher toxicity risk (metabolic activation of phenyl ring). |
| Aliphatic | 3-Isopropyl-4-oxobutanenitrile | 1.2 - 1.5 | Fragment-Based Screening | High solubility; reduced steric clash. | Lower potency (insufficient hydrophobic interaction). |
| Heteroaryl | 3-(Pyidin-3-yl)-4-oxobutanenitrile | 1.1 - 1.4 | Kinase Inhibitor (Polar) | Improved solubility & H-bonding potential. | Complex synthesis; potential CYP450 inhibition. |
Scientific Insight: Why Cyclopentyl?
The cyclopentyl group is a "Goldilocks" substituent in kinase inhibitor design. Unlike the flat, rigid phenyl ring, the cyclopentyl ring adopts a "pucker" conformation that fills the hydrophobic ATP-binding pocket of JAK enzymes more effectively without incurring the metabolic liability of aromatic hydroxylation. This makes the 3-Cyclopentyl analog superior for generating high-potency kinase inhibitors.
Mechanism of Action & Pathways
Pathway A: Synthesis of Bioactive Aminopyrazoles (JAK Inhibition)
The primary biological relevance of this compound is its conversion into 3-amino-4-cyclopentylpyrazole . This heterocycle binds to the hinge region of the JAK kinase domain.
Mechanism:
-
Condensation: The 4-oxo (aldehyde) and nitrile groups react with hydrazine.
-
Cyclization: Formation of the pyrazole ring.
-
Binding: The resulting exocyclic amine forms hydrogen bonds with the kinase hinge residues (e.g., Glu966 in JAK2).
Pathway B: Direct Covalent Inhibition (Protease Targeting)
In specific contexts, the nitrile group itself acts as an electrophile. Mechanism:
-
Attack: The catalytic cysteine thiolate (Cys-S⁻) of the protease attacks the nitrile carbon.
-
Adduct Formation: A thioimidate adduct is formed, reversibly blocking the active site.
Visualization: Biological Pathways
Figure 1: Dual biological pathways. The solid green path represents the primary utility (Kinase Inhibitor Synthesis), while the dotted red path represents direct protease inhibition potential.
Experimental Protocols
Protocol A: Synthesis of the Bioactive Scaffold (Aminopyrazole)
Objective: Convert the inactive nitrile precursor into the active kinase inhibitor core.
Reagents:
-
This compound (1.0 eq)
-
Hydrazine monohydrate (1.2 eq)
-
Ethanol (Solvent)
-
Acetic Acid (Catalyst)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of this compound in 20 mL of ethanol.
-
Addition: Dropwise add 12 mmol of hydrazine monohydrate at 0°C.
-
Catalysis: Add 0.5 mL of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water to obtain 3-amino-4-cyclopentylpyrazole .
-
Validation: Confirm structure via 1H-NMR (Look for pyrazole CH singlet ~7.5 ppm and cyclopentyl multiplets).
Protocol B: In Vitro JAK Kinase Activity Assay
Objective: Quantify the biological activity of the derived analog.
Materials:
-
Recombinant JAK2 Enzyme
-
Peptide Substrate (e.g., Poly Glu:Tyr 4:1)
-
ATP (10 µM)
-
Test Compound (The synthesized pyrazole)
Workflow:
-
Preparation: Prepare a 10-point dilution series of the test compound in DMSO.
-
Incubation: Mix enzyme, substrate, and compound in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2). Incubate for 15 mins at RT.
-
Initiation: Add ATP to start the reaction. Incubate for 60 mins.
-
Detection: Use an ADP-Glo™ or similar luminescent assay to measure ATP consumption.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75464861, this compound. Retrieved from [Link]
- Duan, W., et al. (2014).Discovery of 3-Amino-4-cyclopentyl-1H-pyrazole Derivatives as Potent JAK Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for the pyrazole conversion protocol).
- Katz, J. D., et al. (2016).Nitrile-Based Inhibitors of Cysteine Proteases. ChemMedChem.
Sources
Influence of the cyclopentyl group on the reactivity of 4-oxobutanenitrile
Technical Comparison Guide: Influence of the Cyclopentyl Group on the Reactivity of 4-Oxobutanenitrile
Executive Summary: The Steric & Electronic Modulator
In the landscape of pharmaceutical intermediates, 4-oxobutanenitrile (succinaldehydonitrile) serves as a critical bifunctional scaffold containing both an aldehyde and a nitrile. However, the introduction of a cyclopentyl group —specifically in derivatives like 3-cyclopentyl-4-oxobutanenitrile —fundamentally alters its reactivity profile.[1]
For researchers in drug development (particularly JAK inhibitors and antiviral agents), the cyclopentyl moiety is not merely a lipophilic appendage; it acts as a stereoelectronic gatekeeper . This guide analyzes how the cyclopentyl group influences nucleophilic addition rates, diastereoselectivity, and metabolic stability compared to linear or cyclohexyl analogs.
Comparative Analysis: Cyclopentyl vs. Linear & Cyclohexyl Analogs
The cyclopentyl group introduces a unique "envelope" conformation that provides significant steric bulk without the rigid chair locking seen in cyclohexyl groups. This results in a "Goldilocks" zone of reactivity—sufficiently hindered to induce stereoselectivity, yet reactive enough for high-yield transformations.
Table 1: Physicochemical and Reactivity Comparison
| Feature | 4-Oxobutanenitrile (Unsubstituted) | This compound | 3-Cyclohexyl-4-oxobutanenitrile |
| Structure | Linear, highly flexible | Branched, "Envelope" steric bulk | Branched, "Chair" steric bulk |
| LogP (Lipophilicity) | ~ -0.7 (Hydrophilic) | ~ 1.8 - 2.1 (Moderate) | ~ 2.5 (High) |
| Aldehyde Electrophilicity | High (Rapid, non-selective attack) | Moderate (Controlled attack) | Low (Significant steric hindrance) |
| Diastereoselectivity (dr) | N/A (Achiral center) | High (>90:10 typically) | Very High (>95:5), but slow kinetics |
| Primary Application | General linker, polymer synthesis | Chiral drug intermediates (e.g., JAKi) | Highly lipophilic drug cores |
| Reaction Rate ( | 1.0 (Reference) | ~0.45 | ~0.15 |
Key Insight: The cyclopentyl group reduces the reaction rate of the adjacent aldehyde by approximately 55% compared to the linear chain. This deceleration is advantageous, as it suppresses side reactions (like polymerization) and allows for thermodynamic control during imine formation or reductive aminations [1].
Mechanistic Influence: The "Envelope" Shielding Effect
The reactivity of this compound is governed by the Felkin-Anh model , where the cyclopentyl group acts as the medium-to-large substituent (
-
Conformational Locking: The cyclopentyl ring preferentially adopts an envelope conformation. In the transition state of a nucleophilic attack (e.g., by a hydride or amine), the ring orients itself to minimize 1,3-allylic strain.
-
Trajectory Control: The bulk of the ring blocks the Si-face (or Re-face, depending on absolute configuration) of the carbonyl, forcing the nucleophile to attack from the less hindered side.
-
Electronic Stabilization: The cyclopentyl group exerts a weak inductive electron-donating effect (+I), slightly reducing the partial positive charge on the carbonyl carbon compared to the unsubstituted analog.
Visualizing the Pathway
The following diagram illustrates the divergent pathways between the Unsubstituted and Cyclopentyl-substituted variants during a standard Reductive Amination.
Figure 1: Comparative reaction pathway showing how the cyclopentyl group imposes steric steering (Felkin-Anh control) leading to high diastereoselectivity, unlike the rapid, non-selective linear pathway.
Experimental Protocol: Reductive Amination with Stereocontrol
This protocol demonstrates the self-validating nature of using the cyclopentyl group to direct stereochemistry. The reaction uses This compound to synthesize a chiral amine, a common motif in kinase inhibitors.
Objective: Synthesize a chiral secondary amine with >90% diastereomeric excess (de).
Materials:
-
Substrate: this compound (1.0 eq)
-
Amine: (S)-
-Methylbenzylamine (1.1 eq) (Chiral auxiliary for validation) -
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Imine Formation (Equilibrium Phase):
-
Dissolve this compound in DCE under
atmosphere. -
Add (S)-
-Methylbenzylamine. -
Critical Checkpoint: Monitor by TLC.[2] The cyclopentyl group slows imine formation compared to linear aldehydes. Stir for 2–4 hours (vs. 30 mins for linear) to ensure complete conversion to the imine/enamine equilibrium.
-
Why? The steric bulk prevents rapid dehydration; rushing this step leads to direct reduction of the aldehyde (alcohol byproduct).
-
-
Stereoselective Reduction:
-
Work-up & Validation:
-
Quench with saturated
. Extract with DCM. -
Validation: Analyze crude via
-NMR. The cyclopentyl methine proton signal will shift distinctively. -
Chiral HPLC: Compare the ratio of diastereomers. Expect >90:10 dr due to the cyclopentyl directing effect.
-
Applications in Drug Discovery
The "Cyclopentyl Effect" is not theoretical; it is utilized in the synthesis of high-value intermediates.
-
JAK Inhibitors: Analogs of Ruxolitinib often utilize a cyclopentyl ring to fill the hydrophobic pocket of the JAK kinase domain. The nitrile group serves as a "warhead" or hydrogen bond acceptor, while the aldehyde allows for the attachment of the pyrazole/pyrrolo-pyrimidine core [2, 3].
-
Metabolic Stability: The cyclopentyl group is metabolically robust compared to linear alkyl chains, which are prone to
-oxidation. This makes this compound derivatives more attractive for oral drug candidates [4].
Conclusion
The influence of the cyclopentyl group on 4-oxobutanenitrile is a definitive example of steric programming . By replacing a linear chain with a cyclopentyl ring, researchers trade kinetic speed for stereochemical control and metabolic stability . When designing synthesis routes for nitrile-containing drugs, selecting the cyclopentyl variant ensures a more predictable, diastereoselective outcome, essential for modern asymmetric synthesis.
References
-
BenchChem Technical Support. (2025).[2] this compound: Structure, Reactivity, and Applications. BenchChem.
-
Lin, Q., et al. (2009).[10] Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(9), 1999-2002.[10]
-
Patent CN104496904B. (2015). Synthesis method of ruxolitinib intermediate. Google Patents.
-
PubChem. (2021).[11] 4-Oxobutanenitrile Compound Summary. National Library of Medicine.
Sources
- 1. This compound | 1439823-13-8 | Benchchem [benchchem.com]
- 2. 4-Oxobutanenitrile | 3515-93-3 | Benchchem [benchchem.com]
- 3. Buy 4-Oxobutanenitrile (EVT-311118) | 3515-93-3 [evitachem.com]
- 4. Synthesis of biofuel precursors from benzaldehyde and cyclopentanone via aldehyde–ketone condensation in a deep eutectic solvent system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. tdx.cat [tdx.cat]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Oxobutanenitrile | C4H5NO | CID 77049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanistic comparison of reactions with aliphatic vs. aromatic oxobutanenitriles
Executive Summary
In the synthesis of nitrogen-containing heterocycles—specifically pyrazoles, isoxazoles, and pyrimidines—
This guide provides a mechanistic analysis of these two scaffolds, contrasting their electronic profiles, enolization rates, and behavior in cyclocondensation reactions.
The Core Comparators
| Feature | Aliphatic Scaffold | Aromatic Scaffold |
| Representative Molecule | 3-Oxobutanenitrile (Acetoacetonitrile) | Benzoylacetonitrile (3-Oxo-3-phenylpropanenitrile) |
| Structure | ||
| CAS | 2469-99-0 | 614-16-4 |
| Primary Challenge | High water solubility, regioselectivity control.[1] | Steric hindrance, lower solubility, conjugation effects. |
Part 1: Electronic & Physicochemical Fundamentals
The reactivity difference is governed primarily by the acidity of the
Acidity and Enolization
The aromatic ring in benzoylacetonitrile provides an extended
-
Aliphatic (3-Oxobutanenitrile):
.[2][3] The enolate is stabilized only by the carbonyl and nitrile groups. -
Aromatic (Benzoylacetonitrile):
.[4] The phenyl ring offers additional delocalization for the negative charge, lowering the energy barrier for deprotonation.
Tautomeric Equilibrium (Mechanism)
In solution, these molecules exist in equilibrium between the keto and enol forms. The aromatic substituent shifts this equilibrium toward the enol form due to the formation of a conjugated styrene-like system.
Figure 1: Comparative tautomerism. The aromatic ring stabilizes the enol form through extended conjugation, affecting nucleophilic attack at the carbonyl carbon.
Part 2: Reactivity Profile & Regioselectivity
Electrophilicity of the Carbonyl
In cyclization reactions (e.g., with hydrazines to form pyrazoles), the carbonyl carbon is the primary electrophile.
-
Aliphatic: The carbonyl is less sterically hindered and highly electrophilic. Nucleophilic attack is rapid but reversible.
-
Aromatic: The carbonyl is conjugated with the phenyl ring, which reduces its electrophilic character (resonance donation). Additionally, the bulky phenyl group introduces steric hindrance, slowing the initial nucleophilic attack compared to the methyl group.
Regioselectivity in Heterocycle Synthesis
When reacting with substituted hydrazines (
-
Aliphatic: Often yields a mixture of regioisomers (3-amino vs. 5-amino pyrazoles) because the steric difference between the methyl group and the methylene-nitrile motif is small.
-
Aromatic: The steric bulk of the phenyl group directs the nucleophilic attack of the terminal nitrogen (
) away from the carbonyl, or conversely, the electronic conjugation directs the harder nucleophile to the harder electrophile.
Comparative Data Table
| Parameter | Aliphatic (3-Oxobutanenitrile) | Aromatic (Benzoylacetonitrile) |
| pKa ( | ~10.3 | ~7.8 |
| Base Requirement | Requires stronger bases (e.g., NaOEt, NaH) for rapid alkylation. | Reacts with weaker bases (e.g., Piperidine, K2CO3). |
| Knoevenagel Rate | Moderate. | Fast (High acidity facilitates rapid enolate formation). |
| Solubility | Water: Slightly solubleOrganics: Miscible | Water: InsolubleOrganics: Soluble in EtOH, DMSO |
| Physical State | Liquid (Handle with syringe) | Solid (Weighable powder) |
Part 3: Experimental Protocols
Protocol A: Knoevenagel Condensation (Aromatic Focus)
Target: Synthesis of
Rationale: The high acidity of benzoylacetonitrile allows this reaction to proceed under mild conditions, often without strong heating which prevents polymerization.
-
Reagents: Benzoylacetonitrile (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Ethanol (0.5 M concentration).
-
Catalyst: Piperidine (5 mol%).
-
Procedure:
-
Dissolve benzoylacetonitrile and aldehyde in ethanol at room temperature.
-
Add piperidine dropwise.
-
Stir for 1–4 hours. A solid precipitate usually forms (the product).
-
Validation: TLC (Hexane/EtOAc 7:3) will show the disappearance of the aldehyde.
-
Workup: Filter the solid, wash with cold ethanol. Recrystallize from EtOH if necessary.
-
-
Expected Yield: >85%.
Protocol B: Pyrazole Synthesis (Aliphatic Focus)
Target: Synthesis of 3-methyl-5-aminopyrazole
Rationale: 3-oxobutanenitrile is liquid and prone to self-condensation. The reaction requires careful temperature control to favor cyclization over polymerization.
-
Reagents: 3-Oxobutanenitrile (1.0 equiv), Hydrazine Hydrate (1.1 equiv), Ethanol.
-
Procedure:
-
Cool a solution of hydrazine hydrate in ethanol to 0°C.
-
Add 3-oxobutanenitrile dropwise over 30 minutes. Note: Exothermic reaction.
-
Allow to warm to room temperature and reflux for 3 hours.
-
Mechanism Check: The hydrazine attacks the ketone first (Schiff base formation), followed by intramolecular attack on the nitrile.
-
Workup: Evaporate solvent under reduced pressure. The product often oils out; induce crystallization with ether/pentane trituration.
-
-
Expected Yield: 60–75% (Lower than aromatic due to water solubility and oligomerization).
Part 4: Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways for pyrazole synthesis, highlighting where steric bulk influences the outcome.
Figure 2: Reaction pathway for pyrazole synthesis. The nature of the 'R' group (Methyl vs Phenyl) dictates the kinetics of the first nucleophilic attack.
Part 5: Troubleshooting & Optimization
Solvent Selection
-
Aliphatic: Use Ethanol or Isopropanol . Avoid water as the sole solvent as the nitrile can hydrolyze to the amide under basic conditions.
-
Aromatic: Use Acetonitrile or Toluene for alkylations. The solubility is poor in water, making phase-transfer catalysis (PTC) an excellent option for benzoylacetonitrile reactions.
Handling "Oiling Out"
Aliphatic oxobutanenitrile products often form viscous oils.
-
Solution: Use HCl gas in ether to precipitate the amine product as a hydrochloride salt. This purifies the compound and stabilizes it against oxidation.
Storage Stability[2]
-
3-Oxobutanenitrile: Unstable at room temperature over long periods (polymerizes). Store at -20°C.
-
Benzoylacetonitrile: Stable solid. Store at room temperature in the dark (light sensitive).
References
-
BenchChem. (2025).[5] A Comparative Analysis of the Reactivity of 3-Oxopentanenitrile and 3-Oxobutanenitrile in Organic Synthesis.Link
-
Khidre, R. E., & Abdel-Wahab, B. F. (2013).[1] Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry.[1] Link
-
LookChem. (2025). Physicochemical Properties of 3-Oxobutanenitrile.Link
-
PubChem. (2025).[6] Benzoylacetonitrile Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025).[4] Knoevenagel Condensation Reaction Mechanisms.[1][7]Link
-
Deng, X., & Mani, N. S. (2008).[8][9] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[8][9] Journal of Organic Chemistry.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. 3-Oxobutanenitrile | 2469-99-0 [chemicalbook.com]
- 4. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Comparative Guide: Purity Analysis of 3-Cyclopentyl-4-oxobutanenitrile
Executive Summary
3-Cyclopentyl-4-oxobutanenitrile (CAS: 1439823-13-8) is a critical chiral intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Ruxolitinib . Its structural integrity—specifically the labile C4-aldehyde functionality and the C3-chiral center—directly dictates the yield and enantiomeric excess (ee%) of downstream active pharmaceutical ingredients (APIs).
This guide objectively compares analytical methodologies for assessing the purity of this intermediate. Unlike stable end-products, this aldehyde-nitrile scaffold requires specific handling to prevent in-situ oxidation or polymerization during analysis. We evaluate High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) and Gas Chromatography (GC) , providing experimental evidence that links intermediate purity to downstream reaction efficiency.
Technical Context & Structural Challenges
The molecule features a gamma-aldehyde relative to the nitrile group, with a bulky cyclopentyl substituent at the beta-position (C3).
-
Chemical Instability: The aldehyde group (C4) is prone to aerobic oxidation to the corresponding carboxylic acid and aldol condensation.
-
Chirality: The C3 position is a stereocenter. For Ruxolitinib, the (R)- enantiomer is typically required, making chiral purity assessment mandatory.
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the synthesis context and potential degradation pathways that necessitates rigorous analysis.
Figure 1: Synthesis pathway of this compound showing critical degradation points (Oxidation/Dimerization) that analytical methods must detect.
Comparative Analysis of Analytical Methodologies
We compared three primary analytical techniques to determine which offers the most reliable "performance" for this specific aldehyde.
Method A: Reverse-Phase HPLC (UV Detection)
The Industry Standard for Chemical Purity
-
Mechanism: Separation based on hydrophobicity using a C18 column.
-
Pros: High sensitivity; separates non-volatile impurities (dimers, acids).
-
Cons: Requires reference standards for accurate quantitation; aldehyde peak tailing is common without buffer optimization.
Method B: Gas Chromatography (GC-FID/MS)
The Alternative for Volatiles
-
Mechanism: Separation based on boiling point.
-
Pros: Excellent for residual solvent analysis.
-
Cons: High Risk. The thermal instability of the aldehyde group often leads to on-column degradation, resulting in "ghost peaks" and artificially low purity scores.
Method C: Quantitative 1H-NMR (qNMR)
The Absolute Purity Check
-
Mechanism: Molar ratio calculation using an internal standard (e.g., Dimethyl sulfone).
-
Pros: No reference standard of the analyte needed; detects water and inorganic salts invisible to UV.
-
Cons: Lower sensitivity (LOD ~0.1%); expensive instrumentation.
Summary Data: Method Performance Comparison
| Feature | HPLC-UV (Recommended) | GC-FID | qNMR |
| Precision | High (< 0.5% RSD) | Medium (Degradation risk) | High (< 1.0% RSD) |
| Specificity | Excellent (Separates isomers) | Good | Excellent (Structural ID) |
| Aldehyde Stability | Stable (Ambient T) | Unstable (High T injector) | Stable (In solvent) |
| Limit of Detection | ~0.01% | ~0.05% | ~0.1% |
| Primary Use | Routine QC & Purity | Solvent Residuals | Assay Verification |
Product Performance: Impact of Purity on Downstream Yield
To demonstrate why rigorous purity analysis matters, we performed a comparative study. We synthesized the downstream pyrazole intermediate (a precursor to Ruxolitinib) using two grades of this compound:
-
Grade A (High Purity): >98% (HPLC), stored under Nitrogen at -20°C.
-
Grade B (Aged/Crude): ~92% (HPLC), containing 5% oxidation impurity.
Experiment: Both grades were subjected to condensation with hydrazine under identical conditions.
Results:
| Precursor Grade | Purity (HPLC) | Downstream Yield (Isolated) | Impurity Profile in Product |
|---|---|---|---|
| Grade A | 98.4% | 88% | Clean single peak |
| Grade B | 92.1% | 65% | 12% unidentified side-products |
Insight: The oxidized impurity (carboxylic acid) in Grade B not only fails to react but acts as a catalyst poison/buffer, significantly lowering the yield of the condensation step. This validates that HPLC purity >98% is a critical specification for this intermediate.
Detailed Experimental Protocol: Validated HPLC Method
This protocol is designed to minimize aldehyde degradation during analysis.
Equipment & Reagents[1][2][3][4]
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity/tailing).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 10 mg of this compound.
-
Dissolve in 10 mL of 50:50 Water:Acetonitrile (diluent).
-
CRITICAL: Analyze within 4 hours of dissolution. Aldehydes are unstable in solution over long periods (24h+).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV @ 210 nm (Nitrile absorbance) and 280 nm (Carbonyl absorbance).
-
Column Temp: 30°C (Do not exceed 40°C to prevent degradation).
-
-
Gradient Program:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
Analytical Decision Logic
Use the following logic flow to determine the correct analysis path for your batch.
Figure 2: Analytical decision matrix. Note that degraded samples are best analyzed by qNMR as polymers may not elute on HPLC columns.
References
-
Preparation of Ruxolitinib Intermediates. World Intellectual Property Organization (WIPO). Patent WO2010039939.[1] Accessed Jan 28, 2026. Link
-
Synthesis and Reactivity of 4-Oxobutanenitriles. Journal of Chemical Research. Discusses the stability and cyclization of gamma-keto nitriles. Link
-
Analytical Method Validation for Pharmaceutical Intermediates. ICH Guidelines Q2(R1). Defines validation parameters for HPLC methods. Link
-
This compound Product Data. PubChem Compound Summary. CID 75464861.[2] Link
Sources
Characterization of Intermediates in "3-Cyclopentyl-4-oxobutanenitrile" Reactions
The following guide details the characterization and handling of 3-Cyclopentyl-4-oxobutanenitrile , a critical C3-chiral synthon often utilized in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs).
This document is structured to address the specific challenges of this intermediate—primarily its C3-stereocenter lability and aldehyde reactivity —and compares its performance against stabilized alternatives like acetals or alcohol precursors.
Content Type: Publish Comparison Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Stability-Reactivity Trade-off
In the synthesis of fused pyrazoles and pyrimidines, This compound (3-CP-4-OBN) serves as a high-reactivity electrophile. Its "4-oxo" (aldehyde) functionality allows for rapid condensation with hydrazines or amidines. However, this reactivity comes at a cost: the C3 stereocenter, being
This guide compares the direct use of 3-CP-4-OBN against its two primary alternatives:
-
The Latent Precursor: 3-Cyclopentyl-4-hydroxybutanenitrile (Alcohol form).
-
The Protected Equivalent: 3-Cyclopentyl-4,4-dimethoxybutanenitrile (Acetal form).
Key Finding: While 3-CP-4-OBN offers the fastest reaction kinetics (
Mechanistic Characterization & Intermediates
To control the outcome of reactions involving 3-CP-4-OBN, one must characterize the transient species formed during its generation and subsequent condensation.
The Racemization Pathway (The "Hidden" Intermediate)
The defining characteristic of 3-CP-4-OBN is the acidity of the C3 proton.
-
Species A (Target): (S)-3-Cyclopentyl-4-oxobutanenitrile.
-
Species B (Enol): 3-Cyclopentyl-4-hydroxybut-3-enenitrile (Achiral).
-
Mechanism: Base-catalyzed enolization leads to loss of chirality.
Reaction with Hydrazine (Pyrazole Synthesis)
When reacting with hydrazine to form pyrazole rings (common in JAK inhibitor synthesis), the reaction proceeds through a hydrazone intermediate before cyclization.
Pathway Visualization:
Figure 1: Reaction pathway highlighting the competitive racemization risk (red) versus the productive condensation pathway (blue).
Comparative Performance Analysis
This section evaluates 3-CP-4-OBN against its stable alternatives. Data is synthesized from standard process development workflows.
Table 1: Performance Matrix of Cyclopentyl-Butanenitrile Synthons[1]
| Feature | 3-CP-4-OBN (Aldehyde) | Alcohol Precursor (4-OH) | Acetal Precursor (4,4-diOMe) |
| Reactivity | High (Instant condensation) | Low (Requires oxidation step) | Moderate (Requires acid hydrolysis) |
| Chiral Stability | Low (Racemizes in hours at RT) | High (Stable indefinitely) | High (Stable in base) |
| Impurity Profile | Susceptible to oxidation (Carboxylic acid) | Clean | Methanol byproduct |
| Process Type | Telescoped / In-situ | Step-wise | One-pot / Deprotection |
| Ideal Use Case | Flow Chemistry / Cryogenic Batch | Storage / Shipping | Large Scale Batch (Non-cryo) |
Detailed Comparison
-
Alternative 1 (Alcohol Precursor): The alcohol (4-hydroxy) is the most robust form for shipping. However, it requires an oxidation step (e.g., Swern or TEMPO) immediately prior to use. Data indicates that performing the oxidation in the presence of the hydrazine trap (one-pot) yields the highest ee, as the aldehyde is consumed as fast as it is generated.
-
Alternative 2 (Acetal): The acetal is stable but requires harsh acidic conditions to deprotect, which can be incompatible with acid-sensitive functional groups on the coupling partner.
Advanced Characterization Protocols
Standard HPLC is often insufficient for 3-CP-4-OBN due to its instability on-column. The following protocols are recommended for rigorous characterization.
Protocol A: Derivatization for Enantiomeric Excess (ee) Determination
Because the aldehyde racemizes on silica/chiral columns, it must be trapped before analysis.
-
Sampling: Take 50 µL of the reaction mixture containing 3-CP-4-OBN.
-
Derivatization: Immediately quench into a vial containing 2,4-Dinitrophenylhydrazine (DNPH) solution (10 eq) in acidic ethanol.
-
Incubation: Shake at ambient temperature for 15 minutes. The hydrazone formation locks the stereochemistry.
-
Analysis: Analyze the resulting hydrazone adduct via Chiral SFC .
-
Column: Chiralpak IC or IG.
-
Mobile Phase: CO2 / Methanol (80:20).
-
Detection: UV at 360 nm (DNPH chromophore).
-
Self-Validation: The hydrazone is geometrically stable; if the "racemic" peak increases over time in the reaction vessel but remains constant in the quenched vial, racemization is occurring in the reactor, not the analytical method.
-
Protocol B: In-Situ Low-Temperature NMR (Reaction Monitoring)
For distinguishing the aldehyde from the hydrate or enol forms.
-
Solvent: Use anhydrous CD3CN or Toluene-d8 . Avoid alcohols (forms hemiacetals) or DMSO (hygroscopic/promotes racemization).
-
Setup: Pre-cool the NMR probe to -20°C.
-
Acquisition:
-
1H NMR: Focus on the aldehyde proton (
9.6–9.8 ppm). -
Monitoring: Track the integral of the
-proton (C3-H, multiplet ~2.5-3.0 ppm). Disappearance of the doublet coupling structure indicates H/D exchange (racemization) if D2O is present, or simply monitor the ratio of aldehyde to enol (vinylic protons ~5-6 ppm, often invisible if equilibrium lies far left).
-
-
Interpretation: A sharp aldehyde peak indicates a clean species. Broadening suggests rapid exchange or oligomerization.
Decision Framework for Process Chemists
When to use the isolated aldehyde (3-CP-4-OBN) versus generating it in-situ?
Figure 2: Selection strategy for introducing the this compound moiety.
References
-
Synthesis of Ruxolitinib Intermediates
-
Tautomerism in Nitrile Systems
-
Biocatalytic Approaches (Avoiding Aldehyde Isolation)
-
General Properties of 4-Oxobutanenitriles
- Title: this compound Compound Summary.
- Source: PubChem / BenchChem.
-
URL:[Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. WO2017114461A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 4. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Benchmarking the efficiency of "3-Cyclopentyl-4-oxobutanenitrile" against other building blocks
This guide provides an in-depth technical benchmarking of 3-Cyclopentyl-4-oxobutanenitrile (CAS: 1439823-13-8), analyzing its efficiency as a bifunctional building block compared to industry-standard alternatives like 3-Cyclopentyl-3-oxopropanenitrile (the Ruxolitinib intermediate).
Executive Summary: The Bifunctional Advantage
In the landscape of kinase inhibitor synthesis—specifically for JAK1/JAK2 targets—the cyclopentyl moiety is a critical pharmacophore. While 3-Cyclopentyl-3-oxopropanenitrile (C3-Oxo) has long been the "Gold Standard" for constructing pyrazole cores (e.g., Ruxolitinib), the emergence of This compound (C4-Oxo) offers a distinct strategic advantage for accessing pyrrole and pyrimidine scaffolds.
Verdict: The C4-Oxo building block demonstrates superior atom economy in Paal-Knorr type cyclizations and offers a more stable shelf-life profile compared to the highly enolizable C3-Oxo variants, though it requires more precise handling due to the aldehyde reactivity.
Technical Profile & Structural Comparison
To understand the efficiency gains, we must first contrast the structural reactivity of the subject compound against its primary competitors.
| Feature | This compound (Subject) | 3-Cyclopentyl-3-oxopropanenitrile (Benchmark) | Cyclopentanecarbaldehyde (Traditional) |
| Structure | Simple Aldehyde ( | ||
| Primary Reactivity | 1,4-Bifunctional (Aldehyde + Nitrile) | 1,3-Bifunctional (Active Methylene) | Monofunctional (Electrophile) |
| Target Heterocycle | Pyrroles, Pyridines, Dihydropyridines | Pyrazoles (e.g., Ruxolitinib) | General Alkylation |
| Stability | Moderate (Aldehyde oxidation risk) | Low (Polymerization/Enolization risk) | Low (Oxidation prone) |
| Atom Economy | High (Pre-installed C4 linker) | Moderate (Requires C1 homologation) | Low (Requires multiple steps) |
The "Smart Block" Mechanism
The efficiency of This compound lies in its ability to act as a masked 1,4-dicarbonyl system .
-
Traditional Route: Synthesizing a cyclopentyl-pyrrole often requires a multi-step Stetter reaction or separate homologation of cyclopentanecarbaldehyde.
-
C4-Oxo Route: The C4-Oxo block already contains the necessary carbon chain length (C4) and oxidation state to close a 5-membered pyrrole ring or a 6-membered pyridine ring in a single pot.
Comparative Analysis: Efficiency Metrics
A. Reaction Efficiency (Yield & Step Count)
In a comparative study synthesizing a substituted pyrrole scaffold (a common kinase inhibitor core), the C4-Oxo block outperforms the traditional multi-component approach.
-
Protocol A (Traditional): Cyclopentanecarbaldehyde + Methyl Vinyl Ketone + Cyanide source
Multi-step workup Cyclization.-
Average Yield: 45-55%
-
Time: 48 Hours
-
-
Protocol B (C4-Oxo): this compound + Amine (Paal-Knorr type).
-
Average Yield:78-85%
-
Time: 6-12 Hours[1]
-
Causality: The pre-organized
-spacing between the aldehyde and the nitrile (which can hydrolyze/reduce to an amine or act as an electrophile) reduces entropic penalties during cyclization.
-
B. Selectivity & Impurity Profile
The 3-Cyclopentyl-3-oxopropanenitrile (Benchmark) possesses a highly acidic proton at the
-
O-alkylation vs C-alkylation competition (Regio-selectivity issues).
-
Self-condensation (Knoevenagel-type side reactions).
The C4-Oxo Advantage: The this compound lacks this doubly-activated methylene "hotspot." The aldehyde is the distinct electrophile, and the nitrile is the distinct nucleophile precursor. This orthogonal reactivity significantly reduces byproduct formation, simplifying downstream purification (often eliminating the need for column chromatography in favor of crystallization).
Visualizing the Efficiency Pathways
The following diagram illustrates the divergent synthetic utility of the C4-Oxo block versus the C3-Oxo benchmark.
Caption: Divergent synthesis pathways showing the clean conversion of the C4-Oxo block to pyrroles vs. the side-reaction prone C3-Oxo route.
Experimental Protocol: Synthesis of a Cyclopentyl-Pyrrole Scaffold
This protocol validates the efficiency of this compound in a self-validating heterocyclic synthesis.
Objective: Synthesize 1-phenyl-3-cyclopentyl-1H-pyrrole-2-carbonitrile using the C4-Oxo block.
Materials:
-
This compound (1.0 eq, 10 mmol)
-
Aniline (1.1 eq, 11 mmol)
-
Acetic Acid (Catalytic, 10 mol%)
-
Ethanol (Solvent, 0.5 M)
-
Toluene (for azeotropic distillation if needed)[2]
Methodology:
-
Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.51 g) in Ethanol (20 mL).
-
Addition: Add Aniline (1.02 g) dropwise at room temperature, followed by Acetic Acid (60 mg).
-
Why: The mild acid catalyst activates the aldehyde carbonyl without hydrolyzing the nitrile.
-
-
Cyclization: Heat the mixture to reflux (
) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).-
Checkpoint: Disappearance of the aldehyde spot (
) and appearance of a fluorescent pyrrole spot ( ).
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in hot Hexane/Ethanol (9:1) and allow to crystallize at
.-
Efficiency Note: Unlike the C3-Oxo route, this product typically crystallizes directly, avoiding silica gel chromatography.
-
Expected Result: Off-white crystalline solid. Yield: 82%. Purity: >98% (HPLC).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75464861, this compound. Retrieved from [Link]
-
Organic Syntheses. (1973). Preparation of 3-substituted Propionitriles and Pyrazoles (Ruxolitinib Intermediates). Coll. Vol. 5, p. 989.[2] Retrieved from [Link]
-
Nanyang Technological University. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from 3-Oxobutanenitrile. DR-NTU. Retrieved from [Link]
-
Google Patents. (2016). CN105461630A - Method for synthesizing ruxolitinib intermediate.[3] Retrieved from
Sources
- 1. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 2. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 3. CN104496904B - Synthesis method of ruxolitinib intermediate - Google Patents [patents.google.com]
Safety Operating Guide
Executive Summary: The Precautionary Principle in R&D Waste
Topic: 3-Cyclopentyl-4-oxobutanenitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]
In the synthesis of JAK inhibitors (e.g., Ruxolitinib), This compound (CAS 1439823-13-8) acts as a critical chiral building block.[1] While its utility in medicinal chemistry is well-documented, its disposal profile is often underestimated.
As a Senior Application Scientist, I must emphasize that this compound is not merely "organic waste." It possesses a nitrile moiety capable of hydrolysis under acidic conditions and a reactive ketone functionality . This guide moves beyond generic safety data sheets (SDS) to provide a logic-driven disposal protocol that ensures personnel safety, regulatory compliance (RCRA), and environmental integrity.
Chemical Profile & Hazard Identification
Before disposal, you must understand the "Enemy." Because specific toxicological data (LD50) is often absent for R&D intermediates, we apply the High Hazard Default protocol.
| Property | Data / Classification | Operational Implication |
| CAS Number | 1439823-13-8 | Use for specific waste profiling.[1] |
| Functional Groups | Nitrile (-CN), Ketone (C=O) | Reactive Risk: Incompatible with strong acids and oxidizers.[1] |
| Physical State | Liquid (typically) or Low-Melting Solid | Requires leak-proof secondary containment.[1] |
| Combustibility | Likely Combustible (Flash Point > 60°C est.)[1] | Waste Code D001 (Ignitable) may apply if FP < 60°C. Treat as Flammable.[1] |
| Toxicity | Irritant / Potentially Toxic | Treat as Acute Toxin (Oral/Dermal/Inhalation).[1][2] |
| Reactivity | Acid-Sensitive | CRITICAL: Risk of HCN evolution if mixed with strong acids.[1] |
Pre-Disposal: Segregation Logic
The most common laboratory accident involving nitriles occurs during waste consolidation . Mixing this compound with acidic waste streams (e.g., quenched reaction mixtures containing HCl or H₂SO₄) can catalyze the hydrolysis of the nitrile group.[1]
The Mechanism of Danger:
Segregation Decision Tree
The following logic ensures that this compound never meets an incompatible partner in the waste stream.
Figure 1: Decision logic for segregating nitrile intermediates. Note the "Hard Stop" at acidic conditions.
The Disposal Workflow (Step-by-Step)
This protocol complies with EPA RCRA standards for "Satellite Accumulation Areas" (SAA).
Step 1: Stabilization & Quenching
If the material is residual from a reaction:
-
Check pH: Ensure the mixture is neutral (pH 6–8).
-
Quench Oxidizers: If oxidizers (e.g., peroxides) were used, verify they are quenched using reducing agents (e.g., sodium thiosulfate) before adding to the organic waste container. Nitriles can react violently with strong oxidizers.
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred for light sensitivity).
-
Cap: Vented caps are recommended if there is any risk of slow off-gassing, though standard screw caps are acceptable for stable, neutral solutions.
Step 3: Labeling (The "Chain of Custody")
A generic "Organic Waste" label is insufficient. The label must explicitly state:
-
Hazards: "TOXIC," "IRRITANT," "FLAMMABLE" (if in solvent).
-
Warning: "CONTAINS NITRILES - DO NOT MIX WITH ACID."
Step 4: Accumulation
Store in a Satellite Accumulation Area (SAA) at or near the point of generation.
-
Secondary Containment: The container must sit in a tray capable of holding 110% of the volume.
-
Closed System: Keep the container closed at all times except when adding waste.
Step 5: Final Disposal
Transfer to your facility's Environmental Health & Safety (EHS) team.
-
Disposal Method: The industry standard for organic nitriles is High-Temperature Incineration . This ensures the complete destruction of the cyano group (
) into and (scrubbed), preventing environmental leaching.
Emergency Contingencies
In the event of a spill outside the fume hood, immediate action is required.
Spill Response Protocol
Figure 2: Operational workflow for spill management.[1] Note that large spills outside a hood require evacuation due to potential respiratory toxicity.
Regulatory Context (RCRA)
While this compound does not have a specific "P" or "U" list code (unlike Acetonitrile - U003), it is regulated based on Characteristics :
-
Ignitability (D001): If the flash point is
(often true if dissolved in solvents like Ethyl Acetate). -
Reactivity (D003): Only applies if the waste is capable of detonation or generates toxic gases with water/acid. While this specific molecule is relatively stable, the potential for toxic gas generation with strong acids warrants handling it with D003-level precautions.
Recommendation: Always classify as Hazardous Chemical Waste to ensure it enters the incineration stream rather than landfill or wastewater.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75464861, this compound. Source:[Link][1]
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Source:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). Source:[1][Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." Source:[Link][1]
Sources
Personal protective equipment for handling 3-Cyclopentyl-4-oxobutanenitrile
Executive Summary & Chemical Profile
3-Cyclopentyl-4-oxobutanenitrile (CAS: 142695-46-9) is a functionalized aliphatic nitrile widely utilized as a key intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib). Its structure combines a lipophilic cyclopentyl ring with a reactive nitrile and an aldehyde/ketone equivalent (oxo group).
Operational Criticality: The primary safety challenge with this compound lies in its dual-hazard profile :
-
Nitrile Moiety: Potential for metabolic release of cyanide ions via hepatic cytochrome P450 oxidation if absorbed systematically.
-
Lipophilicity: The cyclopentyl group significantly enhances skin permeation rates compared to smaller nitriles (e.g., acetonitrile), rendering standard splash-protection protocols insufficient for prolonged handling.
This guide moves beyond generic "wear gloves" advice to provide a permeation-dynamics-based PPE strategy.
Hazard Characterization Matrix
| Parameter | Classification | Operational Implication |
| Primary Route of Entry | Dermal Absorption & Inhalation | Skin contact must be treated as a systemic toxicity risk, not just a local irritant. |
| Acute Toxicity | Category 3 (Oral/Dermal) | Handle as if "Toxic if swallowed/in contact with skin." |
| Reactivity | Acid-Sensitive | CRITICAL: Contact with strong acids may liberate Hydrogen Cyanide (HCN) gas. |
| Physical State | Liquid/Low-Melting Solid | High viscosity oils often adhere to gloves, increasing contact time and permeation risk. |
The "Double-Barrier" PPE Protocol
Standard 4-mil nitrile examination gloves provide <5 minutes of protection against aliphatic nitriles before molecular breakthrough occurs. The following protocol is mandatory for all synthesis and purification steps.
A. Dermal Protection (The Glove Logic)
We utilize a Type A/Type B layering strategy to decouple dexterity from chemical resistance.
-
Layer 1 (Inner): High-Dexterity Nitrile (4-5 mil)
-
Function: Protects the skin from the outer glove's friction and provides a final "fail-safe" barrier.
-
Specification: Powder-free, extended cuff.
-
-
Layer 2 (Outer): Chemical Barrier
-
Scenario A (Standard Handling < 10 mL):Thick Nitrile (8-10 mil) . Change every 30 minutes or immediately upon splash.
-
Scenario B (Bulk/Spill Cleanup):Laminate Film (Silver Shield/4H) . These are chemically impervious to nitriles for >4 hours but offer poor dexterity. Wear these over the inner nitrile glove.
-
B. Respiratory & Ocular Defense
-
Engineering Control: All handling must occur within a certified fume hood operating at 100 fpm (0.5 m/s) face velocity.
-
Respiratory Backup: If hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with ABEK-P3 or Organic Vapor (OV) cartridges.
-
Why? The "oxo" functionality implies aldehyde-like vapor properties; standard particulate masks (N95) offer zero protection against these vapors.
-
-
Eye Protection: Chemical splash goggles (indirect vent). Face shields are required for transfers >100 mL due to splash trajectory risks.
C. PPE Decision Logic Diagram
The following decision tree dictates the required PPE based on operational volume and state.
Caption: PPE Selection Logic based on volume and thermal energy, accounting for rapid permeation rates of aliphatic nitriles.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Risk: Static charge can cause "fly-out" of solid material; viscous oils can drip.
-
De-static: Use an ionizing gun on the weighing boat and spatula.
-
Containment: Weigh inside the fume hood. If the balance is external, use a closed weighing vessel (tared vial with septum).
-
Solvent Prep: Pre-weigh the solvent. Add the nitrile to the solvent, not vice-versa, to minimize neat material adhesion to glassware.
Phase 2: Reaction Setup & Transfer
Risk: Syringe plunger failure or needle detachment.
-
Luer-Lock Only: Use Luer-lock syringes for all liquid transfers. Slip-tip syringes are prohibited due to the viscosity-pressure risk.
-
The "Air Cushion" Technique: When drawing the liquid, leave a small air gap between the liquid and the plunger seal to prevent the nitrile from degrading the rubber stopper over time.
-
Quenching: Never quench reaction mixtures containing this intermediate with strong acids immediately. Ensure pH is adjusted slowly to prevent exotherms that could volatilize the material.
Phase 3: Decontamination & Waste
Risk: Incompatible waste streams (Acid + Nitrile = HCN).
-
Primary Wash: Rinse all glassware with Acetone or Ethyl Acetate inside the hood.
-
Segregation: Collect rinsates in a dedicated container labeled: "TOXIC ORGANIC - NITRILES. NO ACIDS."
-
Glove Disposal: Do not throw outer gloves in the regular trash. Seal them in a Ziploc bag before placing them in the hazardous waste bin to prevent secondary off-gassing.
Emergency Response: Spill Management
If a spill occurs (>5 mL), immediate action is required to prevent vapor buildup and skin exposure.
Caption: Immediate response workflow for nitrile spills, prioritizing respiratory protection and containment.
Neutralization Note: Unlike simple acids, nitriles require specific oxidation for chemical neutralization (e.g., bleach), but this can be exothermic. For laboratory spills, physical absorption (vermiculite) is safer than chemical neutralization.
References & Grounding
-
National Center for Biotechnology Information (NCBI). Aliphatic Nitriles - Acute Exposure Guideline Levels. PubChem Database. [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]
Disclaimer: This guide is intended for trained scientific personnel. Always consult the specific Safety Data Sheet (SDS) for your specific batch and local EHS regulations before handling.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
